molecular formula C24H24N2O5 B1192636 DBCO-PEG1-acid

DBCO-PEG1-acid

Número de catálogo: B1192636
Peso molecular: 420.5 g/mol
Clave InChI: WQWOQNUZPXTECB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

DBCO-PEG1-acid is a PEG Linker. PEG Linkers may be useful in the development of antibody drug conjugates.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

3-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O5/c27-22(25-14-16-31-15-13-24(29)30)11-12-23(28)26-17-20-7-2-1-5-18(20)9-10-19-6-3-4-8-21(19)26/h1-8H,11-17H2,(H,25,27)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQWOQNUZPXTECB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)NCCOCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to DBCO-PEG1-Acid for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DBCO-PEG1-acid is a heterobifunctional linker molecule integral to the field of bioconjugation and drug development.[1][2] It possesses two key reactive functionalities: a dibenzocyclooctyne (DBCO) group and a terminal carboxylic acid. The DBCO moiety allows for copper-free click chemistry, a type of strain-promoted alkyne-azide cycloaddition (SPAAC), which enables the covalent ligation of DBCO-containing molecules to azide-functionalized partners with high efficiency and specificity.[3][4] The carboxylic acid group can be readily activated to form a stable amide bond with primary amine groups present on biomolecules such as proteins, antibodies, or peptides.[5]

The inclusion of a short polyethylene (B3416737) glycol (PEG) spacer enhances the hydrophilic properties of the linker, which can improve the solubility of the resulting conjugate in aqueous media. This technical guide provides a comprehensive overview of the properties, applications, and experimental considerations for utilizing this compound in advanced bioconjugation strategies, with a particular focus on its role in the development of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Core Properties of this compound

A summary of the key physical and chemical properties of this compound is presented below. This data has been compiled from various chemical suppliers.

PropertyValue
Chemical Formula C₂₄H₂₄N₂O₅
Molecular Weight 420.46 g/mol
CAS Number 2228857-38-1
Appearance White to off-white solid
Purity Typically ≥95% or ≥98%
Solubility Soluble in DMSO, DMF, and DCM
Storage Conditions Store as a solid at -20°C for up to 3 years. In solvent, store at -80°C for up to 1 year.
Predicted Density 1.32 g/cm³

Applications in Drug Development

This compound is a versatile tool in the development of targeted therapeutics, primarily in the construction of ADCs and PROTACs.

Antibody-Drug Conjugates (ADCs)

ADCs are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer. They are composed of a monoclonal antibody that specifically targets a tumor antigen, a potent cytotoxic payload, and a chemical linker that connects the two. This compound can be utilized in a multi-step process to generate ADCs.

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that co-opt the cell's natural protein degradation machinery to eliminate specific target proteins. A PROTAC consists of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. This compound is an ideal linker for the modular synthesis of PROTACs, enabling the connection of the target-binding and E3 ligase-recruiting components.

Signaling Pathways and Experimental Workflows

PROTAC Mechanism of Action

The following diagram illustrates the signaling pathway of a PROTAC molecule in inducing the degradation of a target protein.

PROTAC_Mechanism PROTAC Mechanism of Action POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->Ternary_Complex Mediates E3_Ligase->Ternary_Complex Recruited Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Transfer Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degradation

Caption: A diagram illustrating the PROTAC-mediated degradation of a target protein.

Experimental Workflow for ADC Synthesis

The following diagram outlines a typical experimental workflow for the synthesis of an antibody-drug conjugate using this compound.

ADC_Synthesis_Workflow ADC Synthesis Workflow using this compound cluster_mAb_Modification Antibody Modification cluster_Payload_Modification Payload Modification cluster_Conjugation_and_Purification Conjugation and Purification mAb Monoclonal Antibody (mAb) Azide_mAb Azide-modified mAb mAb->Azide_mAb Amine Coupling Azide_Linker Azide-PEG-NHS ester Azide_Linker->Azide_mAb ADC_Crude Crude ADC Azide_mAb->ADC_Crude SPAAC 'Click' Reaction DBCO_Linker This compound Activated_DBCO Activated DBCO-Linker (e.g., NHS ester) DBCO_Linker->Activated_DBCO Activation (EDC/NHS) Payload Amine-containing Payload DBCO_Payload DBCO-functionalized Payload Payload->DBCO_Payload Amide Bond Formation Activated_DBCO->DBCO_Payload DBCO_Payload->ADC_Crude Purification Purification (e.g., SEC) ADC_Crude->Purification ADC_Final Purified ADC Purification->ADC_Final

References

An In-Depth Technical Guide to DBCO-PEG1-Acid: Structure, Application, and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of DBCO-PEG1-acid, a heterobifunctional linker integral to the advancement of targeted therapeutics and bioconjugation. We will delve into its chemical structure, core applications, and detailed experimental protocols, presenting quantitative data and visual workflows to support researchers in their work.

Core Concepts: Unveiling this compound

This compound is a versatile chemical tool featuring three key components: a Dibenzocyclooctyne (DBCO) group, a single polyethylene (B3416737) glycol (PEG) unit, and a terminal carboxylic acid. This strategic design allows for a two-step, sequential bioconjugation strategy.

  • DBCO Group : This strained alkyne is the reactive handle for copper-free click chemistry, specifically the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This bioorthogonal reaction allows for the efficient and specific covalent bonding to azide-modified molecules under mild, aqueous conditions, making it ideal for use in complex biological systems.

  • PEG1 Spacer : The short polyethylene glycol linker enhances the hydrophilicity and aqueous solubility of the molecule and its conjugates.[1][2] This property is crucial for improving the pharmacokinetic profiles of larger biomolecules and preventing aggregation.[1]

  • Carboxylic Acid Group : This functional group provides a reactive site for conjugation to primary amines, commonly found in proteins and other biomolecules. The formation of a stable amide bond is typically achieved through activation with coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS), or with reagents such as HATU.[2]

Chemical Structure and Properties

The unique arrangement of these functional groups makes this compound a valuable reagent in constructing complex molecular architectures, most notably Proteolysis Targeting Chimeras (PROTACs).

PropertyValue
Chemical Formula C₂₄H₂₄N₂O₅
Molecular Weight 420.5 g/mol
CAS Number 2228857-38-1
Appearance Pale yellow to yellow solid
Purity Typically ≥95% or 98%
Solubility Soluble in DMSO, DCM, DMF
Storage Store at -20°C for long-term stability

Primary Application: Engineering PROTACs for Targeted Protein Degradation

The most prominent application of this compound is in the synthesis of PROTACs.[3][4] These bifunctional molecules are designed to hijack the body's own cellular machinery to selectively eliminate disease-causing proteins.

A PROTAC consists of two distinct ligands connected by a linker, such as this compound: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[3] The formation of this ternary complex (POI-PROTAC-E3 Ligase) brings the E3 ligase into close proximity with the target protein, leading to its polyubiquitination and subsequent degradation by the 26S proteasome.

The Ubiquitin-Proteasome Signaling Pathway

The mechanism of action for a PROTAC is rooted in the ubiquitin-proteasome system, a fundamental pathway for protein degradation in eukaryotic cells. The following diagram illustrates this process.

PROTAC_Mechanism cluster_0 Ternary Complex Formation cluster_1 Ubiquitination Cascade POI Target Protein (POI) PROTAC PROTAC (this compound Linker) POI->PROTAC PolyUb Poly-ubiquitinated Target Protein E3 E3 Ubiquitin Ligase PROTAC->E3 Recycle PROTAC & Ub Recycled PROTAC->Recycle E3->POI E1 E1 Activating Enzyme E2 E2 Conjugating Enzyme E1->E2 Ub Transfer E2->E3 Ub Transfer Ub Ubiquitin Ub->E1 ATP Ub->Recycle Proteasome 26S Proteasome PolyUb->Proteasome Recognition & Degradation Degradation Degraded Protein (Peptides) Proteasome->Degradation

Caption: PROTAC-mediated protein degradation via the ubiquitin-proteasome pathway.

Quantitative Analysis of PROTAC Performance

The efficacy of a PROTAC is typically quantified by its DC₅₀ (concentration for 50% maximal degradation) and Dₘₐₓ (maximal degradation) values. While specific data for PROTACs utilizing the this compound linker is not widely published, the following table provides representative data for PROTACs with similar PEG-based linkers to illustrate typical performance metrics.

PROTAC IDTarget ProteinE3 LigaseLinker CompositionDC₅₀ (nM)Dₘₐₓ (%)Cell Line
Compound A BRD4CRBN4-unit PEG< 10> 9022Rv1
Compound B BTKVHL3-unit PEG5085Ramos
Compound C ERRαVHL5-unit PEG25> 95MCF7
Note: This data is illustrative and serves to provide a general understanding of PROTAC performance metrics. Actual values will vary depending on the specific target, ligands, and experimental conditions.[5]

Experimental Protocols

This section provides detailed methodologies for the key chemical reactions and a representative biological assay involving this compound.

Protocol 1: Two-Step Synthesis of a PROTAC

This protocol outlines the synthesis of a PROTAC where a target-binding ligand contains an azide (B81097) group and the E3 ligase ligand possesses a free amine.

PROTAC_Synthesis_Workflow cluster_step1 Step 1: Amide Coupling cluster_step2 Step 2: Copper-Free Click Reaction (SPAAC) Reagents1 This compound + E3 Ligand-Amine + HATU/DIPEA Reaction1 Stir in anhydrous DMF (Room Temp, 2-4h) Reagents1->Reaction1 Purification1 Purify by HPLC Reaction1->Purification1 Product1 Intermediate: DBCO-Linker-E3 Ligand Purification1->Product1 Reagents2 Intermediate (from Step 1) + Target Ligand-Azide Product1->Reagents2 Use in next step Reaction2 Stir in DMSO (Room Temp, 4-12h) Reagents2->Reaction2 Purification2 Purify by HPLC Reaction2->Purification2 Product2 Final PROTAC Purification2->Product2

Caption: Experimental workflow for a two-step PROTAC synthesis using this compound.

Step 1: Amide Coupling (this compound to E3 Ligase Ligand)

  • Reagents : this compound, amine-containing E3 ligase ligand, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine), anhydrous DMF (Dimethylformamide).

  • Procedure : a. Dissolve the amine-containing E3 ligase ligand (1.2 equivalents) in a minimal amount of anhydrous DMF. b. In a separate vial, dissolve this compound (1 equivalent) in anhydrous DMF. c. To the this compound solution, add HATU (1.5 equivalents) and DIPEA (2 equivalents). Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid. d. Add the activated linker solution to the E3 ligase ligand solution. e. Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitoring and Purification : a. Monitor the reaction progress by LC-MS. b. Upon completion, quench the reaction with water and extract the product. c. Purify the intermediate product (DBCO-Linker-E3 Ligand) by preparative HPLC.

Step 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

  • Reagents : Purified intermediate from Step 1, azide-functionalized target protein ligand, anhydrous DMSO (Dimethyl sulfoxide).

  • Procedure : a. Dissolve the purified DBCO-Linker-E3 Ligand intermediate (1 equivalent) in anhydrous DMSO. b. Add the azide-functionalized target protein ligand (1.1 equivalents) to the solution. c. Stir the reaction mixture at room temperature for 4-12 hours. The reaction should be protected from light to prevent potential degradation of the DBCO group.

  • Monitoring and Purification : a. Monitor the reaction progress by LC-MS. b. Upon completion, purify the final PROTAC product by preparative reverse-phase HPLC.

Protocol 2: Western Blot Analysis of Target Protein Degradation

This protocol is used to quantify the degradation of the target protein in cells treated with the synthesized PROTAC.

  • Cell Culture and Treatment : a. Plate a relevant cell line (e.g., one that expresses the target protein) in a multi-well plate and allow the cells to adhere overnight. b. Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis : a. After treatment, wash the cells with ice-cold PBS (Phosphate-Buffered Saline). b. Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors. c. Collect the cell lysates.

  • Protein Quantification : a. Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Western Blotting : a. Normalize the protein amounts for each sample and prepare them with Laemmli buffer. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour at room temperature. d. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. e. Incubate the membrane with a primary antibody against a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading across lanes. f. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies. g. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis : a. Quantify the band intensities using densitometry software. b. Normalize the target protein band intensity to the corresponding loading control band intensity. c. Calculate the percentage of protein degradation relative to the vehicle-treated control. d. Plot the percentage of degradation against the PROTAC concentration to determine the DC₅₀ and Dₘₐₓ values.

Conclusion

This compound is a powerful and versatile heterobifunctional linker that plays a pivotal role in modern drug development and bioconjugation. Its unique combination of a copper-free click chemistry handle, a hydrophilicity-enhancing PEG spacer, and an amine-reactive carboxylic acid makes it an invaluable tool for the synthesis of complex biomolecules like PROTACs. The detailed protocols and conceptual frameworks provided in this guide are intended to empower researchers to effectively utilize this compound in their pursuit of novel therapeutics and a deeper understanding of biological systems.

References

The Principle of Copper-Free Click Chemistry: An In-depth Technical Guide to DBCO-PEG1-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and applications of copper-free click chemistry, with a specific focus on the versatile reagent, Dibenzocyclooctyne-PEG1-acid (DBCO-PEG1-acid). This document details the underlying mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), presents quantitative kinetic data, and offers detailed experimental protocols for its use in bioconjugation and drug development.

Core Principle: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

Copper-free click chemistry is a bioorthogonal ligation reaction that enables the covalent bonding of molecules in complex biological environments.[1] The cornerstone of this chemistry is the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a reaction that occurs between a strained cyclooctyne (B158145), such as DBCO, and an azide-functionalized molecule.[2] This reaction proceeds rapidly and with high specificity under mild, physiological conditions without the need for a cytotoxic copper catalyst.[1]

The driving force behind SPAAC is the high ring strain of the cyclooctyne. This strain is released upon the [3+2] cycloaddition with an azide, leading to the formation of a stable triazole linkage.[2] The DBCO moiety is particularly well-suited for this reaction due to its significant ring strain and relative stability in aqueous environments.[3]

This compound is a heterobifunctional linker that incorporates the highly reactive DBCO group for copper-free click chemistry.[4][5] It also possesses a terminal carboxylic acid, which can be readily functionalized to react with other molecules, such as primary amines, through the formation of a stable amide bond.[4][5] The inclusion of a short polyethylene (B3416737) glycol (PEG1) spacer enhances the hydrophilicity of the molecule, which can improve solubility and reduce non-specific interactions in biological applications.[4][5]

Quantitative Data: Reaction Kinetics of DBCO with Azides

The efficiency of the SPAAC reaction is a critical factor in experimental design. The reaction kinetics are typically described by second-order rate constants (k₂), which vary depending on the specific cyclooctyne and azide, as well as the reaction conditions such as solvent, pH, and temperature.[6] DBCO and its derivatives generally exhibit fast reaction kinetics with azides.[6]

ReactantsRate Constant (k₂ in M⁻¹s⁻¹)Conditions
DBCO and Benzyl Azide0.24Not specified
DBCO and Phenyl Azide0.033CH₃CN:H₂O = 3:1
DBCO-functionalized peptide and Azide-functionalized peptide0.34HBS buffer (pH 7.4), 25°C
sulfo DBCO-amine and 3-azido-L-alanine0.32 - 0.85PBS (pH 7)
sulfo DBCO-amine and 3-azido-L-alanine0.55 - 1.22HEPES (pH 7)
DBCO-PEG5-trastuzumab and Azide0.18 - 0.37Not specified

This table summarizes representative kinetic data for SPAAC reactions involving DBCO derivatives. The presence of a PEG linker has been shown to enhance reaction rates by approximately 31 ± 16%.[6]

Experimental Protocols

The use of this compound in bioconjugation typically involves a two-stage process:

  • Activation of the Carboxylic Acid : The terminal carboxylic acid of this compound is activated to an amine-reactive intermediate, most commonly an N-hydroxysuccinimide (NHS) ester.

  • Conjugation and Click Reaction : The activated DBCO linker is then reacted with a biomolecule containing a primary amine. The resulting DBCO-labeled biomolecule can then be conjugated to an azide-containing molecule via SPAAC.

Protocol 1: Activation of this compound to DBCO-PEG1-NHS Ester

This protocol describes the activation of the carboxylic acid group of the linker to an amine-reactive NHS ester.[7]

Materials:

  • This compound

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure:

  • Dissolve this compound and NHS (or sulfo-NHS) in anhydrous DMF or DMSO at a molar ratio of 1:1.2.[7]

  • Add DCC or EDC to the solution at a molar ratio of 1:1.1 relative to the linker.[7]

  • Allow the reaction to proceed at room temperature for 4-6 hours or overnight at 4°C.[7]

  • The resulting DBCO-PEG1-NHS ester solution is now ready for conjugation to an amine-containing molecule.

Protocol 2: Conjugation of DBCO-PEG1-NHS Ester to an Amine-Containing Protein

This protocol details the conjugation of the activated DBCO linker to a protein, such as an antibody.[7]

Materials:

  • DBCO-PEG1-NHS ester solution (from Protocol 1)

  • Protein solution (e.g., monoclonal antibody) in an amine-free buffer (e.g., PBS, pH 7.4)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis equipment

Procedure:

  • Add a 10-20 fold molar excess of the DBCO-PEG1-NHS ester solution to the protein solution. The final concentration of the organic solvent should not exceed 10% (v/v) to maintain protein integrity.[7]

  • Incubate the reaction mixture for 1 hour at room temperature or for 2 hours on ice with gentle mixing.

  • Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.

  • Remove the excess, unreacted DBCO reagent by size exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer.[8]

  • Determine the degree of labeling (DOL) of the DBCO-modified protein using UV-Vis spectroscopy by measuring the absorbance at 280 nm (for protein) and ~309 nm (for DBCO).

Protocol 3: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

This protocol describes the copper-free click reaction between a DBCO-functionalized biomolecule and an azide-containing molecule.[9]

Materials:

  • DBCO-functionalized biomolecule (from Protocol 2)

  • Azide-containing molecule (e.g., fluorescent probe, drug molecule)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Dissolve the azide-containing molecule in the reaction buffer.

  • Add the azide-containing molecule to the DBCO-functionalized biomolecule. A 1.5- to 5-fold molar excess of the azide-containing molecule is typically used.[9]

  • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.[9]

  • The reaction progress can be monitored by techniques such as HPLC or SDS-PAGE.

  • Purify the resulting conjugate using an appropriate method such as size-exclusion chromatography (SEC) or dialysis to remove unreacted azide-containing molecules.[9]

Visualizations: Pathways and Workflows

The following diagrams illustrate the chemical principles and experimental workflows described in this guide.

G cluster_reactants Reactants cluster_reaction SPAAC Reaction cluster_product Product DBCO This compound Reaction [3+2] Cycloaddition (Strain-Promoted) DBCO->Reaction Azide Azide-modified Molecule Azide->Reaction Triazole Stable Triazole Linkage Reaction->Triazole Covalent Bond Formation

Core Principle of SPAAC Reaction.

G start Start: this compound activation Step 1: Activate Carboxylic Acid (e.g., with EDC/NHS) start->activation activated_linker DBCO-PEG1-NHS Ester activation->activated_linker conjugation Step 2: Conjugate to Amine-containing Biomolecule (e.g., Antibody) activated_linker->conjugation dbco_biomolecule DBCO-labeled Biomolecule conjugation->dbco_biomolecule spaac Step 3: SPAAC Reaction with Azide-modified Payload dbco_biomolecule->spaac final_conjugate Final Bioconjugate (e.g., Antibody-Drug Conjugate) spaac->final_conjugate purification Purification and Characterization final_conjugate->purification end End Product purification->end

Experimental Workflow for Bioconjugation.

G cluster_targeting Targeting Phase cluster_internalization Internalization & Payload Release cluster_action Cellular Action ADC Antibody-Drug Conjugate (via DBCO-PEG1 Linker) Binding Binding ADC->Binding Receptor Target Cell Receptor Receptor->Binding Internalization Receptor-Mediated Endocytosis Binding->Internalization Lysosome Lysosomal Trafficking Internalization->Lysosome Release Payload Release Lysosome->Release Payload Cytotoxic Payload Release->Payload Target Intracellular Target (e.g., DNA, Tubulin) Payload->Target Apoptosis Apoptosis Target->Apoptosis

Targeted Drug Delivery Signaling Pathway.

References

The Pivotal Role of DBCO-PEG1-Acid in Strain-Promoted Alkyne-Azide Cycloaddition: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly evolving landscape of bioconjugation and targeted therapeutics, the strain-promoted alkyne-azide cycloaddition (SPAAC) has emerged as a cornerstone of bioorthogonal chemistry. This copper-free click chemistry reaction enables the covalent ligation of molecules in complex biological environments with high specificity and efficiency. Central to many SPAAC applications is the use of bifunctional linkers, among which DBCO-PEG1-acid has garnered significant attention. This technical guide provides an in-depth exploration of the role of this compound in SPAAC, offering quantitative data, detailed experimental protocols, and visual workflows to empower researchers in their scientific endeavors.

This compound is a heterobifunctional linker composed of three key moieties: a dibenzocyclooctyne (DBCO) group, a single polyethylene (B3416737) glycol (PEG) unit, and a terminal carboxylic acid. The DBCO group, a strained alkyne, is the reactive handle for the catalyst-free reaction with azide-functionalized molecules. The short PEG1 spacer enhances the linker's hydrophilicity, which can improve the solubility of the resulting conjugates and reduce non-specific interactions. The carboxylic acid provides a versatile point of attachment to primary amines on biomolecules, such as proteins, peptides, and nanoparticles, through stable amide bond formation.

Core Principles of this compound in SPAAC

The utility of this compound is rooted in a two-step conjugation strategy. First, the carboxylic acid is activated to react with an amine-containing molecule, thereby installing the DBCO moiety. Subsequently, the DBCO-functionalized molecule is introduced to a system containing an azide-modified component, leading to a spontaneous and highly selective cycloaddition reaction that forms a stable triazole linkage. This bioorthogonal nature ensures that the reaction proceeds without interfering with native biological functional groups.

Quantitative Data on SPAAC Kinetics with DBCO Derivatives

The efficiency of a SPAAC reaction is quantified by its second-order rate constant (k₂). While specific kinetic data for this compound is not extensively published, the following tables summarize the rate constants for structurally similar DBCO derivatives. These values provide a reliable benchmark for designing and optimizing experiments with this compound. The reactivity of DBCO is influenced by factors such as the solvent, pH, temperature, and the electronic properties of the azide (B81097).

Table 1: Second-Order Rate Constants for DBCO Derivatives with Benzyl Azide

Cyclooctyne (B158145) DerivativeSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Reference(s)
DBCO Derivatives~0.6 - 1.0[1]

Note: Reaction rates can vary depending on the solvent, temperature, and specific derivatives of the cyclooctyne and azide used.

Table 2: Influence of Buffer and pH on SPAAC Second-Order Rate Constants (M⁻¹s⁻¹) for Sulfo-DBCO-amine

Buffer (pH)Sulfo DBCO-amine + 1-azido-1-deoxy-β-D-glucopyranosideSulfo DBCO-amine + 3-azido-L-alanineReference(s)
PBS (pH 7)0.32–0.85Data not specified[2][3]
HEPES (pH 7)0.55–1.22Data not specified[2][3]

Table 3: Comparison of SPAAC Rate Constants for Different DBCO Constructs

DBCO ConstructReactant AzideBufferRate Constant (M⁻¹s⁻¹)Reference(s)
Sulfo DBCO-amineModel AzidesVarious0.27 - 1.22[2]
DBCO-TrastuzumabModel AzidesHEPES & PBSSlower than Sulfo DBCO-amine[2]
DBCO-PEG5-TrastuzumabModel AzidesHEPES & PBS0.18 - 0.37[2][3][4]

This table highlights the impact of steric hindrance from a large biomolecule (Trastuzumab) and the beneficial effect of a longer PEG spacer in increasing the reaction rate compared to a non-PEGylated DBCO-antibody conjugate.[2][3][4][5]

Experimental Protocols

The following protocols provide detailed methodologies for the key experimental steps involving this compound. These are generalized procedures that may require optimization for specific applications.

Protocol 1: Activation of this compound and Conjugation to an Amine-Containing Protein

This protocol describes the covalent attachment of this compound to a protein via its primary amine groups (e.g., lysine (B10760008) residues) using EDC/NHS chemistry.

Materials:

  • This compound

  • Amine-containing protein (e.g., antibody)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate Buffered Saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Desalting columns or dialysis equipment

Procedure:

  • Reagent Preparation:

    • Equilibrate all reagents to room temperature.

    • Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.[6]

    • Prepare fresh stock solutions of EDC and NHS/Sulfo-NHS in Activation Buffer.[7]

  • Activation of this compound:

    • In a microcentrifuge tube, combine this compound with a 1.2 to 2-fold molar excess of both EDC and NHS/Sulfo-NHS in Activation Buffer.[6][7]

    • Incubate for 15-30 minutes at room temperature to form the NHS ester.[7][8]

  • Conjugation to the Protein:

    • Immediately add the activated DBCO-NHS ester solution to the protein solution in Coupling Buffer. A 10- to 20-fold molar excess of the linker is a common starting point.[8]

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[6][8]

  • Quenching the Reaction:

    • Add Quenching Buffer to a final concentration of 50-100 mM to consume any unreacted NHS esters.[6][8]

    • Incubate for 15-30 minutes at room temperature.[6][8]

  • Purification:

    • Remove excess, unreacted DBCO linker and byproducts using a desalting column or dialysis against PBS.[6][8]

Protocol 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

This protocol outlines the copper-free click reaction between the DBCO-functionalized protein and an azide-containing molecule.

Materials:

  • DBCO-functionalized protein (from Protocol 1)

  • Azide-containing molecule (e.g., fluorescent probe, drug molecule)

  • Reaction Buffer: PBS, pH 7.4 or other suitable amine- and azide-free buffer.[9]

Procedure:

  • Reaction Setup:

    • Dissolve the azide-containing molecule in the Reaction Buffer.

    • Add the azide-containing molecule to the DBCO-functionalized protein solution. A 1.5 to 5-fold molar excess of the azide-containing molecule is typically used.[8]

  • Incubation:

    • Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C for 4-12 hours.[8] The reaction progress can be monitored by techniques such as SDS-PAGE or mass spectrometry.[9]

  • Purification (if necessary):

    • If the azide-containing molecule was used in excess, it can be removed by a suitable purification method such as size exclusion chromatography, dialysis, or affinity chromatography.[8]

Mandatory Visualizations

General Bioconjugation Workflow

G cluster_0 Step 1: Activation of this compound cluster_1 Step 2: Conjugation to Biomolecule cluster_2 Step 3: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) DBCO_Acid This compound Activated_DBCO Activated DBCO-NHS Ester DBCO_Acid->Activated_DBCO Activation EDC_NHS EDC / NHS EDC_NHS->Activated_DBCO DBCO_Biomolecule DBCO-functionalized Biomolecule Activated_DBCO->DBCO_Biomolecule Biomolecule Amine-containing Biomolecule (e.g., Protein) Biomolecule->DBCO_Biomolecule Amide Bond Formation Final_Conjugate Final Bioconjugate DBCO_Biomolecule->Final_Conjugate Click Reaction Azide_Molecule Azide-containing Molecule Azide_Molecule->Final_Conjugate

Caption: General experimental workflow for bioconjugation using this compound.

Workflow for Cell Surface Labeling

G cluster_0 Metabolic Labeling cluster_1 DBCO Probe Preparation cluster_2 SPAAC Labeling cluster_3 Analysis Cells Live Cells Azide_Cells Cells with Azide-labeled Surface Glycans Cells->Azide_Cells Azide_Sugar Azide-containing Sugar (e.g., Ac4ManNAz) Azide_Sugar->Azide_Cells Metabolic Incorporation DBCO_Fluorophore DBCO-Fluorophore Probe Labeled_Cells Fluorescently Labeled Cells Azide_Cells->Labeled_Cells DBCO_Acid This compound DBCO_Acid->DBCO_Fluorophore EDC/NHS Coupling Fluorophore Amine-Fluorophore Fluorophore->DBCO_Fluorophore DBCO_Fluorophore->Labeled_Cells Click Reaction Analysis Flow Cytometry or Fluorescence Microscopy Labeled_Cells->Analysis

Caption: Experimental workflow for cell surface labeling via SPAAC.

Conclusion

This compound stands as a powerful and versatile tool in the field of bioconjugation. Its heterobifunctional nature, combining the specific reactivity of the DBCO group with the versatile conjugation chemistry of the carboxylic acid, enables the precise construction of complex biomolecular architectures. The inclusion of a short PEG spacer further enhances its utility by improving solubility and minimizing steric effects. This guide has provided a comprehensive overview of the role of this compound in SPAAC, supported by quantitative data on related compounds, detailed experimental protocols, and clear visual workflows. By leveraging this knowledge, researchers, scientists, and drug development professionals can effectively harness the power of copper-free click chemistry to advance their research and development goals in areas ranging from basic biological discovery to the creation of next-generation targeted therapeutics.

References

An In-depth Technical Guide to the Synthesis and Characterization of DBCO-PEG1-acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthesis and characterization of DBCO-PEG1-acid, a valuable heterobifunctional linker used in bioconjugation and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed methodologies and data presentation to support its application in areas such as antibody-drug conjugates (ADCs) and targeted drug delivery.

Introduction

This compound, also known as Dibenzocyclooctyne-PEG1-acid, is a key reagent in the field of bioconjugation. It incorporates three essential functional components:

  • Dibenzocyclooctyne (DBCO): A strained alkyne that is highly reactive towards azides in a copper-free click chemistry reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This bioorthogonal reaction allows for the efficient and specific conjugation of molecules in complex biological environments without the need for a cytotoxic copper catalyst.[1]

  • Polyethylene Glycol (PEG) Spacer: A single ethylene (B1197577) glycol unit (PEG1) acts as a short, hydrophilic spacer. This PEG linker enhances the aqueous solubility of the molecule and its conjugates, and provides spatial separation between the conjugated entities.[2][3]

  • Terminal Carboxylic Acid: This functional group can be readily activated to react with primary amines, such as those found on the surface of proteins (e.g., lysine (B10760008) residues), to form stable amide bonds.[2][4]

The unique combination of these features makes this compound a versatile tool for linking a wide range of molecules, including proteins, peptides, nucleic acids, and small molecule drugs.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C₂₄H₂₄N₂O₅MedchemExpress, BroadPharm
Molecular Weight ~420.46 g/mol MedchemExpress, BroadPharm
Appearance Light yellow to yellow solidMedchemExpress
Purity ≥95% (typically determined by NMR and HPLC)MedchemExpress, BroadPharm
Solubility Soluble in DMSO, DMF, and DCMBroadPharm
Storage Store at -20°C for long-term stabilityMedchemExpress, BroadPharm

Proposed Synthesis of this compound

  • Alkylation of DBCO-amine with a protected PEG1-acid derivative.

  • Deprotection of the carboxylic acid to yield the final product.

A schematic of the proposed synthesis is presented below.

Synthesis_Pathway DBCO_Amine DBCO-amine Intermediate Protected this compound DBCO_Amine->Intermediate Base (e.g., DIEA) Solvent (e.g., DMF) PEG_Acid tert-Butyl 2-(2-bromoethoxy)acetate PEG_Acid->Intermediate Final_Product This compound Intermediate->Final_Product Acid (e.g., TFA) Solvent (e.g., DCM)

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol for Proposed Synthesis

Step 1: Synthesis of tert-Butyl 2-(2-((5,6-dihydrophenanthridin-5-yl)methyl)amino)ethoxy)acetate (Protected this compound)

  • To a solution of DBCO-amine (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., argon or nitrogen), add N,N-diisopropylethylamine (DIEA) (2.0 equivalents).

  • To this mixture, add a solution of tert-butyl 2-(2-bromoethoxy)acetate (1.1 equivalents) in anhydrous DMF dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with saturated aqueous sodium bicarbonate solution (3x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the protected this compound intermediate.

Step 2: Synthesis of 2-(2-((5,6-dihydrophenanthridin-5-yl)methyl)amino)ethoxy)acetic acid (this compound)

  • Dissolve the protected this compound intermediate (1.0 equivalent) in dichloromethane (B109758) (DCM).

  • Add trifluoroacetic acid (TFA) (e.g., 20-50% v/v in DCM) to the solution at 0°C.

  • Stir the solution at room temperature for 1-2 hours.

  • Monitor the deprotection by TLC or LC-MS until the starting material is consumed.

  • Remove the solvent and excess TFA under reduced pressure.

  • Co-evaporate with DCM (3x) to ensure complete removal of residual TFA.

  • The crude product can be purified by preparative reverse-phase High-Performance Liquid Chromatography (RP-HPLC) to yield the final this compound.

Characterization of this compound

The structure and purity of the synthesized this compound should be confirmed using a combination of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.

¹H NMR Spectroscopy Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

  • Data Processing: Process the spectrum, including Fourier transformation, phase correction, and baseline correction.

  • Analysis: The expected ¹H NMR spectrum of this compound would show characteristic signals for the aromatic protons of the DBCO moiety (typically in the range of 7.0-8.0 ppm), the methylene (B1212753) protons of the PEG linker (around 3.5-4.0 ppm), and other aliphatic protons.

¹³C NMR Spectroscopy Protocol:

  • Sample Preparation: Prepare a more concentrated sample (20-50 mg) in a deuterated solvent.

  • Acquisition: Acquire the ¹³C NMR spectrum on a 400 MHz or higher field spectrometer.

  • Analysis: The ¹³C NMR spectrum should confirm the presence of all carbon atoms in the molecule, including the characteristic signals for the alkyne carbons of the DBCO group (around 80-100 ppm).

Technique Expected Observations
¹H NMR Aromatic protons (DBCO): ~7.0-8.0 ppm; PEG protons: ~3.5-4.0 ppm; Other aliphatic protons.
¹³C NMR Alkyne carbons (DBCO): ~80-100 ppm; Aromatic carbons; PEG carbons; Carboxylic acid carbon.
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized compound and to confirm its elemental composition.

LC-MS Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., acetonitrile (B52724) or methanol).

  • Chromatography: Inject the sample onto a C18 reverse-phase HPLC column.

  • Mass Spectrometry: Analyze the eluent using an electrospray ionization (ESI) mass spectrometer in positive ion mode.

  • Analysis: The mass spectrum should show a prominent peak corresponding to the [M+H]⁺ ion of this compound (expected m/z ≈ 421.17).

Technique Expected m/z
LC-MS (ESI+) [M+H]⁺ ≈ 421.17
High-Performance Liquid Chromatography (HPLC)

HPLC is used to assess the purity of the final compound.

RP-HPLC Protocol:

  • System: A standard HPLC system with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile in water (both containing 0.1% TFA).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 254 nm and 309 nm (the latter is characteristic of the DBCO chromophore).

  • Analysis: The purity of the sample is determined by integrating the peak area of the main product and any impurities. A pure sample should show a single major peak.

Technique Parameter Value
RP-HPLC ColumnC18 Reverse-Phase
Mobile PhaseAcetonitrile/Water with 0.1% TFA (gradient)
Flow Rate1.0 mL/min
DetectionUV at 254 nm and 309 nm

Application: Bioconjugation via SPAAC

This compound is primarily used in SPAAC reactions to conjugate with azide-modified molecules. A general workflow for this application is depicted below.

SPAAC_Workflow cluster_0 Activation cluster_1 Conjugation to Molecule 1 cluster_2 SPAAC Reaction DBCO_Acid This compound Activated_DBCO Activated DBCO-PEG1-ester (e.g., NHS ester) DBCO_Acid->Activated_DBCO EDC, NHS DBCO_Molecule1 DBCO-labeled Molecule 1 Activated_DBCO->DBCO_Molecule1 Molecule1 Molecule 1 (e.g., Protein with -NH2) Molecule1->DBCO_Molecule1 Final_Conjugate Final Bioconjugate DBCO_Molecule1->Final_Conjugate Copper-free Click Chemistry Molecule2 Molecule 2 (e.g., Drug with -N3) Molecule2->Final_Conjugate

Caption: General workflow for bioconjugation using this compound.

Conclusion

This compound is a versatile and powerful tool for researchers in the fields of chemical biology, drug delivery, and materials science. Its unique combination of a bioorthogonal DBCO group, a hydrophilic PEG spacer, and a versatile carboxylic acid handle enables the straightforward and efficient construction of complex bioconjugates. The proposed synthesis and detailed characterization protocols provided in this guide offer a framework for the in-house production and quality control of this important reagent, facilitating its application in innovative research and development projects.

References

An In-depth Technical Guide to the Solubility and Stability of DBCO-PEG1-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability properties of DBCO-PEG1-acid, a critical reagent in the field of bioconjugation and drug development. Designed for researchers, scientists, and professionals in drug development, this document compiles essential data, detailed experimental protocols, and visual workflows to facilitate the effective use of this versatile linker.

Introduction to this compound

Dibenzocyclooctyne-PEG1-acid (this compound) is a bifunctional linker molecule widely employed in copper-free click chemistry. It features a dibenzocyclooctyne (DBCO) group for strain-promoted alkyne-azide cycloaddition (SPAAC), a short polyethylene (B3416737) glycol (PEG1) spacer to enhance hydrophilicity, and a terminal carboxylic acid for conjugation to primary amines. This structure makes it an invaluable tool for the synthesis of complex bioconjugates, including antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2] The PEG linker not only improves water solubility but also provides a flexible spacer, potentially reducing steric hindrance during conjugation reactions.[3][4][5]

Physicochemical Properties

The core physicochemical properties of this compound are summarized below:

PropertyValueReference
Molecular Formula C₂₄H₂₄N₂O₅[4]
Molecular Weight 420.5 g/mol [3][4]
Appearance Off-white solid or viscous liquid[6]
Purity Typically ≥98%[4]

Solubility Profile

The solubility of this compound is a critical parameter for its application in both organic synthesis and aqueous bioconjugation reactions. The presence of the hydrophilic PEG1 linker significantly increases its solubility in aqueous media compared to non-PEGylated DBCO-acid analogues.[3][7]

Quantitative Solubility Data

While broadly described as having enhanced water solubility, precise quantitative data in aqueous buffers is not widely published. However, its solubility in common organic solvents is well-documented. For many applications, a stock solution is prepared in an organic solvent and then diluted into the aqueous reaction buffer.[8]

SolventSolubilityNotesReference
DMSO ≥ 100 mg/mL (237.83 mM)Ultrasonic assistance may be needed. Use newly opened DMSO as it is hygroscopic.[2]
DMF Soluble-[4]
DCM Soluble-[4]
Aqueous Buffers (e.g., PBS) SolubleThe hydrophilic PEG chain increases water solubility. The terminal carboxylic acid can be deprotonated at neutral or basic pH, further enhancing solubility.[3][6][8]
Experimental Protocol: Determining Aqueous Solubility

This protocol outlines a method to determine the equilibrium solubility of this compound in an aqueous buffer, such as Phosphate-Buffered Saline (PBS), using High-Performance Liquid Chromatography (HPLC).

Objective: To quantify the maximum concentration of this compound that can be dissolved in an aqueous buffer at a specific temperature.

Materials:

  • This compound

  • Aqueous buffer (e.g., 1x PBS, pH 7.4)

  • Water-miscible organic solvent (e.g., DMSO)

  • Microcentrifuge tubes

  • Thermostated shaker/incubator

  • 0.22 µm syringe filters

  • Reverse-Phase HPLC (RP-HPLC) system with a C18 column and UV detector (~309 nm)

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a microcentrifuge tube.

    • Add a defined volume of the aqueous buffer (e.g., 1 mL).

    • Incubate the tube at a constant temperature (e.g., 25°C) with continuous shaking for 24-48 hours to ensure equilibrium is reached.[8]

  • Sample Collection and Preparation:

    • After incubation, centrifuge the tube at high speed (e.g., 14,000 x g) for 10 minutes to pellet the excess, undissolved solid.[9]

    • Carefully withdraw an aliquot of the supernatant.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.[8]

  • Quantification by HPLC:

    • Prepare a series of standard solutions of this compound with known concentrations in the mobile phase.

    • Inject the filtered supernatant and the standard solutions onto the HPLC system.

    • Create a calibration curve by plotting the peak area against the concentration of the standard solutions.

    • Determine the concentration of this compound in the filtered supernatant by using the calibration curve. This concentration represents the aqueous solubility.[8]

Stability Profile

The stability of this compound is crucial for its storage and successful application in bioconjugation reactions. The primary point of instability is the strained alkyne of the DBCO group, which can be susceptible to degradation under certain conditions.[10]

Quantitative Stability Data

Direct, published stability data for this compound is limited. However, data from the closely related compound, DBCO-NHCO-PEG4-acid, provides a reliable estimate of the DBCO moiety's stability under various conditions. The amide bond and PEG linker are generally very stable under typical bioconjugation conditions (pH 7-9).[10]

pHTemperatureIncubation TimeEstimated % RemainingNotesReference
5.025°C24 hours85 - 90%Potential for slow acid-mediated degradation of the DBCO group.[10]
7.4 (PBS)4°C48 hours>95%Optimal condition for short-term storage of working solutions.[10]
7.4 (PBS)25°C24 hours90 - 95%Good stability for typical room temperature reaction times.[10]
7.4 (PBS)37°C24 hours80 - 85%Degradation is accelerated at higher temperatures.[10]
8.525°C24 hours90 - 95%Generally stable.[10]

Storage Recommendations:

  • Solid Form: Store at -20°C for long-term stability (up to 3 years).[2][11]

  • Stock Solutions (in anhydrous DMSO/DMF): Store at -20°C for several days to a month, or at -80°C for up to 6 months. Avoid repeated freeze-thaw cycles.[1][10] It is highly recommended to prepare aqueous working solutions fresh on the day of use.[10]

Experimental Protocol: Assessing Aqueous Stability by HPLC

This protocol provides a method to quantify the degradation of this compound in an aqueous buffer over time.

Objective: To determine the degradation rate of the DBCO moiety in a specific aqueous solution.

Materials:

  • This compound

  • Anhydrous DMSO

  • Aqueous buffer of choice (e.g., 1x PBS, pH 7.4)

  • Thermostated incubator or water bath

  • RP-HPLC system with a C18 column and UV detector (~309 nm)

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

Procedure:

  • Prepare Stock Solution: Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.[3]

  • Prepare Working Solution: Dilute the stock solution 1:100 into the pre-warmed aqueous buffer of choice to a final concentration of 100 µM. Mix thoroughly.[3]

  • Timepoint Zero (T=0): Immediately inject a 20 µL aliquot of the working solution onto the RP-HPLC system. This serves as the baseline measurement.[3]

  • Incubation: Place the vial with the remaining working solution in a thermostated incubator at the desired temperature (e.g., 25°C or 37°C).[3]

  • Collect Timepoints: At regular intervals (e.g., 2, 4, 8, 12, and 24 hours), inject another 20 µL aliquot onto the HPLC.[3]

  • HPLC Analysis: Use a gradient elution (e.g., 5% to 95% Mobile Phase B over 20 minutes) to separate the intact this compound from any degradation products.[3]

  • Data Analysis:

    • Identify the peak corresponding to the intact compound in the T=0 chromatogram.

    • Integrate the area of this peak for each subsequent timepoint.

    • Calculate the percentage of intact this compound remaining at each timepoint relative to the T=0 peak area.[3]

    • Plot the percentage of the remaining parent compound against time to determine the degradation kinetics.[8]

Application Workflows and Signaling Pathways

This compound is a key component in constructing complex biomolecules. Below are diagrams illustrating its role in two major applications: Antibody-Drug Conjugate (ADC) synthesis and PROTAC development.

Workflow for Antibody-Drug Conjugate (ADC) Synthesis

ADC_Synthesis_Workflow cluster_activation Step 1: Carboxylic Acid Activation cluster_conjugation Step 2: Conjugation to Payload cluster_click Step 3: Click Chemistry DBCO_Acid This compound Activators EDC / NHS or HATU DBCO_Acid->Activators Activated_DBCO DBCO-PEG1-NHS Ester (Active Intermediate) Activators->Activated_DBCO Payload Amine-containing Payload (Drug) Activated_DBCO->Payload Amide Bond Formation DBCO_Payload DBCO-PEG1-Payload Payload->DBCO_Payload Azide_Ab Azide-modified Antibody DBCO_Payload->Azide_Ab SPAAC Reaction (Triazole Formation) Final_ADC Final Antibody-Drug Conjugate (ADC) Azide_Ab->Final_ADC

Caption: General workflow for synthesizing an Antibody-Drug Conjugate using this compound.

Role in PROTAC-Mediated Protein Degradation Pathway

PROTACs are bifunctional molecules that induce the degradation of a target protein. This compound can be used as a linker to connect the two active components of a PROTAC.

PROTAC_Pathway POI Protein of Interest (Target) PROTAC PROTAC (E3 Ligand - Linker - POI Ligand) POI->PROTAC binds Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->PROTAC binds E3->Ternary PolyUb Poly-ubiquitination Ternary->PolyUb recruits Ub Ubiquitin Ub->PolyUb transfers Proteasome 26S Proteasome PolyUb->Proteasome recognized by Degradation Protein Degradation Proteasome->Degradation results in

Caption: The ubiquitin-proteasome pathway for targeted protein degradation mediated by a PROTAC.

Conclusion

This compound is a highly valuable reagent for advanced bioconjugation applications. Its favorable solubility profile, conferred by the PEG1 linker, allows for its use in a variety of solvent systems, including aqueous buffers essential for working with biological molecules. While the DBCO group is highly reactive towards azides, its stability is dependent on pH and temperature, necessitating careful consideration of reaction and storage conditions. The provided protocols and workflows serve as a practical guide for researchers to harness the full potential of this compound in developing next-generation therapeutics and research tools. For critical applications, it is always recommended to perform in-house solubility and stability tests under the specific experimental conditions to be used.[10]

References

Methodological & Application

Application Notes: DBCO-PEG1-Acid for Antibody Labeling

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Site-specific antibody conjugation is a critical technology for the development of next-generation antibody-drug conjugates (ADCs), diagnostic reagents, and other targeted therapeutics.[1] The use of bioorthogonal chemistry, such as the strain-promoted alkyne-azide cycloaddition (SPAAC), allows for the precise attachment of payloads to an antibody under mild, physiological conditions.[2][3] DBCO-PEG1-acid is a bifunctional linker that facilitates this process. It contains a dibenzocyclooctyne (DBCO) group for copper-free click chemistry with azide-modified molecules and a terminal carboxylic acid.[4][5] The carboxylic acid can be activated to react with primary amines, such as the side chains of lysine (B10760008) residues on an antibody, forming a stable amide bond.[4][5] The short polyethylene (B3416737) glycol (PEG) spacer enhances the hydrophilicity of the linker, which can improve the solubility of the resulting conjugate.[4][5][6]

These application notes provide a detailed protocol for the labeling of antibodies using this compound, including linker activation, antibody conjugation, and subsequent reaction with an azide-containing payload.

Principle of the Method

The antibody labeling strategy using this compound is a two-stage process:

  • Antibody Modification: The carboxylic acid group of the this compound linker is first activated using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS). This creates a highly reactive NHS ester. The activated linker is then reacted with the antibody, where the NHS ester forms a stable amide bond with primary amine groups on the antibody surface (primarily from lysine residues). This results in a DBCO-functionalized antibody.[1][7][8]

  • Payload Conjugation via Click Chemistry: The DBCO-functionalized antibody is then reacted with a molecule of interest (e.g., a cytotoxic drug, a fluorescent dye, or a biotin (B1667282) tag) that has been pre-functionalized with an azide (B81097) group. The DBCO and azide groups undergo a rapid and highly specific strain-promoted alkyne-azide cycloaddition (SPAAC) reaction to form a stable triazole linkage.[2][3][9] This "click chemistry" reaction is bioorthogonal, meaning it does not interfere with native biological functional groups, and it proceeds efficiently in aqueous buffers without the need for a cytotoxic copper catalyst.[2][3]

Below is a diagram illustrating the overall chemical pathway.

G cluster_0 Stage 1: Antibody Modification cluster_1 Stage 2: Payload Conjugation (SPAAC) DBCO_linker This compound Activated_DBCO Activated DBCO-NHS Ester DBCO_linker->Activated_DBCO Activation Activators EDC / NHS Activators->Activated_DBCO DBCO_Antibody DBCO-labeled Antibody Activated_DBCO->DBCO_Antibody Amide Bond Formation Antibody Antibody (with Lysine -NH2) Antibody->DBCO_Antibody Amide Bond Formation Final_Conjugate Antibody-Payload Conjugate DBCO_Antibody->Final_Conjugate Click Chemistry Azide_Payload Azide-Payload (Drug, Dye, etc.) Azide_Payload->Final_Conjugate

Caption: Chemical pathway for antibody labeling using this compound.

Experimental Protocols

Protocol 1: Activation of this compound to DBCO-PEG1-NHS Ester

This protocol describes the activation of the linker's carboxylic acid group to an amine-reactive NHS ester. This step should be performed immediately before conjugation to the antibody.

Materials:

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure:

  • Dissolve this compound and NHS (or Sulfo-NHS) in anhydrous DMF or DMSO to a stock concentration of 10-50 mM.[7] A typical molar ratio is 1:1.2 of linker to NHS.[8]

  • Add EDC to the solution at a molar ratio of 1:1.2 relative to the linker.[7]

  • Incubate the reaction mixture at room temperature for 15-30 minutes to generate the activated DBCO-PEG1-NHS ester.[1][7] Alternatively, if using DCC, allow the reaction to proceed for 4-6 hours at room temperature.[8]

  • Proceed immediately to Protocol 2 for antibody conjugation.

Protocol 2: Conjugation of Activated DBCO Linker to Antibody

This protocol details the conjugation of the activated DBCO-PEG1-NHS ester to primary amines on the antibody.

Materials:

  • Antibody (in an amine-free buffer like PBS, pH 7.2-8.0)

  • Activated DBCO-PEG1-NHS ester solution (from Protocol 1)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification equipment (e.g., size-exclusion chromatography columns like Sephadex G-25, or dialysis cassettes)

Procedure:

  • Antibody Preparation: Ensure the antibody is at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., PBS).[7] If the antibody buffer contains primary amines (e.g., Tris), exchange it for PBS.

  • Conjugation Reaction: Add the activated DBCO-PEG1-NHS ester solution to the antibody solution. The molar excess of the linker can be varied to control the degree of labeling (DOL). A 10- to 20-fold molar excess is a common starting point.[7][8] The final concentration of the organic solvent (DMSO or DMF) should not exceed 10% (v/v) to maintain antibody integrity.[8]

  • Incubation: Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.[7]

  • Quenching: Add quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester.[7] Incubate for 15-30 minutes at room temperature.[7]

  • Purification: Remove excess, unreacted DBCO reagent and byproducts via size-exclusion chromatography or dialysis against an appropriate buffer (e.g., PBS, pH 7.4).[7]

Protocol 3: SPAAC Reaction with Azide-Payload

This protocol describes the copper-free click reaction between the DBCO-labeled antibody and an azide-functionalized payload.

Materials:

  • DBCO-labeled antibody (from Protocol 2)

  • Azide-containing payload (dissolved in a compatible solvent like DMSO or water)

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Purification equipment (as in Protocol 2)

Procedure:

  • Reaction Setup: Add the azide-containing payload to the purified DBCO-antibody solution. A 1.5- to 5-fold molar excess of the azide payload is typically used to drive the reaction to completion.[7][8]

  • Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C for 4-12 hours.[7] Reaction times may vary depending on the specific reactants and desired conjugation efficiency.[8]

  • Purification: If necessary, purify the final antibody-payload conjugate to remove any unreacted azide payload using a suitable method such as size-exclusion chromatography or dialysis.[7]

  • Characterization: Characterize the final conjugate for purity, aggregation, and drug-to-antibody ratio (DAR) using methods like SDS-PAGE, SEC-HPLC, and HIC-HPLC.

The overall experimental workflow is summarized in the diagram below.

G prep_ab 1. Prepare Antibody (1-10 mg/mL in PBS) conjugate 3. Conjugate to Antibody (10-20x molar excess, 1-2h RT) prep_ab->conjugate activate_linker 2. Activate this compound (with EDC/NHS in DMSO) activate_linker->conjugate purify1 4. Purify DBCO-Antibody (Size-Exclusion Chromatography) conjugate->purify1 click_reaction 5. Perform SPAAC Reaction (Add 1.5-5x Azide-Payload, 1-4h RT) purify1->click_reaction purify2 6. Purify Final Conjugate (Size-Exclusion Chromatography) click_reaction->purify2 characterize 7. Characterize Conjugate (HIC-HPLC for DAR, SEC for Purity) purify2->characterize G cluster_0 Extracellular Space cluster_1 Intracellular Space ADC Antibody-Drug Conjugate (ADC) Receptor Target Antigen on Cell Surface ADC->Receptor 1. Binding Internalization 2. Internalization (Endocytosis) Receptor->Internalization Lysosome 3. Lysosomal Trafficking Internalization->Lysosome Release 4. Payload Release Lysosome->Release Apoptosis 5. Cytotoxicity (e.g., Apoptosis) Release->Apoptosis

References

Application Notes and Protocols for the Use of DBCO-PEG1-acid in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology and the Role of DBCO-PEG1-acid

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins.[1][2] A PROTAC consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[3][4] By forming a ternary complex between the POI and the E3 ligase, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[3]

The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex. This compound is a versatile linker that offers two key functionalities for PROTAC synthesis. The dibenzocyclooctyne (DBCO) group enables copper-free strain-promoted azide-alkyne cycloaddition (SPAAC), a highly efficient and bioorthogonal "click chemistry" reaction. The carboxylic acid provides a reactive handle for stable amide bond formation with an amine-containing ligand. The short polyethylene (B3416737) glycol (PEG1) spacer enhances hydrophilicity, which can improve the solubility of the resulting PROTAC molecule.

Core Principles of PROTAC Synthesis with this compound

The synthesis of a PROTAC using this compound is typically a modular, two-step process:

  • Amide Coupling: The carboxylic acid group of this compound is coupled with an amine-functionalized ligand, typically the E3 ligase ligand (e.g., pomalidomide, which recruits the Cereblon E3 ligase). This reaction is commonly facilitated by peptide coupling reagents.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): The DBCO group of the newly formed linker-E3 ligase ligand conjugate is then reacted with an azide-functionalized ligand for the protein of interest. This copper-free click reaction is highly specific and can be performed under mild conditions.

The length of the PEG linker can significantly impact the degradation efficiency of the final PROTAC. While longer PEG chains are often employed, shorter linkers like PEG1 may be optimal for certain target-E3 ligase pairs by providing the right spatial orientation for effective ternary complex formation. The optimal linker length generally needs to be determined empirically for each new target.

Experimental Protocols

The following protocols provide a general framework for the synthesis of a PROTAC using this compound. As a representative example, the synthesis of a BRD4-targeting PROTAC is described, using an amine-containing E3 ligase ligand (e.g., pomalidomide) and an azide-functionalized BRD4 ligand (e.g., a derivative of JQ1).

Protocol 1: Amide Coupling of this compound to an E3 Ligase Ligand

This protocol describes the formation of an amide bond between this compound and an amine-containing E3 ligase ligand.

Materials:

  • This compound

  • Amine-containing E3 ligase ligand (e.g., pomalidomide)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a clean, dry flask, dissolve this compound (1.0 equivalent) and the amine-containing E3 ligase ligand (1.0 equivalent) in anhydrous DMF.

  • Add HATU (1.2 equivalents) and DIPEA (2.0 equivalents) to the solution.

  • Stir the reaction mixture at room temperature under a nitrogen atmosphere for 4-6 hours.

  • Monitor the reaction progress by liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the DBCO-PEG1-E3 ligase ligand conjugate.

Data Presentation: Amide Coupling Reaction Components

ComponentMolar EquivalentsRole
This compound1.0Linker
Amine-E3 Ligase Ligand1.0E3 Ligase binder
HATU1.2Coupling agent
DIPEA2.0Base
Anhydrous DMF-Solvent
Protocol 2: SPAAC Reaction for Final PROTAC Synthesis

This protocol describes the copper-free click chemistry reaction between the DBCO-PEG1-E3 ligase ligand conjugate and an azide-functionalized POI ligand.

Materials:

  • DBCO-PEG1-E3 ligase ligand conjugate (from Protocol 1)

  • Azide-functionalized POI ligand (e.g., (+)-JQ1-azide)

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Preparative reverse-phase HPLC system with a C18 column

  • HPLC-grade water and acetonitrile

  • Trifluoroacetic acid (TFA)

Procedure:

  • Dissolve the DBCO-PEG1-E3 ligase ligand conjugate (1.0 equivalent) and the azide-functionalized POI ligand (1.1 equivalents) in anhydrous DMSO.

  • Stir the reaction mixture at room temperature for 12-24 hours. To prevent potential light-induced degradation of the DBCO group, it is advisable to perform the reaction in the dark.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the final PROTAC by preparative reverse-phase HPLC using a water/acetonitrile gradient containing 0.1% TFA.

  • Lyophilize the pure fractions to obtain the final PROTAC as a solid.

  • Characterize the final product by high-resolution mass spectrometry (HRMS) and NMR spectroscopy to confirm its identity and purity.

Data Presentation: SPAAC Reaction Components

ComponentMolar EquivalentsRole
DBCO-PEG1-E3 Ligase Ligand Conjugate1.0DBCO-containing intermediate
Azide-POI Ligand1.1Azide-containing binding partner
Anhydrous DMSO-Solvent

Visualization of Workflow and Signaling Pathway

PROTAC_Synthesis_Workflow cluster_step1 Step 1: Amide Coupling cluster_step2 Step 2: SPAAC Reaction DBCO_PEG1_Acid This compound Amide_Coupling Amide Coupling (HATU, DIPEA, DMF) DBCO_PEG1_Acid->Amide_Coupling E3_Ligand Amine-E3 Ligase Ligand (e.g., Pomalidomide) E3_Ligand->Amide_Coupling DBCO_Linker_E3 DBCO-PEG1-E3 Ligase Ligand Conjugate Amide_Coupling->DBCO_Linker_E3 SPAAC SPAAC Reaction (DMSO) DBCO_Linker_E3->SPAAC POI_Ligand Azide-POI Ligand (e.g., JQ1-Azide) POI_Ligand->SPAAC Final_PROTAC Final PROTAC SPAAC->Final_PROTAC

PROTAC Synthesis Workflow using this compound.

BRD4_PROTAC_Pathway cluster_nucleus Cell Nucleus cluster_protac_action PROTAC-Mediated Degradation BRD4 BRD4 Acetyl_Histones Acetylated Histones BRD4->Acetyl_Histones binds to Transcription_Machinery Transcription Machinery BRD4->Transcription_Machinery recruits Ternary_Complex Ternary Complex (BRD4-PROTAC-E3) BRD4->Ternary_Complex Oncogenes Oncogene Transcription (e.g., c-Myc) Transcription_Machinery->Oncogenes initiates PROTAC BRD4 PROTAC PROTAC->BRD4 binds E3_Ligase E3 Ligase (e.g., Cereblon) PROTAC->E3_Ligase binds PROTAC->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination leads to Proteasome Proteasome Ubiquitination->Proteasome targets for Degradation BRD4 Degradation Proteasome->Degradation results in Degradation->Oncogenes inhibits

PROTAC-mediated degradation of BRD4 and its effect on oncogene transcription.

References

Application Notes and Protocols: DBCO-PEG1-Acid for Cell Surface Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DBCO-PEG1-acid is a versatile heterobifunctional linker that plays a crucial role in bioconjugation, particularly in the realm of cell surface engineering. This reagent features a dibenzocyclooctyne (DBCO) group, a key component for strain-promoted alkyne-azide cycloaddition (SPAAC), a type of copper-free click chemistry. This bioorthogonal reaction allows for the specific and efficient covalent labeling of azide-modified biomolecules in complex biological environments, including the surfaces of living cells, without the need for cytotoxic copper catalysts.[1][2][3][4][5]

The molecule also possesses a terminal carboxylic acid (-COOH) group, which can be activated to form a stable amide bond with primary amines, such as those found on lysine (B10760008) residues of proteins or on amine-functionalized molecules. A short polyethylene (B3416737) glycol (PEG1) spacer enhances the hydrophilicity of the molecule, which can improve solubility and reduce non-specific binding during labeling experiments.

These characteristics make this compound an ideal tool for a two-step cell surface modification strategy. First, the carboxylic acid is utilized to conjugate a molecule of interest (e.g., a fluorescent dye, biotin (B1667282), or a therapeutic agent) containing a primary amine. Second, the DBCO group on the resulting conjugate is used to label cells that have been metabolically engineered to express azide (B81097) groups on their surface glycans.

Key Features and Applications

Key Features:

  • Bioorthogonal Reactivity: The DBCO group reacts specifically with azides via copper-free click chemistry, ensuring high specificity in complex biological systems.

  • Amine-Reactive Handle: The carboxylic acid allows for the conjugation of a wide range of amine-containing molecules.

  • Enhanced Hydrophilicity: The PEG spacer improves solubility in aqueous buffers.

  • Biocompatibility: The absence of a copper catalyst makes this method suitable for live cell applications.

Applications:

  • Cell Surface Labeling: Attachment of fluorescent dyes or biotin to the cell surface for imaging, flow cytometry, and cell tracking studies.

  • Targeted Drug Delivery: Conjugation of therapeutic agents to target cells that have been selectively labeled with azides.

  • Studying Cell Surface Interactions: Modification of cell surface glycans to investigate their role in cell-cell recognition, adhesion, and signaling.

  • Immobilization of Cells: Attaching cells to surfaces or scaffolds for tissue engineering and cell-based assays.

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow for cell surface modification using this compound and the general concept of how glycan modification can influence cell signaling.

G cluster_0 Step 1: Preparation of DBCO-PEG1-Reporter Conjugate cluster_1 Step 2: Cell Surface Modification DBCO_acid This compound Activation EDC/NHS Activation of Carboxylic Acid DBCO_acid->Activation Reporter Reporter Molecule (e.g., Fluorescent Dye-Amine) Conjugation Amide Bond Formation Reporter->Conjugation Activation->Conjugation DBCO_conjugate DBCO-PEG1-Reporter Conjugation->DBCO_conjugate Click_reaction Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) DBCO_conjugate->Click_reaction Cells Live Cells Metabolic_labeling Metabolic Glycoengineering (Azide Sugar Incubation) Cells->Metabolic_labeling Azide_cells Azide-Modified Cells Metabolic_labeling->Azide_cells Azide_cells->Click_reaction Labeled_cells Labeled Cells Click_reaction->Labeled_cells G cluster_0 Extracellular cluster_1 Intracellular Ligand Ligand (e.g., Growth Factor) Receptor Cell Surface Receptor (Glycoprotein) Ligand->Receptor Binding Glycan Modified Glycan Receptor->Glycan Signaling_cascade Signaling Cascade (e.g., Kinase Pathway) Receptor->Signaling_cascade Activation Cellular_response Cellular Response (e.g., Proliferation, Differentiation) Signaling_cascade->Cellular_response

References

Application Notes and Protocols for DBCO-PEG1-Acid Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the principles and techniques for utilizing DBCO-PEG1-acid in bioconjugation. It includes detailed experimental protocols, data presentation in tabular format for easy reference, and diagrams to illustrate key processes.

Introduction to this compound

This compound is a heterobifunctional crosslinker that plays a crucial role in modern bioconjugation. It incorporates three key components:

  • Dibenzocyclooctyne (DBCO): A strained alkyne that enables highly efficient and bioorthogonal copper-free click chemistry, specifically the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This reaction is ideal for biological applications as it proceeds rapidly at physiological conditions without the need for a cytotoxic copper catalyst.[1]

  • Polyethylene Glycol (PEG) Spacer: A single PEG unit (PEG1) enhances the hydrophilicity of the molecule, which can help to reduce aggregation of conjugates and improve solubility in aqueous buffers.[2][3]

  • Terminal Carboxylic Acid: This functional group allows for the covalent attachment to primary amines (e.g., lysine (B10760008) residues on proteins) through the formation of a stable amide bond.[2]

The unique structure of this compound makes it a versatile tool for a two-step conjugation strategy. First, the carboxylic acid is activated to react with an amine-containing molecule. Subsequently, the DBCO group is available to react with an azide-functionalized molecule.[4] This approach is widely used in the development of antibody-drug conjugates (ADCs), PROTACs, and for labeling biomolecules for imaging and diagnostic applications.[5][6]

Quantitative Data Summary

The following table summarizes key quantitative parameters for successful this compound conjugation, compiled from various experimental protocols.

ParameterValueCitations
Amine Conjugation
Molar Excess of EDC/NHS over this compound1.5 to 2-fold[4]
Molar Excess of DBCO-linker to Protein10 to 20-fold (starting point)[4][5]
Activation Time15-30 minutes[4][5]
Activation TemperatureRoom Temperature[4]
Conjugation Time1-2 hours at Room Temperature or Overnight at 4°C[5]
Quenching Agent Concentration (e.g., Tris-HCl)50-100 mM[4][7]
Quenching Time15-30 minutes[4]
Copper-Free Click Chemistry (SPAAC)
Molar Excess of Azide-Molecule to DBCO-Molecule1.5 to 5-fold[5]
Reaction Time1-4 hours at Room Temperature or 4-12 hours at 4°C[5]
Recommended pH Range for Amine Coupling7.2 - 8.5[8]
Recommended pH Range for SPAAC7.0 - 7.5[8]

Experimental Protocols

This section provides detailed step-by-step protocols for the conjugation of this compound to amine-containing biomolecules and the subsequent copper-free click reaction.

This protocol describes the activation of the carboxylic acid group of this compound using EDC and Sulfo-NHS, followed by conjugation to a protein.

Materials:

  • This compound

  • Amine-containing protein (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[8]

  • Coupling Buffer: Phosphate Buffered Saline (PBS), pH 7.4[8]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0[8]

  • Desalting columns or dialysis equipment for purification

Procedure:

  • Reagent Preparation:

    • Equilibrate all reagents to room temperature before use.

    • Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.[8]

    • Immediately before use, prepare stock solutions of EDC and Sulfo-NHS in either anhydrous DMSO or reaction buffer.

  • Activation of this compound:

    • In a microcentrifuge tube, combine the this compound stock solution with the appropriate volume of Activation Buffer.

    • Add a 1.2-fold molar excess of both EDC and Sulfo-NHS to the this compound solution.[8]

    • Incubate the reaction mixture for 15-30 minutes at room temperature to form the active Sulfo-NHS ester.[4]

  • Conjugation to Protein:

    • Add the activated DBCO-linker solution to your protein solution in Coupling Buffer. A 10- to 20-fold molar excess of the linker to the protein is a recommended starting point.[8]

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.[8]

  • Quenching the Reaction:

    • Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM.[4]

    • Incubate for an additional 15 minutes at room temperature to hydrolyze any unreacted Sulfo-NHS esters.[8]

  • Purification:

    • Remove the excess, unreacted DBCO linker and byproducts. This can be achieved using a desalting spin column, size-exclusion chromatography, or dialysis against an appropriate buffer (e.g., PBS).[5][7]

This protocol outlines the reaction between the DBCO-functionalized biomolecule and an azide-containing molecule.

Materials:

  • Purified DBCO-functionalized biomolecule (from Protocol 1)

  • Azide-containing molecule (e.g., fluorescent probe, drug molecule)

  • Reaction Buffer: Phosphate Buffered Saline (PBS), pH 7.4[5]

Procedure:

  • Reaction Setup:

    • Dissolve the azide-containing molecule in the Reaction Buffer.

    • Add the azide-containing molecule to the DBCO-functionalized biomolecule. A 1.5- to 5-fold molar excess of the azide-containing molecule is typically used to ensure complete reaction.[5]

  • Incubation:

    • Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C for 4-12 hours.[5] The optimal reaction time may vary depending on the specific reactants.

  • Purification (if necessary):

    • If the azide-containing molecule was used in a large excess or needs to be removed, purify the final conjugate using an appropriate method such as size-exclusion chromatography, dialysis, or affinity chromatography.[5]

Characterization of the Conjugate

After purification, it is essential to characterize the final conjugate to determine its purity and the degree of labeling.

  • Purity Assessment: The purity of the conjugate can be assessed by SDS-PAGE. The conjugated protein will show a higher molecular weight compared to the unconjugated protein.

  • Degree of Labeling (DOL): The DOL can be determined using UV-Vis spectrophotometry by measuring the absorbance of the protein (typically at 280 nm) and the DBCO group (around 309 nm).[9]

Visualizing the Workflow and Chemistry

The following diagrams, generated using Graphviz, illustrate the chemical reactions and the overall experimental workflow.

G cluster_activation Step 1: Activation of this compound cluster_conjugation Step 2: Conjugation to Amine-Molecule cluster_click Step 3: Copper-Free Click Reaction (SPAAC) This compound This compound Activated_DBCO DBCO-PEG1-NHS Ester This compound->Activated_DBCO Activation (15-30 min, RT) EDC_NHS EDC / Sulfo-NHS EDC_NHS->Activated_DBCO DBCO_Molecule DBCO-labeled Molecule Activated_DBCO->DBCO_Molecule Amine Coupling (1-2h RT or overnight 4°C) Amine_Molecule Amine-containing Molecule (e.g., Protein) Amine_Molecule->DBCO_Molecule Final_Conjugate Final Conjugate DBCO_Molecule->Final_Conjugate SPAAC (1-4h RT or 4-12h 4°C) Azide_Molecule Azide-containing Molecule Azide_Molecule->Final_Conjugate

Caption: Chemical conjugation workflow for this compound.

G Start Start Reagent_Prep Prepare Reagents: This compound, EDC/NHS, Protein, Buffers Start->Reagent_Prep Activation Activate this compound with EDC/NHS Reagent_Prep->Activation Conjugation Conjugate to Amine-containing Protein Activation->Conjugation Quench Quench Reaction Conjugation->Quench Purification1 Purify DBCO-Protein Conjugate (e.g., Desalting Column) Quench->Purification1 Click_Reaction Perform Copper-Free Click Reaction with Azide-Molecule Purification1->Click_Reaction Purification2 Purify Final Conjugate (if necessary) Click_Reaction->Purification2 Characterization Characterize Final Conjugate (SDS-PAGE, UV-Vis) Purification2->Characterization End End Characterization->End

Caption: Experimental workflow for this compound conjugation.

References

Illuminating Cellular Dynamics: DBCO-PEG1-acid for Live Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Live cell imaging is a critical tool in modern biological research, offering a window into the dynamic processes that govern cellular function. The advent of bioorthogonal chemistry, particularly copper-free click chemistry, has revolutionized our ability to label and visualize specific biomolecules within their native environment without disrupting cellular processes.[1] At the forefront of this technology is the strain-promoted alkyne-azide cycloaddition (SPAAC), a highly specific and biocompatible reaction.[1] This document provides detailed application notes and protocols for the use of DBCO-PEG1-acid, a key reagent in SPAAC, for the fluorescent labeling of biomolecules in living cells.

This compound is a heterobifunctional linker composed of a dibenzocyclooctyne (DBCO) group, a short polyethylene (B3416737) glycol (PEG1) spacer, and a carboxylic acid. The strained alkyne of the DBCO group selectively reacts with an azide-functionalized molecule to form a stable triazole linkage.[1] The PEG spacer enhances the reagent's hydrophilicity, and the terminal carboxylic acid allows for its conjugation to amine-containing molecules like proteins, antibodies, or fluorescent probes.[2][]

Principle of the Technology

The use of this compound in live cell imaging typically follows a two-step process:

  • Metabolic Labeling: Cells are incubated with a metabolic precursor containing an azide (B81097) group. For example, azide-modified sugars can be fed to cells and incorporated into cell surface glycans through the cell's natural biosynthetic pathways.[4][5] This step introduces the "handle" for the subsequent click reaction.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): The azide-labeled cells are then treated with a this compound that has been conjugated to a reporter molecule, such as a fluorophore. The DBCO group on the probe reacts specifically and covalently with the azide groups on the cell surface, allowing for targeted visualization.[6] This "click" reaction is bioorthogonal, meaning it does not interfere with native biological processes.[7]

Quantitative Data Summary

The efficiency of labeling and imaging is dependent on several factors, including reagent concentrations, incubation times, and the specific cell type. The following table summarizes key quantitative parameters for experiments using DBCO-based reagents. While specific optimization for this compound is recommended, these values, largely derived from studies with similar DBCO-PEG compounds, provide a strong starting point.

ParameterValueNotes
Metabolic Labeling (Azide Sugar)
Incubation Time24-48 hoursAllows for sufficient incorporation into cellular glycans.[1]
DBCO-Fluorophore Labeling
Final Concentration1-10 µg/mL (for antibody conjugates)Optimal concentration should be determined empirically.[1]
20-50 µM (for small molecule fluorophores)Higher concentrations may be needed depending on the specific probe and target.
Incubation Time1-2 hours at 37°CShorter incubation times (15-30 minutes) may be sufficient for some applications.[1]
Antibody Conjugation
Molar Excess of DBCO-PEG-NHS Ester to Antibody10- to 20-foldTo ensure efficient conjugation.[1]
Reaction Time1-2 hours at room temperature or 2-4 hours at 4°CLonger incubation at lower temperatures can be beneficial for sensitive proteins.[1]
Storage
This compound (solid)-20°CProtect from light and moisture.
This compound (in anhydrous DMSO/DMF)-20°C to -80°CCan be stored for several days to a month, though fresh preparations are recommended. Avoid repeated freeze-thaw cycles.[6][8]

Experimental Protocols

Protocol 1: Metabolic Labeling of Live Cells with Azide Sugars

This protocol describes the incorporation of azide groups into the cell surface glycans of live cells.

Materials:

  • Mammalian cells of interest

  • Complete cell culture medium

  • Azide-modified sugar (e.g., N-azidoacetylmannosamine, Ac4ManNAz)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed the cells in an appropriate culture vessel and allow them to adhere overnight under standard culture conditions (37°C, 5% CO2).

  • Prepare the desired concentration of the azide sugar in complete culture medium.

  • Remove the existing medium from the cells and replace it with the medium containing the azide sugar.

  • Incubate the cells for 24-48 hours to allow for the metabolic incorporation of the azide sugar into the cell surface glycans.[1]

  • Proceed to Protocol 2 for labeling with a DBCO-conjugated probe.

Protocol 2: Fluorescent Labeling of Azide-Modified Live Cells via SPAAC

This protocol details the labeling of azide-modified cells with a this compound conjugated fluorophore.

Materials:

  • Azide-labeled live cells (from Protocol 1)

  • This compound conjugated to a fluorescent dye

  • Live cell imaging buffer (e.g., phenol (B47542) red-free medium supplemented with HEPES)

  • Fluorescence microscope with a live-cell imaging chamber

Procedure:

  • Cell Preparation: Gently wash the azide-labeled cells twice with pre-warmed live cell imaging buffer to remove any residual culture medium and unincorporated azide sugar.[1]

  • Labeling: Dilute the this compound-fluorophore conjugate in the live cell imaging buffer to the desired final concentration (typically in the low micromolar range).

  • Add the labeling solution to the cells and incubate for 30-60 minutes at 37°C in a CO2 incubator, protected from light.[9]

  • Washing: Remove the labeling solution and wash the cells three times with pre-warmed live cell imaging buffer to remove any unbound probe.[1]

  • Imaging: Add fresh live cell imaging buffer to the cells and proceed with imaging on a fluorescence microscope equipped with the appropriate filter sets for the chosen fluorophore.

Visualizations

Experimental Workflow

G cluster_0 Step 1: Metabolic Labeling cluster_1 Step 2: SPAAC Reaction cluster_2 Step 3: Imaging cell_culture Culture live cells add_azide Incubate with azide-modified sugar (24-48h) cell_culture->add_azide azide_cells Cells with azide-labeled glycans add_azide->azide_cells add_dbco Incubate with DBCO probe (30-60 min) azide_cells->add_dbco dbco_probe This compound-Fluorophore dbco_probe->add_dbco labeled_cells Fluorescently labeled cells add_dbco->labeled_cells wash Wash to remove unbound probe labeled_cells->wash image Live cell fluorescence microscopy wash->image G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Binding & Dimerization RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Proliferation, Survival) ERK->Gene_Expression AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Gene_Expression

References

Application Notes and Protocols for Creating Antibody-Drug Conjugates with DBCO-PEG1-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a powerful class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to target cells, such as cancer cells. This targeted delivery mechanism enhances the therapeutic window of the cytotoxic payload by minimizing systemic exposure and associated off-target toxicities. The linker, which connects the antibody to the drug, is a critical component of an ADC, influencing its stability, solubility, and pharmacokinetic profile.

This document provides detailed application notes and protocols for the synthesis of ADCs using DBCO-PEG1-acid, a heterobifunctional linker designed for copper-free click chemistry. The dibenzocyclooctyne (DBCO) group facilitates a highly specific and bioorthogonal strain-promoted alkyne-azide cycloaddition (SPAAC) reaction with an azide-modified payload. The short polyethylene (B3416737) glycol (PEG1) spacer enhances the hydrophilicity of the linker, which can help to mitigate aggregation and improve the solubility of the final ADC. The terminal carboxylic acid on the linker allows for its conjugation to primary amines, such as the lysine (B10760008) residues on the surface of an antibody, through the formation of a stable amide bond.

The synthesis of an ADC using this compound is a two-stage process:

  • Antibody Modification: The carboxylic acid of this compound is activated to an amine-reactive intermediate, which then reacts with lysine residues on the antibody to form a stable DBCO-functionalized antibody.

  • Payload Conjugation: The DBCO-modified antibody is then reacted with an azide-functionalized cytotoxic payload via a copper-free SPAAC reaction.

Data Presentation

The following tables summarize typical quantitative data for the synthesis and characterization of ADCs using DBCO-linkers. These values should be considered as starting points for optimization.

Table 1: Reaction Parameters for Antibody Modification with Activated this compound

ParameterRecommended RangeNotes
Molar Excess of DBCO-linker to Antibody5 to 20-foldHigher excess can lead to a higher Drug-to-Antibody Ratio (DAR) but may also increase the risk of antibody aggregation.
Antibody Concentration1 - 10 mg/mLHigher concentrations can promote aggregation, while lower concentrations may reduce reaction efficiency.
Reaction BufferPhosphate-Buffered Saline (PBS), pH 7.2-8.0Amine-free buffers are essential to prevent competition with the antibody for the activated linker.
Co-solvent (e.g., DMSO, DMF)< 10% (v/v)Used to dissolve the hydrophobic DBCO-linker; concentration should be minimized to maintain antibody integrity.
Reaction TemperatureRoom Temperature or 4°C4°C is often preferred to maintain antibody stability over longer reaction times.
Reaction Time1 - 4 hours at RT, or overnight at 4°CThe reaction should be monitored to determine the optimal time.

Table 2: Reaction Parameters for Payload Conjugation via SPAAC

ParameterRecommended RangeNotes
Molar Excess of Azide-Payload to Antibody1.5 to 5-foldThe excess will depend on the reactivity of the payload and the desired final DAR.
Reaction BufferPBS, pH 7.4The SPAAC reaction is robust and proceeds well in aqueous buffers.
Reaction Temperature4°C to Room TemperatureThe reaction is typically efficient at these temperatures.
Reaction Time4 - 18 hoursReaction progress can be monitored by chromatography.

Table 3: Comparative Analysis of Methods for Drug-to-Antibody Ratio (DAR) Determination

MethodPrincipleAdvantagesDisadvantagesBest For
UV/Vis Spectroscopy Measures absorbance at two wavelengths to determine the concentrations of the antibody and drug based on their extinction coefficients.[1]Simple, rapid, and requires minimal sample preparation.[1]Provides only the average DAR and not the distribution of drug-loaded species. Can be inaccurate if the absorbance spectra of the drug and antibody overlap significantly.[1]Quick estimation of average DAR for in-process control.
Hydrophobic Interaction Chromatography (HIC) Separates ADC species based on differences in hydrophobicity imparted by the drug-linker.[2]Provides information on the distribution of different DAR species (e.g., DAR0, DAR2, DAR4). Non-denaturing conditions.[2]Requires method development and optimization. May not be suitable for all ADC formats.Characterizing the heterogeneity and distribution of drug-loaded species.
Liquid Chromatography-Mass Spectrometry (LC-MS) Separates ADC species by chromatography and determines their precise molecular weights.Provides the most detailed and accurate characterization, including precise mass information for each DAR species.Requires specialized instrumentation and expertise. Can be complex to analyze the data.In-depth characterization of the final ADC product and for quality control.

Experimental Protocols

Protocol 1: In Situ Activation of this compound and Conjugation to an Antibody

This protocol describes the activation of the carboxylic acid group of this compound using EDC and NHS to form an amine-reactive NHS ester in situ, followed by conjugation to an antibody.

Materials:

  • Antibody (in amine-free buffer, e.g., PBS, pH 7.4)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns (e.g., PD-10)

Procedure:

  • Reagent Preparation:

    • Allow EDC and NHS/Sulfo-NHS to equilibrate to room temperature before opening.

    • Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMF or DMSO.

    • Prepare the antibody in an amine-free buffer (e.g., PBS) at a concentration of 1-10 mg/mL.

  • Activation of this compound:

    • In a microcentrifuge tube, combine the this compound solution with Activation Buffer.

    • Add a 2 to 5-fold molar excess of EDC and a 1.2 to 2-fold molar excess of NHS relative to the this compound.

    • Vortex briefly to mix and incubate for 15-30 minutes at room temperature to generate the activated DBCO-NHS ester.

  • Conjugation to the Antibody:

    • Immediately add the activated DBCO-NHS ester solution to the antibody solution. A 10-20 fold molar excess of the activated linker to the antibody is a good starting point for optimization.

    • Ensure the final concentration of the organic solvent (DMF or DMSO) does not exceed 10% (v/v) to maintain antibody integrity.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.

  • Quenching the Reaction:

    • Add the Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the DBCO-Antibody:

    • Remove excess reagents and byproducts using a desalting column (e.g., PD-10) equilibrated with PBS, pH 7.4.

    • Collect the protein fractions and determine the concentration using a protein assay (e.g., BCA).

Protocol 2: Conjugation of Azide-Payload to DBCO-Antibody via SPAAC

This protocol details the final step of conjugating the azide-modified payload to the DBCO-functionalized antibody.

Materials:

  • Purified DBCO-Antibody (from Protocol 1)

  • Azide-functionalized payload (dissolved in a compatible solvent like DMSO)

  • PBS, pH 7.4

Procedure:

  • Reaction Setup:

    • Add the azide-modified payload to the purified DBCO-antibody solution. A 1.5 to 5-fold molar excess of the azide-payload to the antibody is a common starting range.

    • The final concentration of any organic solvent should be kept to a minimum.

  • Incubation:

    • Incubate the reaction mixture for 4-18 hours at 4°C or room temperature with gentle mixing. The reaction is typically light-sensitive, so it is advisable to protect the reaction from light.

  • Purification of the ADC:

    • Purify the resulting ADC from unreacted payload and other impurities using methods such as size-exclusion chromatography (SEC), hydrophobic interaction chromatography (HIC), or dialysis against an appropriate buffer (e.g., PBS).

Protocol 3: Determination of Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy

This method provides a rapid estimation of the average DAR.

Materials:

  • Purified ADC

  • Unconjugated (naked) antibody

  • Azide-payload

  • UV/Vis Spectrophotometer

Procedure:

  • Determine Extinction Coefficients:

    • Experimentally determine the molar extinction coefficients of the unconjugated antibody (ε_Ab_) at 280 nm and the azide-payload (ε_Drug_) at its wavelength of maximum absorbance (λ_max_).

    • Also, determine the extinction coefficient of the drug at 280 nm (ε_Drug,280_).

  • Measure Absorbance of the ADC:

    • Dilute the ADC sample to an appropriate concentration and measure its absorbance at 280 nm (A_280_) and at the λ_max_ of the drug (A_λmax_).

  • Calculate DAR:

    • The concentration of the antibody and the drug in the ADC sample can be calculated using the Beer-Lambert law and simultaneous equations.

    • The DAR is then calculated as the molar ratio of the drug to the antibody.

Mandatory Visualizations

ADC_Synthesis_Workflow cluster_0 Stage 1: Antibody Modification cluster_1 Stage 2: Payload Conjugation cluster_2 Stage 3: Characterization DBCO_PEG1_Acid This compound Activation Activation (EDC, NHS) DBCO_PEG1_Acid->Activation Activated_Linker Activated DBCO-NHS Ester Activation->Activated_Linker Conjugation1 Amide Bond Formation Activated_Linker->Conjugation1 Antibody Antibody (mAb) Antibody->Conjugation1 DBCO_Antibody DBCO-functionalized Antibody Conjugation1->DBCO_Antibody Purification1 Purification (e.g., Desalting) DBCO_Antibody->Purification1 Purified_DBCO_Antibody Purified DBCO-Antibody Purification1->Purified_DBCO_Antibody Conjugation2 SPAAC Click Chemistry Purified_DBCO_Antibody->Conjugation2 Azide_Payload Azide-Payload Azide_Payload->Conjugation2 Crude_ADC Crude ADC Conjugation2->Crude_ADC Purification2 Purification (e.g., SEC, HIC) Crude_ADC->Purification2 Final_ADC Final ADC Purification2->Final_ADC Characterization Characterization (DAR, Purity, etc.) Final_ADC->Characterization

Caption: Experimental workflow for ADC synthesis using this compound.

ADC_Internalization_Pathway cluster_cell Target Cell ADC Antibody-Drug Conjugate (ADC) Binding Binding ADC->Binding Receptor Target Antigen (Receptor) Receptor->Binding Internalization Receptor-Mediated Endocytosis Binding->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Degradation Antibody Degradation & Linker Cleavage Lysosome->Degradation Payload_Release Payload Release Degradation->Payload_Release Target_Interaction Interaction with Intracellular Target (e.g., DNA, Tubulin) Payload_Release->Target_Interaction Apoptosis Cell Death (Apoptosis) Target_Interaction->Apoptosis

Caption: General signaling pathway for ADC internalization and payload release.

References

Application Notes and Protocols for Immobilizing Biomolecules on Surfaces using DBCO-PEG1-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing DBCO-PEG1-acid for the covalent immobilization of biomolecules on various surfaces. This technology is pivotal for the development of advanced biosensors, microarrays, and targeted drug delivery systems.

Introduction

This compound is a heterobifunctional linker designed for a two-step biomolecule immobilization strategy. It features a Dibenzocyclooctyne (DBCO) group for copper-free click chemistry and a terminal carboxylic acid. The DBCO moiety reacts specifically with azide-modified biomolecules through Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a highly efficient and bioorthogonal reaction that proceeds under mild, aqueous conditions without the need for a cytotoxic copper catalyst.[1][2] The carboxylic acid end allows for covalent attachment to amine-functionalized surfaces via the formation of a stable amide bond.[3][4]

The short polyethylene (B3416737) glycol (PEG1) spacer enhances the water solubility of the linker and the resulting conjugate, reduces non-specific binding of other molecules to the surface, and minimizes steric hindrance, thereby improving the accessibility of the immobilized biomolecule.[1]

Key Features and Applications

Key Features:

  • Heterobifunctional Nature: Allows for sequential and controlled conjugation to a surface and a biomolecule.

  • Copper-Free Click Chemistry: The DBCO group's reaction with azides is bioorthogonal, ensuring high specificity and biocompatibility, making it ideal for use in sensitive biological systems.

  • Amine-Reactive Carboxylic Acid: Enables robust covalent attachment to a wide range of amine-functionalized surfaces.

  • Hydrophilic PEG1 Spacer: Improves solubility and reduces non-specific binding.

Applications:

  • Biosensor and Microarray Development: Immobilization of antibodies, enzymes, or nucleic acids for detecting specific analytes.

  • Targeted Drug Delivery: Functionalization of nanoparticles or liposomes with targeting ligands.

  • Cell-Based Assays: Creation of surfaces with specific ligands to study cell adhesion and signaling.

  • Proteomics: Immobilization of proteins for interaction studies.

Quantitative Data on Immobilization Performance

The efficiency of biomolecule immobilization can be evaluated using various analytical techniques. The following tables summarize key quantitative parameters from studies utilizing DBCO-linker-based immobilization strategies.

Table 1: Ligand Density and Binding Capacity of Immobilized Protein A

ParameterValueMethod of DeterminationReference
Ligand Density3.47 ± 0.53 mg DBCO-Protein A/mL membraneLowry Assay
Maximum Static Binding Capacity (qmax)27.48 ± 1.31 mg/mLLangmuir Adsorption Isotherm Fitting
Apparent Equilibrium Dissociation Constant (Kd)1.72 × 10⁻¹ ± 4.03 × 10⁻² mg/mLLangmuir Adsorption Isotherm Fitting
Molar Ratio of hIgG to Protein A2.60 ± 0.18-

Table 2: Retention of Activity for Immobilized Carbonic Anhydrase

Immobilization ChemistryRetention of Solution-Phase ActivityReference
Azide-Dibenzocyclooctyne (SPAAC)27%
Thiol-Maleimide46%
Tetrazine-sTCO77%

Note: The data presented are illustrative and will vary depending on the specific biomolecule, surface, linker length, and experimental conditions.

Experimental Protocols

This section provides detailed protocols for a two-step immobilization process: first, the conjugation of this compound to an amine-functionalized surface, and second, the immobilization of an azide-modified biomolecule to the DBCO-functionalized surface.

Protocol 1: Functionalization of an Amine-Coated Surface with this compound

This protocol describes the covalent attachment of the this compound linker to a surface presenting primary amine groups (e.g., aminosilane-coated glass slides, amine-functionalized biosensor chips, or nanoparticles).

Materials:

  • Amine-functionalized surface

  • This compound

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 4.5-6.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Washing Buffer: PBS with 0.05% Tween-20 (PBST)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M ethanolamine, pH 8.5

  • Deionized water

Procedure:

  • Prepare EDC/NHS Solution: Immediately before use, prepare a 100 mM EDC and 25 mM NHS solution in cold Activation Buffer.

  • Prepare Linker Solution: Dissolve this compound in a minimal amount of anhydrous DMF or DMSO and then dilute to a final concentration of 1-10 mM in Activation Buffer.

  • Activate Carboxyl Groups: Mix equal volumes of the DBCO-linker solution and the fresh EDC/NHS solution. Incubate for 15-30 minutes at room temperature to activate the carboxyl groups of the linker, forming an NHS ester.

  • Surface Preparation: Wash the amine-functionalized surface with Coupling Buffer to remove any contaminants and to equilibrate the pH.

  • Linker Conjugation: Aspirate the buffer from the surface and immediately add the activated DBCO-linker solution, ensuring the entire surface is covered.

  • Incubation: Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Washing: Remove the linker solution and wash the surface thoroughly three times with PBST to remove any unreacted linker and by-products.

  • Quenching (Recommended): To block any remaining unreacted amine groups on the surface or active NHS esters, incubate the surface with Quenching Buffer for 15-30 minutes at room temperature.

  • Final Wash: Wash the surface three times with PBST and once with deionized water. The surface is now DBCO-functionalized and ready for biomolecule immobilization.

Protocol 2: Immobilization of Azide-Modified Biomolecules via SPAAC

This protocol describes the attachment of an azide-containing biomolecule (e.g., protein, antibody, oligonucleotide) to the DBCO-functionalized surface via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

Materials:

  • DBCO-functionalized surface (from Protocol 1)

  • Azide-modified biomolecule

  • Reaction Buffer: 1X PBS, pH 7.4 (or other amine-free and azide-free buffer)

  • Washing Buffer: PBST

  • Blocking Buffer (optional): e.g., 1% Bovine Serum Albumin (BSA) in PBS

Procedure:

  • Prepare Biomolecule Solution: Dissolve the azide-modified biomolecule in the Reaction Buffer to the desired concentration. The optimal concentration (typically in the µg/mL to mg/mL range) should be determined empirically for each specific application.

  • Immobilization Reaction: Add the biomolecule solution to the DBCO-functionalized surface.

  • Incubation: Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C. Reaction times may vary depending on the concentration and reactivity of the biomolecule.

  • Washing: Remove the biomolecule solution and wash the surface extensively with PBST to remove any non-covalently bound molecules.

  • Blocking (Optional): To prevent non-specific binding in subsequent assays, the surface can be incubated with a blocking buffer for 1 hour at room temperature.

  • Final Wash: Wash the surface three times with PBS. The surface is now functionalized with the desired biomolecule and ready for use.

Visualizations

The following diagrams illustrate the key experimental workflows described in the protocols.

G cluster_0 Protocol 1: Surface Functionalization with this compound A Prepare EDC/NHS Solution C Activate Carboxyl Groups (Mix A and B) A->C B Prepare this compound Solution B->C E Conjugate Activated Linker to Surface C->E D Prepare Amine-Functionalized Surface D->E F Incubate E->F G Wash F->G H Quench G->H I Final Wash H->I J DBCO-Functionalized Surface I->J

Caption: Workflow for functionalizing a surface with this compound.

G cluster_1 Protocol 2: Biomolecule Immobilization via SPAAC K Prepare Azide-Modified Biomolecule Solution M Add Biomolecule Solution to Surface K->M L DBCO-Functionalized Surface (from Protocol 1) L->M N Incubate (SPAAC Reaction) M->N O Wash N->O P Block (Optional) O->P Q Final Wash P->Q R Biomolecule-Immobilized Surface Q->R

Caption: Workflow for immobilizing an azide-modified biomolecule.

Caption: Chemical steps of the two-stage immobilization process.

References

Application Notes and Protocols for DBCO-PEG1-Acid in Azide-Modified Peptide Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise and efficient conjugation of molecules to peptides is a cornerstone of modern drug development, diagnostics, and proteomics research. Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of "click chemistry," has emerged as a powerful tool for this purpose due to its bioorthogonality and high efficiency under mild, aqueous conditions.[1][2] This application note provides detailed protocols for the use of DBCO-PEG1-acid, a heterobifunctional linker, to conjugate with azide-modified peptides.

This compound features a dibenzocyclooctyne (DBCO) group, a terminal carboxylic acid, and a short, hydrophilic polyethylene (B3416737) glycol (PEG1) spacer. The DBCO group facilitates a rapid and catalyst-free reaction with an azide (B81097) moiety to form a stable triazole linkage.[3][4] The carboxylic acid allows for the covalent attachment of the DBCO group to a primary amine on a molecule of interest through the formation of a stable amide bond, typically after activation with carbodiimide (B86325) chemistry (e.g., EDC and NHS).[5] The short PEG1 spacer enhances the water solubility of the linker and the resulting conjugate while minimizing steric hindrance.

This two-step conjugation strategy is ideal for creating well-defined peptide conjugates for a variety of applications, including:

  • Development of Antibody-Drug Conjugates (ADCs)

  • Creation of Peptide-Based Imaging Agents

  • Immobilization of Peptides on Surfaces

  • Synthesis of Targeted Drug Delivery Systems

Principle of the Method

The conjugation process involves two key steps:

  • Activation of this compound and Conjugation to an Amine-Containing Molecule: The carboxylic acid of this compound is first activated using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This activated NHS ester then readily reacts with a primary amine on a carrier molecule (e.g., a protein, antibody, or other functionalized molecule) to form a stable amide bond, resulting in a DBCO-functionalized molecule.

  • Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The DBCO-functionalized molecule is then reacted with the azide-modified peptide. The inherent ring strain of the DBCO group drives a [3+2] cycloaddition with the azide, forming a stable triazole linkage without the need for a cytotoxic copper catalyst. This reaction is highly specific and can be performed in complex biological media.

Data Presentation

Table 1: Recommended Reaction Buffer Conditions
Reaction StepRecommended BufferspH RangeKey Considerations
Carboxylic Acid Activation & Amine Coupling MES (2-(N-morpholino)ethanesulfonic acid)4.5 - 6.0Optimal for EDC/NHS activation.
Phosphate Buffered Saline (PBS)7.2 - 7.5Suitable for the amine coupling step.
Borate Buffer8.0 - 8.5Can also be used for amine coupling.
Copper-Free Click Reaction (SPAAC) Phosphate Buffered Saline (PBS)7.0 - 7.4Widely compatible with biomolecules.
HEPES Buffer7.0 - 7.5A non-amine containing buffer suitable for click chemistry.
Table 2: Representative Second-Order Rate Constants for SPAAC Reactions
CyclooctyneReaction PartnerSolventSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)
DBCOBenzyl AzideDMSO~2.2 x 10⁻³
DBCOBenzyl AzideMethanol~0.1
DIBO (a DBCO derivative)Benzyl AzideMethanol0.17
BCNBenzyl AzideMethanol0.14
Note: Reaction rates are influenced by the specific structures of the alkyne and azide, as well as the solvent conditions. More polar solvents generally lead to faster kinetics.

Experimental Protocols

Protocol 1: Activation of this compound and Conjugation to an Amine-Containing Molecule

This protocol describes the general procedure for labeling a molecule containing a primary amine with this compound.

Materials:

  • This compound

  • Amine-containing molecule (e.g., protein, antibody, or other molecule with a primary amine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate Buffered Saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Desalting columns or dialysis equipment

Procedure:

  • Preparation of Reagents:

    • Equilibrate all reagents to room temperature before use.

    • Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.

    • Prepare fresh stock solutions of EDC (e.g., 100 mg/mL) and Sulfo-NHS (e.g., 100 mg/mL) in Activation Buffer immediately before use.

  • Activation of this compound:

    • In a microcentrifuge tube, combine the this compound stock solution with the appropriate volume of Activation Buffer.

    • Add a 1.2-fold molar excess of EDC and Sulfo-NHS to the this compound solution.

    • Incubate for 15 minutes at room temperature to activate the carboxylic acid.

  • Conjugation to Amine-Containing Molecule:

    • Dissolve the amine-containing molecule in the Coupling Buffer at a suitable concentration (e.g., 1-5 mg/mL for a protein).

    • Add the activated this compound solution to the amine-containing molecule solution. The molar ratio of the DBCO reagent to the molecule should be optimized for each specific application but a 10-20 fold molar excess is a common starting point.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching:

    • Stop the reaction by adding Quenching Buffer to a final concentration of 50-100 mM.

    • Incubate for an additional 15 minutes at room temperature to hydrolyze any unreacted NHS-ester.

  • Purification:

    • Remove the excess unreacted DBCO reagent and byproducts using a desalting spin column or dialysis according to the manufacturer's protocol. The purified DBCO-labeled molecule is now ready for the SPAAC reaction.

Protocol 2: SPAAC Reaction with Azide-Modified Peptide

This protocol describes the copper-free click chemistry reaction between the DBCO-labeled molecule and an azide-modified peptide.

Materials:

  • Purified DBCO-labeled molecule from Protocol 1

  • Azide-modified peptide

  • Reaction Buffer: Phosphate Buffered Saline (PBS), pH 7.4

Procedure:

  • Prepare the Reaction Mixture:

    • Dissolve the azide-modified peptide in the Reaction Buffer.

    • Add the azide-modified peptide to the DBCO-labeled molecule. A 1.5 to 10-fold molar excess of the azide-modified peptide is recommended to ensure complete conjugation of the DBCO-labeled molecule.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle mixing. Reaction times can vary depending on the reactants and their concentrations.

  • Purification of the Final Conjugate:

    • Purify the final peptide conjugate using an appropriate chromatographic method, such as size-exclusion chromatography (SEC) or reverse-phase high-performance liquid chromatography (RP-HPLC), to remove any unreacted azide-modified peptide and other impurities.

Protocol 3: Characterization of the Peptide Conjugate

Methods:

  • SDS-PAGE: Analyze the purified conjugate by SDS-PAGE to observe the shift in molecular weight compared to the unconjugated molecule, confirming successful conjugation.

  • Mass Spectrometry (MS): Use mass spectrometry to confirm the precise molecular weight of the final conjugate.

  • HPLC Analysis: Assess the purity of the conjugate by SEC-HPLC or RP-HPLC.

  • UV-Vis Spectroscopy: The degree of labeling (DOL) of the DBCO-molecule can be determined by measuring the absorbance at 280 nm (for protein) and ~309 nm (for DBCO).

Visualizations

cluster_0 Step 1: Activation and Amine Coupling cluster_1 Step 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) DBCO_PEG1_Acid This compound Activated_DBCO DBCO-PEG1-NHS Ester DBCO_PEG1_Acid->Activated_DBCO EDC_NHS EDC, Sulfo-NHS pH 4.5-6.0 EDC_NHS->Activated_DBCO DBCO_Molecule DBCO-Labeled Molecule Activated_DBCO->DBCO_Molecule Amine_Molecule Amine-Containing Molecule (R-NH2) Amine_Molecule->DBCO_Molecule Azide_Peptide Azide-Modified Peptide (Peptide-N3) Final_Conjugate Final Peptide Conjugate Azide_Peptide->Final_Conjugate DBCO_Molecule_ref DBCO-Labeled Molecule DBCO_Molecule_ref->Final_Conjugate

Caption: Chemical reaction scheme for peptide conjugation.

A Prepare Reagents (this compound, EDC, NHS, Buffers) B Activate this compound with EDC/Sulfo-NHS A->B C Conjugate to Amine-Containing Molecule B->C D Quench Reaction C->D E Purify DBCO-Labeled Molecule (Desalting/Dialysis) D->E F React DBCO-Labeled Molecule with Azide-Modified Peptide (SPAAC) E->F G Purify Final Conjugate (HPLC/SEC) F->G H Characterize Final Conjugate (SDS-PAGE, MS, HPLC) G->H

Caption: Experimental workflow for peptide conjugation.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for DBCO-PEG1-acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DBCO-PEG1-acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the use of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound?

This compound is a bifunctional linker used in bioconjugation and chemical biology. It contains two reactive groups:

  • A Dibenzocyclooctyne (DBCO) group, which reacts with azide-functionalized molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of copper-free click chemistry.[1][2][3][4]

  • A carboxylic acid group, which can be activated to react with primary amines (e.g., lysine (B10760008) residues on proteins) to form a stable amide bond.[5][6]

The short PEG1 spacer enhances hydrophilicity, which can improve the solubility of the labeled molecule.[5][6]

Q2: What are the recommended storage conditions for this compound?

For long-term stability, this compound powder should be stored at -20°C for up to 3 years.[7][8] When in solvent, it should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[7] It is important to avoid repeated freeze-thaw cycles.[7]

Q3: How do I activate the carboxylic acid group of this compound for reaction with amines?

The carboxylic acid can be activated using carbodiimide (B86325) chemistry, for example, with N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a more stable NHS ester.[1][5][6] This activated DBCO-PEG1-NHS ester can then efficiently react with primary amines at a pH range of 7-9.[1][9]

Q4: What are the optimal conditions for the DBCO-azide (SPAAC) reaction?

The SPAAC reaction is generally robust and can proceed under a range of conditions. Key parameters are summarized in the table below.

ParameterRecommended ConditionsNotes
Molar Ratio (DBCO:Azide) 1.5:1 to 3:1[1][10]The ratio can be inverted if the azide-containing molecule is more precious.[1][10] For antibody-small molecule conjugations, a molar excess of up to 10 equivalents can be used.[10]
Temperature 4°C to 37°C[1][10]Higher temperatures lead to faster reaction rates.[10] For sensitive biomolecules, the reaction can be performed overnight at 4°C.[10]
Reaction Time 4-12 hours[1][10]Longer incubation times (up to 48 hours) can improve yields, especially at lower concentrations or temperatures.[10]
pH 6-9[1]The reaction is efficient in this pH range.
Solvents Aqueous buffers (e.g., PBS), DMSO, DMF[10]For biomolecule conjugations, aqueous buffers are preferred. If solubility is an issue, this compound can be dissolved in a minimal amount of a water-miscible organic solvent like DMSO before being added to the aqueous reaction mixture. The final concentration of the organic solvent should typically be kept below 20% to avoid protein precipitation.[10]

Q5: How can I monitor the progress of the DBCO-azide reaction?

The consumption of the DBCO group can be monitored by measuring the decrease in UV absorbance at approximately 309-310 nm.[3][10][11]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low or No Product Yield Degraded Reagents: DBCO reagents can degrade over time, especially if not stored properly. NHS esters are particularly moisture-sensitive.[1][10]Use fresh reagents. For moisture-sensitive reagents, allow the vial to come to room temperature before opening to prevent condensation.[9][10]
Suboptimal Reaction Conditions: Incorrect molar ratios, temperature, or reaction time can lead to poor yields.[1]Optimize reaction conditions by adjusting the molar excess of one reactant, increasing the temperature to 37°C, or extending the incubation time.[1]
Incorrect Buffer Composition: Buffers containing primary amines (e.g., Tris, glycine) will compete with the target molecule for reaction with an activated NHS ester. Buffers containing sodium azide (B81097) will react with the DBCO group.[1]Use non-amine-containing buffers such as PBS, HEPES, or borate (B1201080) buffer for NHS ester reactions.[1] Avoid azide-containing buffers in SPAAC reactions.[1]
Non-specific Labeling Reaction with Cysteine Residues: DBCO reagents have been reported to show some reactivity towards cysteine residues.[11]If non-specific labeling is a concern, consider alternative conjugation strategies or site-directed mutagenesis to remove reactive cysteine residues.
Difficulty in Purification Similar Physicochemical Properties: The conjugated product and unreacted starting materials may have similar properties, making purification challenging.Optimize the purification method. For HPLC, adjust the gradient. For size-exclusion chromatography, ensure the appropriate resin is used for the size of your molecules.[9]

Experimental Protocols

Protocol 1: Activation of this compound and Conjugation to a Primary Amine

This protocol describes the in situ activation of the carboxylic acid group of this compound and subsequent conjugation to a protein.

  • Reagent Preparation:

    • Dissolve this compound in dry, amine-free DMSO or DMF to prepare a stock solution (e.g., 10 mM).

    • Prepare a fresh solution of EDC and NHS in dry DMSO or DMF at the same concentration as the this compound stock.

    • Prepare your amine-containing molecule (e.g., protein) in an amine-free buffer such as PBS at pH 7.4.

  • Activation of this compound:

    • In a separate microcentrifuge tube, add a 1.5 to 3-fold molar excess of both EDC and NHS to the desired amount of this compound.

    • Incubate for 15-30 minutes at room temperature to form the DBCO-PEG1-NHS ester.

  • Conjugation Reaction:

    • Add the activated DBCO-PEG1-NHS ester solution to your protein solution. A 10- to 20-fold molar excess of the activated linker over the protein is a good starting point.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C.

  • Purification:

    • Remove the unreacted DBCO-linker and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis.

Protocol 2: Copper-Free Click Chemistry (SPAAC) Reaction

This protocol describes the conjugation of a DBCO-labeled molecule (prepared as in Protocol 1 or using a pre-activated DBCO linker) to an azide-containing molecule.

  • Reagent Preparation:

    • Dissolve your DBCO-labeled molecule in an appropriate buffer (e.g., PBS).

    • Dissolve your azide-containing molecule in the same buffer.

  • Click Reaction:

    • Mix the DBCO-labeled molecule with the azide-containing molecule. A 1.5 to 3-fold molar excess of one component is recommended.[1][10]

    • Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C.[10] For larger biomolecules, the reaction may require up to 24-48 hours.[1][10]

  • Purification:

    • Purify the final conjugate using an appropriate method such as size-exclusion chromatography, dialysis, or HPLC.[10]

Visualizing the Workflow

DBCO_PEG1_Acid_Workflow cluster_activation Activation of Carboxylic Acid cluster_amine_conjugation Amine Conjugation cluster_spaac Copper-Free Click Chemistry (SPAAC) DBCO_Acid This compound DBCO_NHS DBCO-PEG1-NHS Ester DBCO_Acid->DBCO_NHS Activation EDC_NHS EDC / NHS EDC_NHS->DBCO_NHS DBCO_Labeled_Molecule DBCO-labeled Molecule DBCO_NHS->DBCO_Labeled_Molecule Conjugation Amine_Molecule Amine-containing Molecule (Protein) Amine_Molecule->DBCO_Labeled_Molecule Final_Conjugate Final Conjugate DBCO_Labeled_Molecule->Final_Conjugate SPAAC Reaction Azide_Molecule Azide-containing Molecule Azide_Molecule->Final_Conjugate

Caption: Workflow for this compound conjugation.

Troubleshooting_Workflow Start Low or No Product Yield Check_Reagents Check Reagent Stability (Freshness, Storage) Start->Check_Reagents Optimize_Conditions Optimize Reaction Conditions (Ratio, Temp, Time) Check_Reagents->Optimize_Conditions Reagents OK Use_Fresh Use Fresh Reagents Check_Reagents->Use_Fresh Degraded Check_Buffer Verify Buffer Composition (No competing amines/azides) Optimize_Conditions->Check_Buffer Conditions Optimized Adjust_Params Adjust Parameters Optimize_Conditions->Adjust_Params Suboptimal Success Successful Conjugation Check_Buffer->Success Buffer OK Change_Buffer Use Correct Buffer Check_Buffer->Change_Buffer Incorrect Use_Fresh->Optimize_Conditions Adjust_Params->Check_Buffer Change_Buffer->Success

Caption: Troubleshooting workflow for low product yield.

References

DBCO-PEG1-acid aggregation issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DBCO-PEG1-acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential aggregation issues and to offer solutions for the effective use of this reagent in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a chemical modification reagent used in bioconjugation and other chemical synthesis applications. It features a dibenzocyclooctyne (DBCO) group, a short polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid. The DBCO group allows for copper-free click chemistry, specifically Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), reacting with azide-containing molecules to form a stable triazole linkage.[1][2] The PEG spacer is intended to increase the molecule's hydrophilicity, and the carboxylic acid can be used to conjugate the molecule to primary amines through the formation of an amide bond.[3][4] It is also utilized as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][5]

Q2: I'm observing precipitation or cloudiness when I add this compound to my aqueous reaction buffer. What is causing this?

Aggregation and precipitation of this compound in aqueous solutions can be attributed to several factors:

  • Hydrophobicity of the DBCO group: The dibenzocyclooctyne (DBCO) core is inherently hydrophobic. At concentrations above its aqueous solubility limit, these hydrophobic regions can interact, leading to aggregation and precipitation.

  • Insufficiently Solubilized Stock Solution: If the initial stock solution in an organic solvent is not fully dissolved, adding it to an aqueous buffer can lead to immediate precipitation of the undissolved compound.

  • pH of the Aqueous Buffer: The terminal carboxylic acid group's charge state is pH-dependent. In acidic conditions (pH < ~4.5), the carboxylic acid will be protonated and neutral, reducing the molecule's overall hydrophilicity and potentially leading to aggregation.

  • High Concentration: Exceeding the critical micelle concentration (CMC) can lead to the formation of micelles or larger aggregates. While not always visible as precipitation, it can affect the reagent's reactivity and lead to inaccurate concentration measurements.

Q3: How does the PEG spacer in this compound affect its solubility and aggregation?

The polyethylene glycol (PEG) spacer is included in the molecule's design to enhance its water solubility.[3][4][6] PEG chains are hydrophilic and can help to shield the hydrophobic DBCO core, reducing the tendency for aggregation and improving its behavior in aqueous environments. However, with only a single PEG unit, the hydrophobic nature of the DBCO group may still dominate, particularly at higher concentrations.

Q4: What is the recommended method for dissolving and handling this compound to avoid aggregation?

To minimize aggregation, it is recommended to first prepare a concentrated stock solution in a water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[1][7] Ensure the compound is completely dissolved; gentle warming or sonication may be necessary.[1] This stock solution should then be added dropwise to the aqueous reaction buffer with gentle vortexing to ensure rapid and even dispersion. It is advisable to prepare aqueous solutions fresh for each experiment to avoid degradation of the DBCO group over time in aqueous environments.[8]

Q5: How does pH influence the solubility and stability of this compound?

The pH of the aqueous solution plays a crucial role in both the solubility and stability of this compound:

  • Solubility: At neutral to basic pH (typically > 6), the terminal carboxylic acid will be deprotonated to a carboxylate, which is negatively charged and more hydrophilic. This increases the overall water solubility of the molecule. In acidic conditions, the protonated carboxylic acid is less soluble.

  • Stability: The DBCO group is known to be sensitive to acidic conditions (pH < 5), which can lead to its degradation.[8][9] For optimal stability of the DBCO moiety during reactions, a pH range of 6-9 is generally recommended.[8]

Troubleshooting Guide

This guide provides solutions to common problems encountered during the use of this compound, with a focus on aggregation-related issues.

Problem Potential Cause Recommended Solution
Precipitation upon addition to aqueous buffer. Poor aqueous solubility of the compound.Prepare a concentrated stock solution in a high-quality, anhydrous water-miscible organic solvent like DMSO or DMF first. Add this stock solution to the aqueous buffer in a dropwise manner while vortexing.
pH of the buffer is too low.Increase the pH of your aqueous buffer to a neutral or slightly basic range (pH 7-8.5) to ensure the carboxylic acid is deprotonated, which will increase solubility.
The concentration in the final aqueous solution is too high.Reduce the final concentration of this compound in your reaction mixture.
Cloudy or hazy reaction mixture. Formation of micelles or small aggregates.While not always detrimental to the reaction, you can try adding a small percentage (e.g., 5-10%) of a co-solvent like DMSO to your final reaction mixture to improve solubility. Be mindful that high concentrations of organic solvents can be detrimental to proteins.
Poor quality of the reagent.Ensure your this compound is of high purity and has been stored correctly (typically at -20°C, protected from light and moisture).[8]
Inconsistent or low reaction yields in SPAAC. Aggregation of this compound reduces the effective concentration of the reagent available for reaction.Follow the recommended dissolution protocol to ensure the reagent is monomeric in solution. Consider optimizing buffer conditions; for example, HEPES buffer has been shown to sometimes yield higher SPAAC reaction rates than PBS.[10][11]
Degradation of the DBCO group.Prepare aqueous solutions of this compound fresh before each experiment. Avoid prolonged storage in aqueous buffers.[8] Avoid acidic conditions (pH < 6).
Difficulty in purifying the final conjugate. Presence of unreacted, aggregated this compound.Before purification, centrifuge your reaction mixture at high speed to pellet any insoluble aggregates.

Data and Protocols

While specific quantitative data for this compound is not widely published, the following tables provide relevant information based on vendor data sheets and literature on similar compounds.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₂₄H₂₄N₂O₅[1]
Molecular Weight420.46 g/mol [1]
AppearanceLight yellow to yellow solid[1]
PurityTypically ≥95%[6]
StoragePowder: -20°C for up to 3 years. In solvent: -80°C for up to 6 months.[1]

Table 2: Solubility Information

SolventSolubilityNotesSource
DMSO≥ 100 mg/mL (237.83 mM)May require sonication. Use of hygroscopic DMSO can impact solubility.[1]
DMFSoluble---[4]
DCMSoluble---[4]
Aqueous BuffersLimitedSolubility is pH-dependent. Increased at neutral to basic pH.[3]
Experimental Protocols

Protocol 1: General Procedure for Solubilizing this compound

  • Allow the vial of solid this compound to warm to room temperature before opening to prevent moisture condensation.

  • Prepare a stock solution of 10-50 mM in anhydrous, high-quality DMSO or DMF.

  • Vortex or sonicate the solution until all solid is completely dissolved.

  • For your aqueous reaction, add the stock solution dropwise to your reaction buffer (e.g., PBS, pH 7.4) while gently vortexing. The final concentration of the organic solvent should be kept as low as possible, especially when working with proteins (typically <10%).

  • Use the freshly prepared aqueous solution of this compound immediately.

Protocol 2: Assessment of Aqueous Solubility

  • Add an excess amount of solid this compound to a microcentrifuge tube.

  • Add a defined volume of the aqueous buffer of interest (e.g., 1 mL of PBS, pH 7.4).

  • Incubate the tube at a constant temperature (e.g., 25°C) with shaking for 24-48 hours to allow the solution to reach equilibrium.

  • Centrifuge the tube at high speed to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter.

  • Analyze the concentration of the dissolved this compound in the filtrate using a suitable analytical method, such as HPLC with a UV detector (monitoring absorbance at ~309 nm).[7][10]

Visual Guides

cluster_0 Causes of Aggregation cluster_1 Solutions Hydrophobic DBCO Hydrophobic DBCO Use Organic Co-solvent Use Organic Co-solvent Hydrophobic DBCO->Use Organic Co-solvent Low pH Low pH Adjust to Neutral/Basic pH Adjust to Neutral/Basic pH Low pH->Adjust to Neutral/Basic pH High Concentration High Concentration Lower Concentration Lower Concentration High Concentration->Lower Concentration

Troubleshooting logic for this compound aggregation.

start Start: Solid this compound stock Prepare concentrated stock in anhydrous DMSO/DMF start->stock dissolve Ensure complete dissolution (vortex/sonicate) stock->dissolve add Add stock solution dropwise to aqueous buffer with mixing dissolve->add fresh Use freshly prepared aqueous solution immediately add->fresh end End: Solubilized this compound fresh->end

Recommended workflow for dissolving this compound.

References

how to improve the efficiency of DBCO-PEG1-acid labeling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DBCO-PEG1-acid labeling. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance, frequently asked questions (FAQs), and detailed protocols to enhance the efficiency and success of your conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the two-step process for labeling with this compound?

A1: Labeling with this compound is a two-step process. First, the terminal carboxylic acid of this compound is activated, typically using a carbodiimide (B86325) coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[1] This activation step forms a more reactive NHS ester. The second step involves the reaction of this activated DBCO-PEG1-NHS ester with a primary amine on the target biomolecule (e.g., the lysine (B10760008) residue of a protein) to form a stable amide bond.

Q2: What are the optimal pH conditions for the two steps of the labeling reaction?

A2: The two steps of the reaction have different optimal pH ranges.

  • Activation Step (EDC/NHS coupling): The activation of the carboxylic acid with EDC and NHS is most efficient in a slightly acidic environment, typically at a pH of 4.7-6.0 .[1][2] A common buffer used for this step is 0.1 M MES (2-(N-morpholino)ethanesulfonic acid).[1]

  • Conjugation Step (Amine reaction): The reaction of the DBCO-NHS ester with primary amines is favored at a neutral to slightly basic pH, generally between pH 7.2 and 8.5 .[3] Common buffers for this step include phosphate-buffered saline (PBS). It is crucial to use amine-free buffers, such as Tris, during this step as they will compete for reaction with the NHS ester.

Q3: What are the recommended molar ratios of reagents for the activation and conjugation steps?

A3: The molar ratios of the reagents are critical for efficient labeling. The following table provides a summary of recommended starting points, which may require further optimization for specific applications.

Reaction StepReagentsRecommended Molar RatioTypical Reported Yields (%)
Activation EDC : this compound1.2:1 to 10:168-80%
NHS : this compound1:1 to 5:170-90%
Conjugation Activated DBCO : Amine-biomolecule1.5:1 to 10:1-

Note: Yields are highly dependent on the specific reactants and reaction conditions.

Q4: How can I monitor the progress of the subsequent DBCO-azide click reaction?

A4: The progress of the strain-promoted alkyne-azide cycloaddition (SPAAC) or "click" reaction can be monitored by UV-Vis spectrophotometry. The DBCO group has a characteristic absorbance at approximately 309-310 nm. As the reaction proceeds and the DBCO is consumed, a decrease in the absorbance at this wavelength will be observed.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Yield Suboptimal Reagent Concentration: DBCO-azide reactions are second-order, meaning the rate depends on the concentration of both reactants.Increase the concentration of both the DBCO and azide-containing molecules, being mindful of potential solubility issues.
Incorrect Molar Ratio: An inappropriate stoichiometric ratio can lead to unreacted starting material.Use a molar excess of one reactant. A common starting point is 1.5 to 3 molar equivalents of the DBCO-conjugated molecule to 1 mole equivalent of the azide-containing molecule.
Degraded Reagents: DBCO reagents can be sensitive to moisture and prolonged storage. NHS esters are also moisture-sensitive and can hydrolyze.Use fresh reagents. Allow moisture-sensitive reagents to equilibrate to room temperature before opening to prevent condensation.
Inefficient Purification: The desired product may be lost during purification.Select a purification method appropriate for your molecules, such as size-exclusion chromatography (SEC), dialysis, or HPLC.
Antibody Aggregation Hydrophobicity of DBCO: The dibenzocyclooctyne group is hydrophobic and can promote self-association of conjugated antibodies.Carefully control the molar ratio of the DBCO reagent during conjugation to limit the degree of labeling. The PEG spacer in this compound helps to increase hydrophilicity.
High Degree of Labeling: A higher number of DBCO molecules per antibody increases its hydrophobicity.Optimize the molar excess of the DBCO reagent to achieve the desired degree of labeling without causing aggregation.
Suboptimal Buffer Conditions: pH, ionic strength, or other buffer components can affect antibody stability.Screen different buffer formulations to find conditions that minimize aggregation.
Difficulty Purifying Labeled Product Incorrect Column Choice for SEC: The pore size of the size-exclusion column may not be suitable for separating the labeled protein from unreacted small molecules.Ensure the SEC column has the appropriate pore size for your antibody and the impurities you want to remove.
Inefficient Removal of Small Molecules: Unreacted DBCO reagent and byproducts may remain.Use desalting spin columns for quick removal of unreacted DBCO-NHS ester. Tangential Flow Filtration (TFF) is effective for buffer exchange and removing small molecule impurities, especially for larger scale preparations.

Experimental Protocols

Protocol 1: Activation of this compound with EDC/NHS

This protocol describes the general procedure for activating this compound to form an amine-reactive NHS ester.

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-6.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure:

  • Allow all reagents to equilibrate to room temperature before use.

  • Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMF or DMSO.

  • In a microcentrifuge tube, add the desired amount of the this compound stock solution to the Activation Buffer.

  • Immediately before activation, prepare fresh solutions of EDC and NHS in the Activation Buffer.

  • Add a 2 to 5-fold molar excess of EDC and a 1.2 to 2-fold molar excess of NHS relative to the this compound.

  • Vortex the mixture briefly and incubate for 15-30 minutes at room temperature. The activated DBCO-NHS ester is now ready for conjugation.

Protocol 2: Conjugation of Activated this compound to a Protein

This protocol outlines the conjugation of the pre-activated DBCO-NHS ester to a protein containing primary amines.

Materials:

  • Activated DBCO-NHS ester solution (from Protocol 1)

  • Amine-containing protein (e.g., antibody)

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4, or other amine-free buffer

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

Procedure:

  • Prepare a solution of the protein in the Coupling Buffer at a suitable concentration (e.g., 1-5 mg/mL).

  • Add the activated DBCO-NHS ester solution to the protein solution. A 1.5 to 10-fold molar excess of the activated linker to the protein is a common starting point, but this should be optimized.

  • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.

  • To quench the reaction, add the Quenching Buffer to a final concentration of 50-100 mM to hydrolyze any unreacted NHS ester.

  • Incubate for an additional 15 minutes at room temperature.

  • Proceed with the purification of the DBCO-labeled protein to remove excess reagent and byproducts using a desalting spin column, size-exclusion chromatography, or dialysis.

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the click chemistry reaction between the DBCO-labeled protein and an azide-containing molecule.

Materials:

  • Purified DBCO-labeled protein

  • Azide-containing molecule

  • Reaction Buffer: PBS, pH ~7.4 (ensure it is free of sodium azide)

Procedure:

  • Dissolve the azide-containing molecule in the Reaction Buffer.

  • Mix the DBCO-labeled protein with the azide-containing molecule. It is recommended to use a molar excess of one of the reactants (e.g., 1.5 to 3-fold excess of the less critical component).

  • Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C. Higher temperatures (up to 37°C) can increase the reaction rate but may affect the stability of sensitive biomolecules.

  • If necessary, purify the final conjugate to remove any unreacted starting materials using an appropriate method such as size-exclusion chromatography or dialysis.

Visualizing the Workflow

DBCO_PEG1_Acid_Labeling_Workflow cluster_activation Step 1: Activation of this compound cluster_conjugation Step 2: Conjugation to Biomolecule cluster_purification1 Purification cluster_click_reaction Step 3: SPAAC Click Reaction cluster_purification2 Final Purification DBCO_acid This compound Activated_DBCO Activated DBCO-PEG1-NHS Ester DBCO_acid->Activated_DBCO 15-30 min @ RT EDC_NHS EDC / NHS in MES Buffer (pH 4.7-6.0) EDC_NHS->Activated_DBCO Labeled_Biomolecule DBCO-Labeled Biomolecule Activated_DBCO->Labeled_Biomolecule 2h @ RT or overnight @ 4°C in PBS (pH 7.2-8.5) Biomolecule Amine-containing Biomolecule (e.g., Protein) Biomolecule->Labeled_Biomolecule Purification1 Purification (e.g., Desalting Column) Labeled_Biomolecule->Purification1 Final_Conjugate Final Conjugate Purification1->Final_Conjugate 4-12h @ RT or overnight @ 4°C in Azide-free PBS Azide_Molecule Azide-containing Molecule Azide_Molecule->Final_Conjugate Purification2 Purification (e.g., SEC, Dialysis) Final_Conjugate->Purification2

Caption: Workflow for this compound labeling and subsequent click reaction.

Troubleshooting_Workflow Start Low or No Product Yield Concentration Check Reagent Concentrations Start->Concentration Molar_Ratio Verify Molar Ratios Concentration->Molar_Ratio Optimal Solution1 Increase Concentrations Concentration->Solution1 Suboptimal Reagent_Quality Assess Reagent Quality & Stability Molar_Ratio->Reagent_Quality Correct Solution2 Optimize Molar Excess Molar_Ratio->Solution2 Incorrect Purification Evaluate Purification Method Reagent_Quality->Purification Fresh Solution3 Use Fresh Reagents Reagent_Quality->Solution3 Degraded Solution4 Select Appropriate Purification Technique Purification->Solution4 Inefficient Success Improved Yield Solution1->Success Solution2->Success Solution3->Success Solution4->Success

Caption: Troubleshooting workflow for low yield in DBCO labeling reactions.

References

DBCO-PEG1-Acid Reaction Buffer Optimization: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DBCO-PEG1-acid and related copper-free click chemistry applications. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal buffer for a DBCO-azide conjugation reaction?

A1: While Phosphate-Buffered Saline (PBS) is commonly used, studies have indicated that HEPES buffer can lead to higher reaction rates for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions.[1][2] It is recommended to screen a few buffer systems to determine the best one for your specific reactants. A slightly alkaline pH, generally between 7.0 and 8.5, is often beneficial for the reaction rate.[1][2]

Q2: Can I use a buffer containing sodium azide (B81097)?

A2: No. Buffers containing sodium azide should be strictly avoided as the azide ions will react with and quench the DBCO group, rendering it inactive for the desired conjugation with your azide-tagged molecule.[3][4][5]

Q3: What is the recommended reaction temperature and duration?

A3: DBCO-azide reactions are efficient across a range of temperatures, from 4°C to 37°C.[3][6] Higher temperatures generally result in faster reaction rates.[1][6] Typical reaction times are between 4 to 12 hours when conducted at room temperature.[6][7] For sensitive biomolecules, or to improve stability, the reaction can be performed overnight at 4°C.[4][6] In some instances, incubation for up to 48 hours may be necessary to maximize the yield.[1][6]

Q4: How can I improve the solubility of my this compound reagent?

A4: this compound contains a hydrophilic PEG linker to enhance water solubility.[8][9] However, if you encounter solubility issues, the reagent can first be dissolved in a water-miscible organic solvent like DMSO or DMF.[3][6] This stock solution can then be added to the aqueous reaction mixture. It is crucial to keep the final concentration of the organic solvent low (typically below 20%) to prevent the precipitation of proteins or other biomolecules.[5][6]

Q5: How can I monitor the progress of my conjugation reaction?

A5: The consumption of the DBCO group can be monitored by UV-Vis spectrophotometry. The DBCO moiety has a characteristic absorbance peak at approximately 309-310 nm.[6][7] A decrease in the absorbance at this wavelength over time indicates that the reaction is proceeding.

Troubleshooting Guide

Low or No Product Yield

If you are experiencing low or no yield in your this compound conjugation, consider the following potential causes and solutions:

Potential Cause Recommended Solution
Suboptimal Buffer/pH Switch from PBS to HEPES buffer.[1][2] Screen a pH range from 7.0 to 8.5 to find the optimal condition for your specific molecules.[1][2]
Inefficient Reaction Kinetics Increase the reaction temperature to room temperature (25°C) or 37°C to accelerate the reaction rate.[1][6] Extend the incubation time, monitoring the reaction for up to 48 hours.[1][6]
Degraded Reagents Use fresh reagents. DBCO reagents can degrade over time, especially if not stored properly.[6] Moisture-sensitive reagents like NHS esters should be brought to room temperature before opening to prevent condensation.[3][6]
Presence of Azide in Buffer Ensure all buffers are free of sodium azide or other azide-containing compounds by using fresh, azide-free buffers or by performing a buffer exchange via dialysis or spin desalting columns.[3][4]
Steric Hindrance If you suspect that the reactive sites are sterically hindered, consider using a DBCO reagent with a longer PEG spacer to improve accessibility.[1]
Incorrect Molar Ratio An excess of one reactant is often used to drive the reaction to completion. A common starting point is to use 1.5 to 3 molar equivalents of the DBCO-reagent for every 1 equivalent of the azide-containing molecule.[6] For antibody conjugations, a molar excess of up to 10 equivalents may be beneficial.[7]

Experimental Protocols

General Protocol for this compound Conjugation to an Azide-Modified Protein

This protocol provides a general guideline. Optimization may be required for your specific application.

1. Reagent Preparation:

  • Azide-Modified Protein: Prepare the azide-containing protein in an azide-free buffer (e.g., PBS or HEPES, pH 7.4) at a concentration of 1-10 mg/mL.
  • This compound Solution: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[3]

2. Conjugation Reaction:

  • Add the desired molar excess (e.g., 10-20 fold molar excess for proteins) of the this compound stock solution to the azide-modified protein solution.[3]
  • Ensure the final concentration of the organic solvent (DMSO or DMF) is below 20% to maintain protein stability.[6]
  • Incubate the reaction at room temperature for 4-12 hours or at 4°C overnight.[6][7]

3. Purification:

  • Remove unreacted this compound and other small molecules using size-exclusion chromatography (SEC), dialysis, or spin desalting columns.

4. Characterization (Optional):

  • Confirm conjugation and determine the degree of labeling using techniques such as SDS-PAGE, mass spectrometry, or by measuring the UV absorbance at 280 nm (for the protein) and ~310 nm (for the DBCO group).[6][7]

Summary of Recommended Reaction Parameters
Parameter Recommended Range Notes
Molar Ratio (DBCO:Azide) 1.5:1 to 10:1The less critical or more abundant component should be in excess.[6][7]
Temperature 4°C to 37°CHigher temperatures increase the reaction rate but may affect the stability of sensitive biomolecules.[3][6]
Reaction Time 4 - 48 hoursLonger incubation times can improve yield, especially at lower temperatures or concentrations.[1][6]
pH 7.0 - 8.5A slightly alkaline pH can enhance the reaction rate.[1][2]
Solvent Aqueous buffers (PBS, HEPES). DMSO or DMF can be used as a co-solvent.Keep the final organic solvent concentration below 20% for protein conjugations.[6]

Visual Guides

DBCO_Azide_Reaction DBCO-Azide Reaction Mechanism (SPAAC) cluster_reactants Reactants cluster_product Product DBCO This compound Triazole Stable Triazole Conjugate DBCO->Triazole Strain-Promoted Cycloaddition Azide Azide-Molecule Azide->Triazole experimental_workflow General Experimental Workflow prep_reagents 1. Prepare Azide-Molecule and this compound Stock mix_reactants 2. Mix Reactants in Optimized Buffer (pH 7-8.5) prep_reagents->mix_reactants incubate 3. Incubate (4-37°C, 4-48h) mix_reactants->incubate purify 4. Purify Conjugate (e.g., SEC, Dialysis) incubate->purify analyze 5. Analyze Product (e.g., MS, SDS-PAGE) purify->analyze troubleshooting_workflow Troubleshooting Logic for Low Yield start Low/No Yield? check_buffer Buffer contains azide? start->check_buffer check_reagents Reagents fresh? check_buffer->check_reagents No solution_azide Solution: Use azide-free buffer. check_buffer->solution_azide Yes check_conditions Reaction conditions optimal? check_reagents->check_conditions Yes solution_reagents Solution: Use fresh reagents. check_reagents->solution_reagents No check_ratio Molar ratio sufficient? check_conditions->check_ratio Yes solution_conditions Solution: Increase temp/time. check_conditions->solution_conditions No solution_ratio Solution: Increase molar excess. check_ratio->solution_ratio No

References

Technical Support Center: Purification of DBCO-PEG1-Acid Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of DBCO-PEG1-acid conjugates.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound conjugates.

ProblemPotential CauseRecommended Solution
Low Recovery of Conjugated Product Non-specific binding to purification media: The conjugate may be binding to the resin or membrane used for purification.- For Size Exclusion Chromatography (SEC), use a resin with low protein binding properties. - For dialysis, consider using a membrane made of regenerated cellulose.[1] - Optimize buffer conditions (pH, ionic strength) to minimize non-specific interactions.
Precipitation of the conjugate: The DBCO group is hydrophobic and can lead to aggregation and precipitation, especially at high labeling ratios.[2]- If aggregation is observed, try reducing the protein concentration during conjugation and purification.[2] - Consider adding solubility-enhancing agents to your buffers, such as non-ionic detergents (e.g., 0.05-0.1% Tween-20).
Sample loss during handling: For small sample volumes, significant loss can occur during transfers.- Use low-binding microcentrifuge tubes and pipette tips. - For very small volumes, consider using spin desalting columns instead of dialysis to minimize sample loss.[1]
Inefficient Removal of Excess this compound Inappropriate purification method: The chosen method may not be suitable for the scale of your experiment.- For small volumes (50 µL - 4 mL), spin desalting columns are fast and efficient.[1] - For larger volumes (>100 µL), dialysis is a cost-effective option, though more time-consuming.[1]
Insufficient buffer exchange during dialysis: The concentration gradient may not be sufficient to remove all the excess reagent.- Use a large volume of dialysis buffer (at least 1000 times the sample volume).[1] - Perform at least three buffer changes over a 12-24 hour period.[1]
Column overloading in SEC: Exceeding the column's capacity can lead to co-elution of the excess reagent with the conjugate.- Ensure the sample volume does not exceed the manufacturer's recommendation for the desalting column.
Protein Aggregation During or After Purification Increased hydrophobicity: The addition of the hydrophobic DBCO group increases the overall hydrophobicity of the protein, which can lead to aggregation.[2]- Optimize the molar excess of the DBCO reagent during conjugation to avoid high labeling ratios. Ratios above 5:1 (DBCO to antibody) have been shown to increase precipitation.[2] - Screen different buffer conditions (pH, ionic strength) to find the optimal conditions for your specific protein conjugate.
Suboptimal buffer conditions: The buffer composition may not be suitable for maintaining the stability of the conjugate.- Ensure the pH of the buffer is appropriate for your protein's stability. - Consider including additives such as arginine or glycerol (B35011) to suppress aggregation.
Inconsistent Purification Results Variability in conjugation reaction: Incomplete or variable conjugation will lead to inconsistent starting material for purification.- Ensure the this compound is fully dissolved before adding it to the reaction. The PEG spacer enhances water solubility, but it is often recommended to first dissolve it in an organic solvent like DMSO or DMF.[3] - Control reaction parameters such as time, temperature, and pH.
Degradation of DBCO reagent: The DBCO group can be sensitive to acidic conditions.- Avoid exposing the this compound to low pH for extended periods.[4]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound conjugates?

The most common methods for removing unconjugated this compound and other small molecules from a conjugation reaction are based on size differences. These include:

  • Size Exclusion Chromatography (SEC) / Desalting: This technique separates molecules based on their size. Larger molecules (the conjugate) pass through the column more quickly than smaller molecules (excess this compound).[1] Spin desalting columns are a convenient format for this.

  • Dialysis: This method uses a semi-permeable membrane with a specific molecular weight cut-off (MWCO) to separate molecules. The smaller, excess reagent diffuses out into a large volume of buffer, while the larger conjugate is retained.[1]

  • High-Performance Liquid Chromatography (HPLC): Techniques like Reverse-Phase (RP-HPLC), Hydrophobic Interaction Chromatography (HIC), and Ion-Exchange Chromatography (IEX) can be used for high-resolution purification.[5]

Q2: How do I choose the right purification method?

The best method depends on your sample volume, the molecular weight of your conjugate, and the desired purity. The table below provides a comparison of common methods.

Purification MethodTypical Sample VolumeAdvantagesDisadvantages
Spin Desalting Columns 50 µL - 4 mLFast, high recovery, easy to use.[1]Can be costly for a large number of samples.
Gravity Flow SEC > 1 mLGood separation, scalable.Slower than spin columns, requires fraction collection and analysis.[1]
Dialysis > 100 µLInexpensive for larger volumes, gentle on samples.Time-consuming (can take overnight), potential for sample dilution.[1]
HPLC (RP, HIC, IEX) VariableHigh-resolution separation, can separate species with different degrees of labeling.[5]Requires specialized equipment, method development can be time-consuming.

Q3: What are the key properties of this compound to consider during purification?

Understanding the properties of this compound is crucial for effective purification.

PropertyValue/CharacteristicImplication for Purification
Molecular Weight 420.46 g/mol This small size allows for easy separation from most proteins and other large biomolecules using methods like SEC and dialysis with an appropriate MWCO.
Solubility Soluble in organic solvents like DMSO and DMF; the PEG spacer enhances water solubility.[3][6]While it is soluble in aqueous buffers for the reaction, any residual organic solvent from stock solutions should be considered during purification.
DBCO Group Hydrophobic[2]The addition of this group to a biomolecule will increase its hydrophobicity, which can be exploited for purification by HIC or RP-HPLC. It can also lead to aggregation if not handled properly.
Carboxylic Acid Group Can be ionizedThe charge of the carboxylate group at different pH values can potentially be used for ion-exchange chromatography.
UV Absorbance Characteristic absorbance peak around 309 nm.[7]This allows for the monitoring of the removal of excess this compound by measuring the A309/A280 ratio of the purified product. A significant decrease in this ratio indicates successful removal.[1]

Q4: How can I confirm that my conjugate is pure after purification?

Several analytical techniques can be used to assess the purity of your this compound conjugate:

  • UV-Vis Spectroscopy: By measuring the absorbance at 280 nm (for the protein) and 309 nm (for the DBCO group), you can estimate the degree of labeling (DOL) and confirm the removal of free this compound.[7]

  • SDS-PAGE: A shift in the molecular weight of the protein after conjugation can be visualized.[7]

  • Reverse-Phase HPLC (RP-HPLC): Successful labeling is indicated by a new peak with a longer retention time compared to the unlabeled biomolecule due to the increased hydrophobicity.[7]

  • Mass Spectrometry (MS): This provides a precise measurement of the molecular weight of the conjugate, confirming the addition of the this compound moiety.

Experimental Protocols

Protocol 1: Purification using a Spin Desalting Column

This method is ideal for the rapid purification of small-volume samples.

Materials:

  • Spin desalting column with an appropriate MWCO (e.g., 7K for most antibodies)

  • Collection tubes

  • Equilibration/exchange buffer (e.g., PBS)

  • Centrifuge

Procedure:

  • Column Preparation: Select a spin column with a bed volume appropriate for your sample.

  • Equilibration:

    • Remove the storage buffer from the column by centrifugation according to the manufacturer's instructions.

    • Add 2-3 column volumes of your desired exchange buffer to the column.

    • Centrifuge again to pass the buffer through the resin.

    • Repeat this equilibration step 2-3 times.[1]

  • Sample Loading:

    • Place the equilibrated column into a clean collection tube.

    • Slowly apply the entire reaction mixture to the center of the packed resin bed.[1]

  • Elution:

    • Centrifuge the column according to the manufacturer's protocol (typically at 1,000 - 1,500 x g for 2 minutes).

    • The purified conjugate will be in the collection tube, while the excess this compound will be retained in the column resin.[1]

Protocol 2: Purification using Dialysis

This method is suitable for larger sample volumes where processing time is not a critical factor.

Materials:

  • Dialysis tubing or cassette with an appropriate MWCO (e.g., 10K for an antibody)

  • Dialysis buffer (e.g., PBS)

  • Large beaker

  • Magnetic stir plate and stir bar

Procedure:

  • Membrane Preparation: Prepare the dialysis membrane according to the manufacturer's instructions, which may involve rinsing with water or buffer.[1]

  • Sample Loading: Load the reaction mixture into the dialysis cassette or tubing, ensuring no air bubbles are trapped. Securely clamp the tubing or seal the cassette.[1]

  • Dialysis:

    • Place the sealed cassette/tubing into a beaker containing a large volume of the desired buffer (e.g., 1L of PBS for a 1 mL sample).[1]

    • Stir the buffer gently on a magnetic stir plate at 4°C.

  • Buffer Exchange:

    • Allow dialysis to proceed for at least 4 hours.

    • Change the dialysis buffer.

    • Repeat the buffer change at least twice more, with the final dialysis step proceeding overnight to ensure complete removal of the small molecule.[1]

  • Sample Recovery: Carefully remove the cassette/tubing from the buffer and recover the purified sample.

Visualizations

experimental_workflow cluster_conjugation Conjugation Reaction cluster_purification Purification cluster_analysis Analysis biomolecule Biomolecule (e.g., Protein, Antibody) reaction_mix Reaction Mixture (Conjugate + Excess Reagent) biomolecule->reaction_mix dbco_reagent This compound dbco_reagent->reaction_mix purification_step Purification Method (SEC, Dialysis, or HPLC) reaction_mix->purification_step pure_conjugate Purified Conjugate purification_step->pure_conjugate excess_reagent Excess this compound purification_step->excess_reagent analysis_step Purity Analysis (UV-Vis, SDS-PAGE, HPLC, MS) pure_conjugate->analysis_step troubleshooting_logic cluster_causes cluster_solutions start Low Product Recovery? non_specific_binding Non-specific Binding start->non_specific_binding Yes aggregation Aggregation/Precipitation start->aggregation Yes sample_loss Sample Handling Loss start->sample_loss Yes optimize_media Optimize Purification Media/ Buffer Conditions non_specific_binding->optimize_media optimize_concentration Reduce Protein Concentration/ Add Solubilizing Agents aggregation->optimize_concentration improve_handling Use Low-Binding Consumables/ Choose Appropriate Method sample_loss->improve_handling end Successful Purification optimize_media->end Resolved optimize_concentration->end Resolved improve_handling->end Resolved

References

stability issues with DBCO-PEG1-acid in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DBCO-PEG1-acid. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the stability and handling of this compound in aqueous solutions. Below you will find troubleshooting guides and frequently asked questions to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For long-term storage, this compound should be stored as a solid powder at -20°C, protected from light and moisture.[1][2][3] Some suppliers suggest a shelf life of up to three years under these conditions.[1][4] Stock solutions prepared in an anhydrous solvent like DMSO can be stored at -80°C for up to six months or at -20°C for up to one month.[4] To maintain the compound's integrity, it is crucial to protect it from moisture.[1]

Q2: How should I prepare aqueous working solutions of this compound?

A2: It is highly recommended to prepare aqueous working solutions fresh on the day of the experiment.[5] this compound should first be dissolved in a dry, water-miscible organic solvent such as DMSO or DMF before dilution into the final aqueous reaction buffer.[6][7][8] The hydrophilic PEG chain enhances the water solubility of the compound in aqueous media.[3][7][9]

Q3: How stable is the DBCO group in aqueous buffers?

A3: The dibenzocyclooctyne (DBCO) group is generally stable in aqueous buffers commonly used for bioconjugation, typically at a pH between 6 and 9.[5][8] However, prolonged incubation in aqueous solutions can lead to a gradual loss of reactivity. This may be due to oxidation or the addition of water to the strained triple bond.[5][10][11] One study observed that a DBCO-modified antibody lost approximately 3-5% of its reactivity over four weeks when stored at 4°C.[5][12] Stability is optimal at a neutral to slightly basic pH.

Q4: What factors can negatively impact the stability of this compound in my experiments?

A4: Several factors can affect stability, including pH, temperature, and the presence of moisture.[6] Strong acidic conditions (pH < 5) should be avoided as they can lead to the rearrangement and degradation of the DBCO ring.[5][6][13] Increased temperatures can also accelerate the degradation process.[5] Additionally, moisture can compromise the stability of the compound, especially when in solid form or dissolved in hygroscopic solvents like DMSO.[1][8] Repeated freeze-thaw cycles of stock solutions should also be avoided.[5]

Q5: Are there any substances that are incompatible with the DBCO group?

A5: Yes, avoid buffers and solutions that contain azides (e.g., sodium azide), as they will react with the DBCO group.[8][12] Also, be mindful of potential reactions with thiols, although the reaction with azides is much more specific.[12]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or no conjugation efficiency Degradation of this compoundPrepare fresh aqueous working solutions for each experiment. Ensure proper storage of the solid compound and stock solutions. Avoid repeated freeze-thaw cycles of stock solutions.[5]
Incorrect buffer pHUse a buffer within the optimal pH range of 6-9 for the conjugation reaction.[5][8] Avoid strongly acidic conditions.
Presence of interfering substancesEnsure your buffers and solutions do not contain azides, which will react with the DBCO group.[8][12]
Inconsistent results between experiments Instability of stock solutionsAliquot stock solutions to avoid multiple freeze-thaw cycles. Protect stock solutions from moisture.[5]
Variation in incubation time or temperatureStandardize incubation times and temperatures for your reactions. Be aware that higher temperatures can increase the rate of degradation.[5]
Precipitation of the compound in aqueous buffer Low aqueous solubilityFirst, dissolve this compound in a water-miscible organic solvent like DMSO or DMF before diluting it into your aqueous buffer.[6][7][8]

Quantitative Stability Data

The stability of the DBCO group is sensitive to pH and temperature. The following table summarizes the stability of a structurally similar compound, DBCO-NHCO-PEG4-acid, in aqueous solutions under various conditions. This data can serve as a guideline for experiments with this compound.

pH Temperature (°C) Time (hours) Remaining Compound (%) Notes
5.0252485 - 90%Potential for slow acid-mediated degradation of the DBCO group.[5]
7.4 (PBS)448>95%Optimal condition for short-term storage of working solutions.[5]
7.4 (PBS)252490 - 95%Good stability at room temperature for typical reaction times.[5]
7.4 (PBS)372480 - 85%Increased temperature accelerates degradation.[5]
8.5252490 - 95%Generally stable.[5]

Experimental Protocols

Protocol for Assessing the Aqueous Stability of this compound

This protocol outlines a method to determine the stability of this compound in an aqueous buffer using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound

  • Anhydrous DMSO

  • Aqueous buffer of choice (e.g., 1x PBS, pH 7.4)

  • Reverse-Phase HPLC (RP-HPLC) with a C18 column

  • UV Detector (set to monitor DBCO absorbance, ~309 nm)

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Thermostated incubator or water bath

Procedure:

  • Prepare Stock Solution: Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.

  • Prepare Working Solutions: Dilute the DMSO stock solution into the aqueous buffer of choice at various pH values and store them at different temperatures to be tested.

  • Incubation: Aliquot the solutions into vials and incubate them at the different temperatures.

  • Time-Point Analysis: At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial.[6]

  • Quench Reaction: If necessary, quench the degradation reaction by freezing the sample.[6]

  • HPLC Analysis: Analyze the samples by HPLC. Record the peak area of the parent this compound peak at each time point.[6]

  • Data Analysis: Plot the percentage of the remaining parent compound against time for each condition (pH and temperature). From this data, the degradation kinetics (e.g., half-life) can be determined.[6]

Visualizations

Potential Degradation Pathway of this compound DBCO_PEG1_Acid This compound Degraded_DBCO Rearranged/Hydrolyzed DBCO DBCO_PEG1_Acid->Degraded_DBCO  Strong Acid (pH < 5) or Oxidation/Hydration (prolonged aqueous incubation) Hydrolyzed_Amide Hydrolyzed Amide DBCO_PEG1_Acid->Hydrolyzed_Amide  Strong Acid/Base

Caption: Potential degradation pathways for this compound.

Troubleshooting Workflow for Low Conjugation Efficiency start Low Conjugation Efficiency check_reagents Are you using freshly prepared aqueous working solutions? start->check_reagents prepare_fresh Prepare fresh solutions from a validated stock. check_reagents->prepare_fresh No check_ph Is the reaction buffer pH between 6 and 9? check_reagents->check_ph Yes prepare_fresh->check_ph adjust_ph Adjust buffer pH. check_ph->adjust_ph No check_azide Does your buffer contain sodium azide? check_ph->check_azide Yes adjust_ph->check_azide remove_azide Use an azide-free buffer. check_azide->remove_azide Yes optimize Optimize reaction conditions (time, temp). check_azide->optimize No remove_azide->optimize

Caption: Troubleshooting workflow for low conjugation efficiency.

References

Validation & Comparative

A Researcher's Guide to Validating DBCO-PEG1-Acid Conjugation Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise validation of bioconjugation efficiency is a critical step in the development of targeted therapeutics, diagnostic agents, and advanced research tools. The heterobifunctional linker, DBCO-PEG1-acid, offers two distinct reactive handles: a dibenzocyclooctyne (DBCO) group for copper-free click chemistry and a carboxylic acid for amide bond formation. This guide provides a comparative overview of the analytical techniques used to validate the efficiency of conjugations involving these functional groups, complete with experimental protocols and data presentation to inform your selection of the most suitable validation method.

The efficiency of a bioconjugation reaction is a crucial quality attribute that directly impacts the efficacy, safety, and pharmacokinetic properties of the final product.[1] For instance, in the context of antibody-drug conjugates (ADCs), inconsistent drug-to-antibody ratios (DAR) can lead to diminished potency or increased toxicity.[1] Therefore, robust analytical validation is paramount.

Comparative Analysis of Validation Techniques

A variety of analytical methods are available to quantify conjugation efficiency, each with distinct advantages and limitations. The selection of a technique often depends on the specific characteristics of the biomolecules being conjugated, the nature of the payload, and the required level of analytical detail.[1][2]

Method Principle Information Provided Advantages Limitations Typical Applications
UV-Vis Spectroscopy Measures light absorbance at specific wavelengths. DBCO has a characteristic absorbance peak around 309 nm.[2]Degree of Labeling (DOL) by comparing absorbance at 280 nm (protein) and 309 nm (DBCO).Quick, simple, non-destructive, and uses common laboratory equipment.Indirect method; can be inaccurate if extinction coefficients are not precise or if other molecules absorb at similar wavelengths.Initial screening of conjugation reactions and analysis of conjugates with chromophoric payloads.
SDS-PAGE Separates molecules based on their molecular weight.Visual confirmation of conjugation through a molecular weight shift. Densitometry can provide semi-quantitative analysis.Simple, widely available, and provides a clear visual confirmation of conjugation.Low resolution, making it difficult to distinguish between species with small differences in conjugation.Routine analysis and initial confirmation of protein-protein or protein-payload conjugation.
HPLC (RP-HPLC, HIC) Separates molecules based on hydrophobicity or polarity. The bulky, hydrophobic DBCO group alters the retention time.Confirmation of successful conjugation via retention time shift. Can provide quantitative data on purity and distribution of species.High resolution and sensitivity; can be coupled with mass spectrometry for detailed characterization.Can be time-consuming and may require specialized equipment. RP-HPLC can denature proteins.Detailed characterization of conjugates, including determination of drug load distribution.
Mass Spectrometry (MALDI-TOF, ESI-MS) Measures the mass-to-charge ratio of ionized molecules.Provides precise molecular weight of the conjugate, confirming successful conjugation and the distribution of labeled species.Unparalleled accuracy for mass determination.Requires specialized and expensive instrumentation.Gold standard for confirming the identity and purity of bioconjugates.
Fluorescence-Based Assays Involves reacting the DBCO group with a fluorescent azide-containing probe.Quantification of accessible DBCO groups on a surface.High sensitivity. Can confirm the accessibility of the reactive group for subsequent reactions.Requires a specific fluorescent probe and can be influenced by environmental factors affecting fluorescence.Quantification of reactive sites on functionalized surfaces like nanoparticles or liposomes.

Experimental Protocols

Protocol 1: Quantification of DBCO Labeling using UV-Vis Spectroscopy

This protocol allows for the determination of the Degree of Labeling (DOL), which is the average number of DBCO molecules per protein.

Materials:

  • DBCO-conjugated protein in a suitable buffer (e.g., PBS)

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Measure the absorbance of the purified DBCO-conjugated protein solution at 280 nm (A280) and 309 nm (A309).

  • Calculate the protein concentration using the following formula, which corrects for the DBCO group's absorbance at 280 nm:

    • Protein Concentration (M) = [A280 - (A309 × CF)] / ε_protein

    • Where:

      • ε_protein is the molar extinction coefficient of the protein at 280 nm.

      • CF is the correction factor for the DBCO group's absorbance at 280 nm (typically ~0.90 to 1.089).

  • Calculate the Degree of Labeling (DOL) using the formula:

    • DOL = A309 / (ε_DBCO × Protein Concentration (M))

    • Where:

      • ε_DBCO is the molar extinction coefficient of the DBCO group at 309 nm (~12,000 M⁻¹cm⁻¹).

Protocol 2: Validation of Protein Conjugation using SDS-PAGE

This protocol provides a visual confirmation of successful conjugation by observing a shift in the molecular weight of the conjugated protein.

Materials:

  • Conjugated protein sample

  • Unconjugated protein control

  • Molecular weight standards

  • SDS-PAGE running buffer and gel

  • Loading buffer (containing SDS and a reducing agent like β-mercaptoethanol)

  • Protein stain (e.g., Coomassie Brilliant Blue)

  • Electrophoresis equipment

Procedure:

  • Prepare the samples by mixing the conjugated protein and unconjugated control with loading buffer.

  • Heat the samples at 95°C for 5 minutes to denature the proteins.

  • Load the molecular weight standards, unconjugated control, and conjugated sample into separate wells of the polyacrylamide gel.

  • Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.

  • Stain the gel with Coomassie Brilliant Blue to visualize the protein bands.

  • Destain the gel to remove excess stain and visualize the protein bands against a clear background.

  • Analysis: A successful conjugation will result in a new band with a higher molecular weight for the conjugated sample compared to the unconjugated control. A decrease in the intensity of the band corresponding to the starting protein also indicates a successful reaction.

Visualizing Workflows and Pathways

G

G

G

References

A Comparative Guide to DBCO-PEG1-Acid and Other DBCO Linkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing fields of bioconjugation, drug delivery, and molecular imaging, the choice of a chemical linker is a critical determinant of experimental success. Dibenzocyclooctyne (DBCO) linkers have become indispensable tools for their role in strain-promoted alkyne-azide cycloaddition (SPAAC), a cornerstone of copper-free click chemistry. This guide provides an objective comparison of DBCO-PEG1-acid with other DBCO linkers, offering insights into their performance characteristics for researchers, scientists, and drug development professionals.

This compound is a heterobifunctional linker featuring a DBCO group for highly efficient and bioorthogonal reaction with azides, a single polyethylene (B3416737) glycol (PEG) unit to enhance hydrophilicity, and a terminal carboxylic acid for conjugation to amine-containing molecules. The inclusion and length of the PEG spacer significantly influence the physicochemical properties of the linker and the resulting bioconjugate.

Performance Comparison of DBCO Linkers

While direct, head-to-head quantitative comparisons of DBCO linkers with varying PEG lengths under identical experimental conditions are not extensively available in the peer-reviewed literature, the following tables summarize the generally accepted effects of the PEG spacer on key performance parameters. The data is compiled from various sources and should be considered in the context of specific experimental designs.

Table 1: Physicochemical Properties of DBCO Linkers

LinkerPEG UnitsMolecular Weight (approx. g/mol )Relative HydrophilicityKey Feature
DBCO-acid 0305.3LowCore DBCO structure for hydrophobic environments.
This compound 1349.4ModerateIntroduction of a short PEG spacer to improve solubility.
DBCO-PEG2-acid 2393.4Moderate-HighIncreased hydrophilicity over this compound.
DBCO-PEG4-acid 4481.5HighEnhanced water solubility and reduced aggregation potential.

Table 2: Performance Characteristics in Bioconjugation

PropertyDBCO-acidThis compoundDBCO-PEGn-acid (n>1)Rationale
Reaction Kinetics FastFastGenerally FastThe intrinsic reactivity is primarily determined by the strained DBCO ring. The PEG spacer is not expected to significantly alter the reaction rate.
Solubility LowImprovedHighThe hydrophilic nature of the PEG chain enhances solubility in aqueous buffers.[1]
Stability HighHighHighThe DBCO group and the triazole ring formed upon reaction are generally stable. The PEG spacer can shield the bioconjugate from enzymatic degradation.
Steric Hindrance LowLow-ModeratePotentially HigherLonger PEG chains can provide spatial separation, which may be beneficial or lead to steric hindrance depending on the application.[2]
Aggregation Prone to aggregation with hydrophobic payloadsReducedSignificantly ReducedThe hydrophilic PEG chain can mitigate the aggregation of hydrophobic molecules.[3]

Experimental Protocols

To facilitate the direct comparison of DBCO linkers, detailed methodologies for key experiments are provided below.

Protocol 1: Determination of Reaction Kinetics via ¹H NMR Spectroscopy

This protocol allows for the in-situ monitoring of the SPAAC reaction to determine the second-order rate constant.

Materials:

  • DBCO-linker (e.g., this compound)

  • Azide-containing molecule (e.g., benzyl (B1604629) azide)

  • Anhydrous deuterated solvent (e.g., DMSO-d6)

  • Internal standard (e.g., mesitylene)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Prepare stock solutions of the DBCO-linker, azide (B81097), and internal standard in the deuterated solvent.

  • In an NMR tube, combine the DBCO-linker and internal standard.

  • Acquire a baseline ¹H NMR spectrum (t=0).

  • Initiate the reaction by adding the azide solution to the NMR tube and mix quickly.

  • Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals.

  • Process the spectra and integrate the signals of a disappearing reactant peak relative to the stable internal standard peak.

  • Calculate the concentration of the reactant at each time point.

  • Plot the natural logarithm of the reactant concentration versus time. The slope of the resulting line can be used to determine the rate constant.

Protocol 2: Assessment of Aqueous Solubility

Materials:

  • DBCO-linker

  • Phosphate-buffered saline (PBS), pH 7.4

  • Vortex mixer

  • Centrifuge

  • HPLC system with a UV detector

Procedure:

  • Add an excess amount of the DBCO-linker to a known volume of PBS.

  • Vortex the mixture vigorously for 2 minutes.

  • Equilibrate the suspension at room temperature for 24 hours to ensure saturation.

  • Centrifuge the suspension at high speed to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm filter.

  • Analyze the concentration of the dissolved linker in the supernatant by HPLC with a UV detector, using a standard curve for quantification.

Protocol 3: Evaluation of Stability in Human Plasma

This protocol assesses the stability of the DBCO-linker in a biologically relevant medium.

Materials:

  • DBCO-linker

  • Human plasma

  • Incubator at 37°C

  • Acetonitrile (B52724) with 0.1% formic acid (quenching solution)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the DBCO-linker in a suitable solvent (e.g., DMSO).

  • Spike the linker into pre-warmed human plasma at a final concentration of 1 µM.

  • Incubate the plasma samples at 37°C.

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the plasma sample.

  • Immediately quench the reaction by adding 3 volumes of cold acetonitrile with 0.1% formic acid.

  • Vortex and centrifuge to precipitate plasma proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the intact DBCO-linker over time.

Visualizing Workflows and Relationships

To provide a clearer understanding of the experimental processes and the impact of linker properties, the following diagrams are provided.

G cluster_prep Linker Preparation cluster_exp Comparative Experiments cluster_analysis Data Analysis cluster_conclusion Conclusion DBCO_acid DBCO-acid kinetics Reaction Kinetics (NMR) DBCO_acid->kinetics solubility Solubility (HPLC) DBCO_acid->solubility stability Stability (LC-MS) DBCO_acid->stability DBCO_PEG1 This compound DBCO_PEG1->kinetics DBCO_PEG1->solubility DBCO_PEG1->stability DBCO_PEG4 DBCO-PEG4-acid DBCO_PEG4->kinetics DBCO_PEG4->solubility DBCO_PEG4->stability data_table Quantitative Data Tables kinetics->data_table solubility->data_table stability->data_table selection Optimal Linker Selection data_table->selection

Caption: A generalized experimental workflow for the comparative evaluation of DBCO linkers.

G cluster_0 DBCO-acid cluster_1 This compound cluster_2 DBCO-PEG4-acid cluster_3 Impact on Properties a DBCO-acid + Low Hydrophilicity + High Hydrophobicity b This compound + Increased Hydrophilicity - Reduced Hydrophobicity a->b Add PEG unit c DBCO-PEG4-acid + High Hydrophilicity - Low Hydrophobicity b->c Increase PEG length d Increasing PEG Spacer Length Leads To: e - Enhanced Aqueous Solubility - Reduced Aggregation - Potential for Steric Hindrance

Caption: Impact of PEG spacer length on the physicochemical properties of DBCO-acid linkers.

Conclusion

The choice between this compound and other DBCO linkers is application-dependent. For applications where hydrophobicity is not a concern or is even desired, DBCO-acid may be a suitable choice. This compound offers a balance by introducing a minimal hydrophilic spacer to improve handling in aqueous media without adding significant length. For bioconjugates involving highly hydrophobic payloads or where enhanced solubility and reduced non-specific binding are critical, longer PEG chain linkers such as DBCO-PEG4-acid are often preferred. By carefully considering the experimental requirements and, when necessary, performing direct comparative studies using the protocols outlined above, researchers can select the optimal DBCO linker to achieve their scientific objectives.

References

A Comparative Guide to the Stability of DBCO-PEG1-Acid Linkage for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a chemical linker is a critical decision that profoundly impacts the stability, efficacy, and safety of bioconjugates. The DBCO-PEG1-acid linker, which facilitates copper-free click chemistry via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), has gained prominence for its bioorthogonality and efficiency. This guide provides an objective comparison of the stability of the this compound linkage against common alternatives, supported by experimental data and detailed methodologies, to inform the design of robust and reliable bioconjugates.

The this compound linker contains three key components: the dibenzocyclooctyne (DBCO) group for reaction with azides, a single polyethylene (B3416737) glycol (PEG1) unit to enhance hydrophilicity, and a carboxylic acid for conjugation to amine-containing molecules. The stability of the entire construct, particularly the triazole bond formed after the SPAAC reaction, is paramount for applications requiring long-term integrity in biological environments, such as antibody-drug conjugates (ADCs) or targeted drug delivery systems.

Data Presentation: A Comparative Analysis of Linker Stability

The stability of a linker is not absolute and is influenced by pH, temperature, and the presence of endogenous molecules like enzymes or reducing agents. While specific quantitative stability data for the this compound variant is limited in public literature, the stability profile can be reliably inferred from studies on structurally similar DBCO-PEG linkers and the known chemistry of its constituent parts.

Table 1: Comparative Stability of Common Bioconjugation Linkages

Linker ChemistryReactive PartnersResulting BondPrimary Degradation PathwayStability Profile
DBCO-Azide (SPAAC) DBCO + Azide1,2,3-Triazole Highly Resistant to hydrolysis and enzymatic cleavage.[1]Very High: Considered one of the most stable bioorthogonal linkages.[1][2]
Maleimide-Thiol Maleimide + ThiolThioetherRetro-Michael reaction (thiol exchange), Hydrolysis of thiosuccinimide ring.Low to Moderate: Prone to deconjugation in plasma via exchange with thiols (e.g., albumin). Stability can be improved with self-hydrolyzing maleimides.
NHS Ester-Amine NHS Ester + AmineAmideHydrolysisVery High: Amide bonds are generally very stable under physiological conditions (pH 7-9).[3]
Disulfide Thiol + ThiolDisulfideThiol-disulfide exchangeReductively Labile: Intentionally designed to be cleaved in reducing environments, such as inside a cell.[1]

Table 2: Expected Aqueous Stability of the DBCO Moiety in a DBCO-PEG-Acid Linker

This data is based on the profile of a DBCO-NHCO-PEG4-acid linker and serves as a guideline for this compound. Actual stability should be confirmed experimentally.

pHTemperature (°C)Time (hours)Expected % Remaining IntactNotes
5.025°C2485 - 90%Potential for slow acid-mediated degradation of the DBCO ring.
7.4 (PBS)4°C48>95%Optimal condition for short-term storage of working solutions.
7.4 (PBS)25°C2490 - 95%Good stability for typical room temperature reaction times.
7.4 (PBS)37°C2480 - 85%Degradation is accelerated at physiological temperature.
8.525°C2490 - 95%Generally stable at slightly basic conditions.

Key Stability Insights:

  • The Triazole Linkage: The 1,2,3-triazole ring formed from the SPAAC reaction is exceptionally robust. It is considered resistant to both chemical hydrolysis and enzymatic degradation, ensuring the integrity of the bioconjugate in vivo.

  • The DBCO Moiety: The primary stability concern lies with the unreacted DBCO group itself. The strained alkyne is susceptible to degradation under strongly acidic conditions (pH < 5) and can slowly lose reactivity in aqueous solutions over time, particularly at elevated temperatures. One study noted that a DBCO-modified antibody lost approximately 3-5% of its reactivity towards azides over four weeks when stored at 4°C.

  • The PEG1 Spacer: The short PEG spacer enhances the hydrophilicity of the linker, which can improve the solubility of the conjugate and reduce aggregation. While longer PEG chains offer more pronounced benefits, the PEG1 unit still contributes positively to these properties compared to a linker with no spacer.

  • The Carboxylic Acid: The terminal carboxylic acid and the amide bond formed upon its conjugation to an amine are highly stable under typical physiological conditions.

Mandatory Visualizations

The following diagrams illustrate the chemical pathways and experimental workflows relevant to assessing the stability of the this compound linkage.

Figure 1. SPAAC Reaction and Linkage Formation cluster_reactants Reactants cluster_product Product DBCO This compound Triazole Stable Triazole Linkage DBCO->Triazole SPAAC (Copper-Free) Azide Azide-Modified Biomolecule Azide->Triazole

Caption: Formation of a stable triazole linkage via SPAAC.

Figure 2. General Workflow for Linker Stability Assessment start Prepare Bioconjugate (e.g., ADC) incubate Incubate in Test Condition (e.g., Plasma, Buffer at 37°C) start->incubate aliquots Collect Aliquots at Various Time Points incubate->aliquots analysis Analyze via HPLC / LC-MS aliquots->analysis quantify Quantify Intact Conjugate vs. Degradation Products analysis->quantify end Determine Stability Profile (e.g., Half-life) quantify->end

Caption: Experimental workflow for assessing bioconjugate stability.

Figure 3. Logic Diagram for Linker Selection root Application Requirement high_stability High In Vivo Stability Needed? root->high_stability yes_stability Yes high_stability->yes_stability Yes no_stability No high_stability->no_stability No cleavable Controlled Release Needed? yes_cleavable Yes cleavable->yes_cleavable Yes no_cleavable No cleavable->no_cleavable No yes_stability->cleavable maleimide Consider Maleimide (with caution) or other linkers no_stability->maleimide disulfide Choose Disulfide or Enzymatically Cleavable Linker yes_cleavable->disulfide dbco Choose DBCO-Azide (Triazole) no_cleavable->dbco

Caption: Decision logic for selecting a bioconjugation linker.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of linker stability. Below are representative protocols for evaluating the hydrolytic stability of a bioconjugate.

Protocol 1: Aqueous Stability Assessment by HPLC

This protocol allows for the quantification of the stability of a DBCO-linked bioconjugate in a specific buffer over time.

Objective: To determine the rate of degradation of the bioconjugate in an aqueous solution.

Materials:

  • Purified DBCO-linked bioconjugate

  • Reaction Buffer (e.g., Phosphate-Buffered Saline, pH 7.4; Citrate Buffer, pH 5.0)

  • Incubator or water bath set to the desired temperature (e.g., 37°C)

  • HPLC system with a suitable column (e.g., C18 for small molecules, size-exclusion for proteins) and UV detector

  • Quenching solution (e.g., 10% Trifluoroacetic Acid), if necessary

Procedure:

  • Preparation: Prepare a stock solution of the bioconjugate in the chosen reaction buffer to a known concentration (e.g., 1 mg/mL).

  • Time Zero Sample: Immediately after preparation, take an aliquot (e.g., 50 µL), quench the reaction if necessary, and inject it into the HPLC system to obtain the initial (t=0) peak area of the intact conjugate.

  • Incubation: Place the remaining solution in the incubator at the desired temperature.

  • Time-Course Sampling: At predetermined time points (e.g., 1, 4, 8, 24, 48 hours), withdraw aliquots of the same volume.

  • Analysis: Analyze each aliquot by HPLC under the same conditions. The peak corresponding to the intact bioconjugate should be integrated.

  • Data Calculation: Calculate the percentage of intact conjugate remaining at each time point relative to the t=0 sample. Plot the percentage of intact conjugate versus time to determine the stability profile and calculate the half-life (t½) of the linkage under those conditions.

Protocol 2: Plasma Stability Assessment

This protocol evaluates the stability of the bioconjugate in a more biologically relevant matrix.

Objective: To determine the stability of the bioconjugate in the presence of plasma proteins and enzymes.

Materials:

  • Purified DBCO-linked bioconjugate

  • Plasma (e.g., human, mouse), stored frozen and thawed immediately before use

  • Incubator or water bath at 37°C

  • Sample preparation reagents for plasma (e.g., protein precipitation solution like acetonitrile)

  • LC-MS/MS system for sensitive and specific quantification

Procedure:

  • Preparation: Spike the bioconjugate into the plasma at a known final concentration. A parallel control sample in PBS should be run to distinguish chemical from enzymatic degradation.

  • Incubation: Incubate the samples at 37°C.

  • Time-Course Sampling: At various time points, withdraw aliquots.

  • Sample Preparation: Immediately process the plasma aliquots. This typically involves precipitating the plasma proteins with cold acetonitrile, followed by centrifugation to pellet the proteins.

  • Analysis: Analyze the supernatant, which contains the bioconjugate and any small molecule catabolites, by LC-MS/MS. A method specific to the analyte should be used for accurate quantification.

  • Data Calculation: Determine the concentration of the intact bioconjugate at each time point and plot it to determine the plasma half-life.

Conclusion

The this compound linker, and the resulting triazole linkage formed via SPAAC, offers exceptional stability for bioconjugation applications where long-term in vivo integrity is required. The triazole bond is highly resistant to both hydrolytic and enzymatic cleavage, making it a superior choice over less stable linkages such as the conventional maleimide-thioether bond. While the unreacted DBCO group requires careful handling and storage to prevent degradation, once the bioorthogonal reaction is complete, the resulting conjugate is remarkably robust. The inclusion of a PEG spacer, even a short PEG1 unit, provides benefits in terms of solubility and reduced aggregation. By understanding the stability profiles of different linkers and employing rigorous experimental protocols for their evaluation, researchers can make informed decisions to design and synthesize effective and stable bioconjugates for a wide range of therapeutic and diagnostic applications.

References

A Comparative Guide to DBCO-PEG1-acid and Other PEGylated Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a chemical linker is a critical decision that profoundly impacts the efficacy, stability, and pharmacokinetic profile of a bioconjugate. Among the advanced tools available, Dibenzocyclooctyne (DBCO) linkers, particularly those incorporating Polyethylene Glycol (PEG) spacers, have become prominent for their role in copper-free click chemistry. This guide provides an objective, data-driven comparison of DBCO-PEG1-acid with other PEGylated and alternative linkers to inform selection for applications ranging from antibody-drug conjugates (ADCs) to proteomics and live-cell imaging.

This compound is a heterobifunctional linker featuring a DBCO group for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a single hydrophilic PEG unit, and a terminal carboxylic acid.[1][2] The carboxylic acid can be activated to react with primary amines on biomolecules, while the DBCO moiety reacts specifically with azide-functionalized molecules.[1][2] This copper-free click chemistry is prized for its bioorthogonality, proceeding efficiently under physiological conditions without the need for cytotoxic copper catalysts.[3]

Core Reaction Mechanism of this compound

The bioconjugation process using this compound is typically a two-step process. First, the terminal carboxylic acid is activated, commonly with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (Sulfo-NHS), to form a reactive ester. This ester then couples with a primary amine (e.g., a lysine (B10760008) residue) on a biomolecule. In the second step, the now DBCO-labeled biomolecule is introduced to a molecule containing an azide (B81097) group, leading to a rapid, copper-free click reaction that forms a stable triazole linkage.

A This compound B EDC / Sulfo-NHS (Activation) A->B Step 1a C Activated DBCO-PEG1-NHS Ester B->C E DBCO-labeled Biomolecule C->E Step 1b: Amine Coupling D Amine-containing Biomolecule (e.g., Antibody) D->E G Final Bioconjugate E->G Step 2: SPAAC (Copper-Free Click) F Azide-containing Molecule (e.g., Drug, Fluorophore) F->G

Fig 1. Reaction mechanism of this compound.

Performance Comparison of PEGylated Linkers

The performance of a linker is a multi-faceted issue. Key parameters include the length of the PEG chain, the nature of the reactive groups, and the specific chemistry employed.

Impact of PEG Linker Length

The number of PEG units in a linker is a critical design element that influences solubility, pharmacokinetics, and target binding affinity. While this compound offers a short, discrete spacer, longer PEG chains (e.g., PEG4, PEG8, PEG12, and larger) are often used to modify the properties of the final conjugate.

  • Solubility and Aggregation: Longer PEG chains are more effective at increasing the aqueous solubility of hydrophobic molecules, which is a crucial factor in preventing aggregation of antibody-drug conjugates (ADCs).

  • Pharmacokinetics: PEGylation is well-known to improve the in vivo half-life of bioconjugates by increasing their hydrodynamic radius, thereby reducing renal clearance. Longer PEG chains generally lead to longer half-lives.

  • Steric Hindrance and Binding Affinity: A significant drawback of long PEG chains is the potential for steric hindrance, which can interfere with the binding of the bioconjugate to its target. Shorter linkers like PEG1 or PEG4 are less likely to cause this issue. In some cases, a shorter, more constrained linker leads to higher binding affinity.

cluster_short Shorter PEG (e.g., PEG1) cluster_long Longer PEG (e.g., PEG12+) linker PEG Linker Length sol Solubility / Reduced Aggregation linker->sol Increases with length pk In Vivo Half-Life / Reduced Clearance linker->pk Increases with length steric Steric Hindrance linker->steric Increases with length short Less Steric Hindrance Higher Potential Affinity long Higher Solubility Longer Half-Life Potential for Steric Hindrance binding Target Binding Affinity steric->binding Can Decrease

Fig 2. Effect of PEG linker length on bioconjugate properties.

Table 1: Quantitative Impact of PEG Linker Length on Bioconjugate Properties

PropertyShort PEG Linker (e.g., PEG1-PEG4)Long PEG Linker (e.g., PEG8+)Key ConsiderationsReference
ADC Clearance Higher clearance rateLower clearance rate, approaching that of the parent antibodyLonger PEGs (PEG8 or larger) significantly improve pharmacokinetic properties.
In Vivo Half-life Shorter half-lifeSignificantly extended half-life (e.g., 11.2-fold increase with 10 kDa PEG vs. 2.5-fold with 4 kDa PEG)The extension is not linear and depends on the conjugate system.
Binding Affinity (IC50) May result in higher affinity (lower IC50)May decrease affinity due to steric hindranceApplication-dependent; for some receptor-ligand pairs, a shorter linker is beneficial.
In Vitro Cytotoxicity Generally higher immediate cytotoxicityMay be reduced due to slower internalization or steric hindranceIn vivo efficacy can still be superior for long PEG linkers due to improved pharmacokinetics.
Comparison with Alternative Click Chemistry Linkers: DBCO vs. BCN

Dibenzocyclooctyne (DBCO) is not the only strained alkyne used for copper-free click chemistry. Bicyclo[6.1.0]nonyne (BCN) is a common alternative.

  • Reaction Kinetics: DBCO generally exhibits faster reaction kinetics with azides compared to BCN due to its greater ring strain. This is a significant advantage when working with low concentrations or when rapid conjugation is required.

  • Hydrophobicity and Size: BCN is smaller and less hydrophobic than DBCO, which can be advantageous for the solubility and pharmacokinetic properties of the final conjugate.

  • Stability: BCN has been reported to have lower stability in certain cellular environments and in the presence of reducing agents like glutathione (B108866) (GSH) compared to DBCO.

Table 2: Comparison of DBCO and BCN Linkers for SPAAC

FeatureDBCO (Dibenzocyclooctyne)BCN (Bicyclo[6.1.0]nonyne)Reference
Reaction Kinetics Generally fasterSlower
Hydrophobicity More hydrophobicLess hydrophobic
Size LargerSmaller
Stability Thermally stableCan exhibit poor stability in some cellular environments
Comparison with Traditional Crosslinkers: DBCO-PEG-acid vs. SMCC

Before the widespread adoption of click chemistry, heterobifunctional linkers like SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) were the standard for conjugating amines to thiols.

  • Reaction Chemistry: DBCO-PEG-acid utilizes bioorthogonal SPAAC chemistry. SMCC links primary amines via its NHS ester and thiols (from reduced cysteines) via its maleimide (B117702) group.

  • Specificity and Bioorthogonality: The DBCO-azide reaction is highly specific and does not react with native functional groups in biological systems. The SMCC maleimide group, while selective for thiols, can undergo off-target reactions, and the resulting thioether bond can be reversible in vivo through a retro-Michael reaction, potentially leading to drug deconjugation.

  • Biocompatibility: The primary advantage of the DBCO linker is that its reaction is copper-free, making it ideal for live-cell labeling and in vivo applications.

Table 3: Comparison of DBCO-PEG-acid and SMCC Linkers

FeatureThis compoundSMCCReference
Reaction Mechanism Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)Amine (NHS ester) to Thiol (Maleimide) Coupling
Bioorthogonality High; reacts only with azidesModerate; potential for off-target reactions
Biocompatibility Excellent; copper-free, suitable for in vivo useGood; well-established but requires thiol generation
Resulting Linkage Stable TriazoleThioether (can be reversible in vivo)
Key Advantage High specificity and stability, ideal for complex biological systemsWell-documented, robust for purified systems, cost-effective
Comparison with Non-PEG Hydrophilic Linkers

While PEG is the gold standard, concerns about potential immunogenicity (anti-PEG antibodies) and non-biodegradability have led to the exploration of alternatives.

  • Polysarcosine (PSar): A polymer of the endogenous amino acid sarcosine, PSar is biocompatible, biodegradable, and has shown low immunogenicity. In some studies, PSar-based linkers have demonstrated superior performance to PEG linkers for high-drug-to-antibody-ratio (DAR) ADCs.

  • Polypeptides: Linkers made from amino acid sequences (e.g., (Gly-Ser)n) can be engineered for specific properties like flexibility, solubility, and controlled cleavage.

Table 4: Comparison of PEG with Alternative Hydrophilic Linkers

Linker TypeKey AdvantagesKey DisadvantagesReference
Polyethylene Glycol (PEG) Excellent hydrophilicity, improves PK profile, well-establishedPotential immunogenicity, non-biodegradable
Polysarcosine (PSar) Biocompatible, biodegradable, low immunogenicity, can outperform PEG for high-DAR ADCsNewer technology, less established than PEG
Polypeptides (e.g., (Gly-Ser)n) Tunable properties, low immunogenicity, potential for specific cleavage sitesCan be more complex to synthesize than PEG

Experimental Protocols

Protocol 1: Two-Step Bioconjugation Using this compound

This protocol describes the labeling of an amine-containing protein (e.g., an antibody) with this compound, followed by conjugation to an azide-functionalized molecule.

Materials:

  • This compound

  • Amine-containing protein (1-10 mg/mL in amine-free buffer like PBS, pH 7.4)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • EDC and Sulfo-NHS

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Azide-functionalized molecule of interest

  • Desalting columns (e.g., 7K MWCO spin columns)

Procedure:

Step 1: Activation of this compound and Conjugation to Protein

  • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Prepare fresh 100 mg/mL stock solutions of EDC and Sulfo-NHS in Activation Buffer.

  • In a microcentrifuge tube, add the desired molar excess (typically 5- to 20-fold) of this compound to the protein solution.

  • Immediately add a 1.2-fold molar excess of EDC and Sulfo-NHS relative to the this compound.

  • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quench the reaction by adding Quenching Buffer to a final concentration of 50-100 mM and incubate for 15 minutes.

  • Remove excess, unreacted DBCO linker and quenching reagents using a desalting column, exchanging the buffer to PBS, pH 7.4.

Step 2: Copper-Free Click Reaction (SPAAC)

  • To the purified DBCO-labeled protein, add the azide-functionalized molecule. A 1.5- to 3-fold molar excess of the azide molecule over the protein is recommended.

  • Incubate the reaction for 2-12 hours at room temperature or overnight at 4°C. Reaction times can be extended for higher efficiency.

  • Purify the final bioconjugate using an appropriate method (e.g., size-exclusion chromatography, dialysis, or another desalting column) to remove the excess azide-containing molecule.

  • Characterize the final conjugate using methods like SDS-PAGE, mass spectrometry, or HPLC.

cluster_step1 Step 1: Amine Coupling cluster_step2 Step 2: SPAAC Reaction A Prepare Reagents: - this compound in DMSO - EDC/Sulfo-NHS in Buffer - Protein in PBS B Mix Protein with This compound A->B C Add EDC/Sulfo-NHS to activate B->C D Incubate (2-4h RT or O/N 4°C) C->D E Quench Reaction (Tris Buffer) D->E F Purify DBCO-Protein (Desalting Column) E->F G Add Azide-Molecule to DBCO-Protein F->G H Incubate (2-12h RT or O/N 4°C) G->H I Purify Final Conjugate (e.g., SEC) H->I

Fig 3. Experimental workflow for two-step bioconjugation.
Protocol 2: Determination of Bioconjugate In Vivo Half-Life

This protocol outlines a general procedure for assessing a key pharmacokinetic parameter.

Materials:

  • Purified, sterile PEGylated bioconjugate

  • Animal model (e.g., mice or rats)

  • Analytical method to quantify the bioconjugate in plasma (e.g., ELISA)

Procedure:

  • Administer a single intravenous (IV) dose of the PEGylated bioconjugate to a cohort of animals.

  • Collect blood samples at multiple time points post-injection (e.g., 5 min, 1 hr, 4 hr, 24 hr, 48 hr, 96 hr, etc.).

  • Process the blood samples to isolate plasma.

  • Quantify the concentration of the bioconjugate in the plasma samples using a validated ELISA or other sensitive analytical method.

  • Plot the plasma concentration of the bioconjugate versus time.

  • Fit the concentration-time data to a pharmacokinetic model (e.g., a two-compartment model) using appropriate software to calculate the elimination half-life (t½) and clearance rate.

Conclusion and Recommendations

The choice between this compound and other PEGylated linkers is highly dependent on the specific application and the desired properties of the final bioconjugate.

  • Choose this compound (or short PEG variants) when:

    • Minimal steric hindrance is critical to preserve high binding affinity.

    • A more compact conjugate is desired.

    • Rapid in vitro cytotoxicity is the primary goal, and pharmacokinetics are less of a concern.

  • Choose a longer DBCO-PEGn-acid linker when:

    • The conjugated molecule is hydrophobic and requires enhanced solubility to prevent aggregation.

    • The primary goal is to extend the in vivo half-life and improve the pharmacokinetic profile of the bioconjugate.

    • Working with ADCs where an improved therapeutic window in vivo is more important than maximal in vitro potency.

  • Consider alternatives to DBCO (like BCN) when:

    • A smaller, less hydrophobic linker is required, and slightly slower reaction kinetics are acceptable.

  • Consider alternatives to PEG (like Polysarcosine) when:

    • Potential immunogenicity against PEG is a concern.

    • Biodegradability of the linker is a required feature for the therapeutic.

Ultimately, the DBCO-PEG-acid linker family offers a powerful and versatile platform for modern bioconjugation, leveraging the precision of copper-free click chemistry. By carefully selecting the PEG length and considering the broader landscape of available linkers, researchers can fine-tune their bioconjugates to achieve optimal performance for both research and therapeutic applications.

References

A Researcher's Guide to DBCO-PEG1-acid: Performance Across Different Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of bioorthogonal chemistry reagents is critical for the success of cell-based assays and therapeutic development. This guide provides a comprehensive comparison of DBCO-PEG1-acid, a popular copper-free click chemistry reagent, detailing its performance in various cell lines. We present available experimental data, detailed protocols for comparative analysis, and visualizations to aid in your experimental design.

This compound is a valuable tool in bioconjugation, featuring a dibenzocyclooctyne (DBCO) group for strain-promoted alkyne-azide cycloaddition (SPAAC), a hydrophilic PEG spacer, and a carboxylic acid for conjugation to amine-containing molecules.[1][2][3][4][5] Its utility in live-cell labeling and imaging is well-established; however, its performance can vary depending on the cell type and experimental conditions.

Quantitative Performance Data of DBCO-Based Reagents

While direct comparative studies of this compound across multiple cell lines are limited, existing research on DBCO-containing reagents provides valuable insights into their reaction efficiency and cytotoxicity.

Table 1: Reaction Efficiency of DBCO-Azide Conjugation in Live Cells

Cell LineSubcellular CompartmentApparent Second-Order Rate Constant (M⁻¹s⁻¹)Labeling EfficiencyReference
HEK293TNucleus0.034 ± 0.004~94%
HEK293TCytosol0.043 ± 0.006~91%
MCF7Cell SurfaceNot ReportedHigh
HCT116Cell SurfaceNot ReportedHigh
A549Cell SurfaceNot ReportedHigh

Note: The data for HEK293T cells was obtained using a DBCO-HaloTag ligand, and the cell surface labeling efficiencies for MCF7, HCT116, and A549 cells were determined after metabolic labeling with an azido (B1232118) sugar.

Table 2: Cytotoxicity of DBCO Reagents in Different Cell Lines

Cell LineAssayConcentrationIncubation TimeCell ViabilityReference
A549MTT AssayUp to 100 µM72 hoursNo significant decrease
JurkatNot SpecifiedUp to 100 µMNot SpecifiedNo significant effect

Comparative Analysis of this compound with Alternatives

The choice of a bioorthogonal reagent often involves a trade-off between reaction kinetics, stability, and potential for side reactions.

Table 3: Comparison of DBCO-Azide with Other Bioorthogonal Reactions

ReactionReagent PairSecond-Order Rate Constant (in vitro)Key AdvantagesKey Disadvantages
SPAAC DBCO + Azide ~0.1 - 1 M⁻¹s⁻¹ Good stability, commercially available in many forms. Slower kinetics compared to iEDDA.
iEDDATCO + Tetrazine~10³ - 10⁶ M⁻¹s⁻¹Extremely fast kinetics.TCO can isomerize, some tetrazines have limited stability.
SPAACBCN + Azide~0.01 - 0.1 M⁻¹s⁻¹Generally more stable to thiols than DBCO.Slower kinetics than DBCO.

Experimental Protocols

To facilitate a direct comparison of this compound performance in your cell lines of interest, we provide the following detailed experimental protocols.

Workflow for Comparative Analysis of this compound

cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis cell_culture Cell Culture (HeLa, Jurkat, A549) metabolic_labeling Metabolic Labeling with Ac4ManNAz cell_culture->metabolic_labeling Incubate cells click_reaction Copper-Free Click Reaction metabolic_labeling->click_reaction Azide-labeled cells dbco_prep Preparation of this compound Conjugate dbco_prep->click_reaction DBCO-fluorophore efficiency Reaction Efficiency (Flow Cytometry) click_reaction->efficiency Labeled cells cytotoxicity Cytotoxicity (MTT Assay) click_reaction->cytotoxicity Labeled cells stability Stability (HPLC/LC-MS) click_reaction->stability Supernatant

Caption: Experimental workflow for comparing this compound performance.

Metabolic Labeling of Cell Surface Glycans with Azido Sugars

This protocol is a prerequisite for labeling cells with this compound conjugates.

Materials:

  • Cell lines of interest (e.g., HeLa, Jurkat, A549)

  • Complete cell culture medium (e.g., DMEM for HeLa and A549, RPMI-1640 for Jurkat)

  • Tetra-acetylated N-azidoacetylmannosamine (Ac4ManNAz)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed cells in appropriate culture vessels and allow them to adhere (for adherent cells) or reach the desired density (for suspension cells).

  • Prepare a stock solution of Ac4ManNAz in sterile DMSO.

  • Add the Ac4ManNAz stock solution to the cell culture medium to a final concentration of 25-50 µM.

  • Incubate the cells for 24-48 hours to allow for the metabolic incorporation of the azido sugar into cell surface glycans.

  • Wash the cells three times with PBS to remove any unincorporated azido sugar.

Preparation of this compound Fluorophore Conjugate

Materials:

  • This compound

  • Amine-reactive fluorophore (e.g., Alexa Fluor 488 NHS ester)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Dissolve this compound and the amine-reactive fluorophore in anhydrous DMF.

  • Add a slight molar excess of DIPEA to the solution.

  • Allow the reaction to proceed for 2-4 hours at room temperature, protected from light.

  • Purify the this compound-fluorophore conjugate using HPLC.

Copper-Free Click Reaction on Live Cells

Materials:

  • Azide-labeled cells (from Protocol 1)

  • This compound-fluorophore conjugate (from Protocol 2)

  • Live-cell imaging buffer or complete culture medium without phenol (B47542) red

Procedure:

  • Resuspend the azide-labeled cells in pre-warmed live-cell imaging buffer.

  • Add the this compound-fluorophore conjugate to the cell suspension at a final concentration of 10-50 µM.

  • Incubate the cells for 1-2 hours at 37°C, protected from light.

  • Wash the cells three times with PBS to remove any unreacted DBCO conjugate.

Quantification of Reaction Efficiency by Flow Cytometry

Materials:

  • Labeled cells (from Protocol 3)

  • FACS buffer (PBS with 2% FBS)

  • Flow cytometer

Procedure:

  • Resuspend the labeled cells in FACS buffer.

  • Analyze the cells on a flow cytometer using the appropriate laser and filter for the chosen fluorophore.

  • Gate on the live cell population and quantify the mean fluorescence intensity (MFI) as a measure of labeling efficiency.

Assessment of Cytotoxicity using MTT Assay

Materials:

  • Cells labeled with this compound conjugate

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Plate reader

Procedure:

  • Seed the labeled cells in a 96-well plate at a suitable density.

  • Incubate the cells for 24, 48, and 72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Add solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage relative to untreated control cells.

Evaluation of this compound Stability in Cell Culture Media

Materials:

  • This compound-fluorophore conjugate

  • Cell culture media (e.g., DMEM, RPMI-1640) with and without 10% FBS

  • HPLC or LC-MS system

Procedure:

  • Incubate the this compound-fluorophore conjugate in the different cell culture media at 37°C.

  • At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot of the solution.

  • Analyze the samples by HPLC or LC-MS to quantify the amount of intact conjugate remaining.

  • Determine the half-life of the this compound conjugate in each medium.

Signaling Pathways and Logical Relationships

The core of the described experimental approach relies on the principles of metabolic glycoengineering and bioorthogonal chemistry.

cluster_metabolism Metabolic Glycoengineering cluster_click Bioorthogonal Chemistry Ac4ManNAz Ac4ManNAz CellUptake Cellular Uptake Ac4ManNAz->CellUptake SialicAcidPathway Sialic Acid Biosynthesis CellUptake->SialicAcidPathway AzidoSialicAcid Azido-Sialic Acid SialicAcidPathway->AzidoSialicAcid Glycan Cell Surface Glycans AzidoSialicAcid->Glycan Incorporation SPAAC SPAAC Reaction Glycan->SPAAC Azide Handle DBCO This compound Conjugate DBCO->SPAAC DBCO Moiety LabeledCell Labeled Cell SPAAC->LabeledCell

Caption: Pathway of metabolic labeling and subsequent click reaction.

By following these protocols, researchers can generate robust, comparative data on the performance of this compound in their specific cellular models, enabling informed decisions for the design of future experiments in drug development and cell biology.

References

A Comparative Guide to PROTACs Synthesized with DBCO-PEG1-Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed characterization of Proteolysis Targeting Chimeras (PROTACs) synthesized using the DBCO-PEG1-acid linker. It offers an objective comparison of their expected performance against alternatives with varying linker lengths, supported by experimental data from relevant studies. Detailed experimental protocols and visualizations of key processes are included to aid in the rational design and evaluation of novel protein degraders.

The Role of the this compound Linker in PROTAC Design

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the body's own ubiquitin-proteasome system.[1] These molecules consist of a ligand for the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting the two.[2] The linker is a critical component, as its length, composition, and flexibility significantly influence the physicochemical properties, cell permeability, and the stability of the ternary complex formed between the POI, the PROTAC, and the E3 ligase.[3][4]

The this compound linker is a versatile tool for PROTAC synthesis, featuring:

  • A Dibenzocyclooctyne (DBCO) group that enables copper-free click chemistry, specifically Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This allows for a highly efficient and bioorthogonal conjugation to an azide-functionalized molecule under mild conditions.[5]

  • A single polyethylene (B3416737) glycol (PEG1) unit that enhances the hydrophilicity and solubility of the resulting PROTAC.

  • A carboxylic acid functional group for stable amide bond formation with an amine-containing E3 ligase ligand.

Performance Comparison of PROTACs with Varying PEG Linker Lengths

In this study, a series of PROTACs were synthesized with an Arginine-based E3 ligase ligand and the BCR-ABL inhibitor Dasatinib as the warhead, connected by PEG linkers of different lengths. The efficacy of these PROTACs was evaluated based on their ability to degrade BCR-ABL and inhibit the proliferation of K562 cells.

Table 1: Comparative Efficacy of BCR-ABL PROTACs with Different PEG Linker Lengths
PROTAC CompoundLinker CompositionBCR-ABL DegradationK562 Cell Proliferation IC50 (nM)
Arg-PEG1-Dasa1 PEG unitMost Efficient0.3595
Arg-PEG2-Dasa2 PEG unitsEffective0.4852
Arg-PEG3-Dasa3 PEG unitsEffective0.5304
Arg-PEG4-Dasa4 PEG unitsLess Effective0.4431

Data sourced from a study on single amino acid-based PROTACs.

The results indicate that the PROTAC with a single PEG unit (Arg-PEG1-Dasa) was the most effective at degrading the target protein BCR-ABL and exhibited the most potent anti-proliferative effect. This suggests that for certain target and E3 ligase pairs, a shorter linker may facilitate the optimal formation of a productive ternary complex.

Experimental Protocols

The following are detailed methodologies for the synthesis and characterization of PROTACs, with a focus on those utilizing a DBCO-PEG linker.

Synthesis of a PROTAC using this compound

The synthesis is typically a two-step process:

  • Amide Coupling of Linker and E3 Ligase Ligand:

    • Dissolve this compound (1.0 eq) and an amine-containing E3 ligase ligand (e.g., pomalidomide, 1.0 eq) in an anhydrous solvent like DMF.

    • Add a coupling agent (e.g., HATU, 1.2 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq).

    • Stir the reaction at room temperature under an inert atmosphere for 4-6 hours, monitoring progress by LC-MS.

    • Upon completion, purify the product to obtain the DBCO-linker-E3 ligase ligand conjugate.

  • Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC):

    • Dissolve the DBCO-linker-E3 ligase ligand conjugate (1.0 eq) and an azide-functionalized target protein ligand (1.1 eq) in a suitable solvent like DMSO.

    • Stir the reaction at room temperature for 12-24 hours.

    • Monitor the reaction by LC-MS and purify the final PROTAC product by preparative HPLC.

PROTAC Synthesis Workflow

G cluster_0 Step 1: Amide Coupling cluster_1 Step 2: SPAAC Reaction DBCO_PEG1_Acid This compound Amide_Coupling Amide Coupling (HATU, DIPEA, DMF) DBCO_PEG1_Acid->Amide_Coupling E3_Ligand E3 Ligase Ligand (amine-functionalized) E3_Ligand->Amide_Coupling Intermediate DBCO-Linker-E3 Ligase Conjugate Amide_Coupling->Intermediate SPAAC SPAAC Reaction (DMSO) Intermediate->SPAAC Target_Ligand Target Ligand (azide-functionalized) Target_Ligand->SPAAC Final_PROTAC Final PROTAC SPAAC->Final_PROTAC G A Cell Treatment with PROTAC B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer to Membrane D->E F Antibody Incubation E->F G Detection and Analysis F->G H Determine DC50 and Dmax G->H G PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Ub Recycling PROTAC and E3 Ligase Recycled Ternary_Complex->Recycling Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation POI Degradation Proteasome->Degradation

References

A Comparative Guide to DBCO-PEG1-Acid in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive review of Dibenzocyclooctyne-PEG1-Acid (DBCO-PEG1-Acid), a key reagent in copper-free click chemistry. We will explore its applications, compare its performance against relevant alternatives, and provide detailed experimental insights to inform your research and development efforts.

Introduction to this compound

This compound is a heterobifunctional linker molecule that plays a pivotal role in modern bioconjugation.[1][2][3] It consists of three key components:

  • Dibenzocyclooctyne (DBCO): A strained alkyne that is highly reactive towards azide (B81097) groups. This enables a bioorthogonal reaction known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[4][5]

  • Polyethylene Glycol (PEG1): A single ethylene (B1197577) glycol unit that acts as a short, hydrophilic spacer. This PEG linker enhances the water solubility of the molecule and its conjugates.

  • Carboxylic Acid (-COOH): A terminal functional group that can be readily activated to react with primary amines (e.g., lysine (B10760008) residues on proteins) to form stable amide bonds.

This unique structure allows for a two-step conjugation strategy, making it a versatile tool for linking different molecules, particularly in the development of Antibody-Drug Conjugates (ADCs) and PROTACs (PROteolysis TArgeting Chimeras).

Mechanism of Action: Copper-Free Click Chemistry

The primary application of this compound leverages the SPAAC reaction. This type of "click chemistry" is bioorthogonal, meaning it can occur within complex biological systems without interfering with native biochemical processes. A major advantage of SPAAC is that it does not require a cytotoxic copper(I) catalyst, which is necessary for the conventional Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This biocompatibility is crucial for applications involving live cells or in vivo studies.

The reaction is highly efficient, specific, and forms a stable triazole linkage under mild, aqueous conditions.

SPAAC_Mechanism cluster_product Product DBCO DBCO-R1 (e.g., DBCO-PEG1-Protein) Triazole Stable Triazole Linkage (R1-Linker-R2) DBCO->Triazole + Azide N3-R2 (Azide-Payload) label_proc Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) - Copper-Free - Bioorthogonal

Caption: The SPAAC reaction between a DBCO and an azide group.

Performance Comparison: DBCO vs. Alternatives

The choice of a linker is critical for the success of bioconjugation. DBCO is often compared with other strained alkynes like Bicyclo[6.1.0]nonyne (BCN) and with other bioorthogonal reaction pairs like Trans-cyclooctene (TCO) and tetrazine.

FeatureDBCO (vs. Azide)BCN (vs. Azide)TCO (vs. Tetrazine)
Reaction Type SPAACSPAACInverse Electron Demand Diels-Alder (iEDDA)
Reaction Kinetics Fast (k ≈ 0.24 M⁻¹s⁻¹ with benzyl (B1604629) azide)Slower than DBCO with aliphatic azides (k ≈ 0.07 M⁻¹s⁻¹)Exceptionally Fast (k ≈ 10³ - 10⁶ M⁻¹s⁻¹)
Stability Good stability; DBCO-modified IgG loses ~3-5% reactivity over 4 weeks at 4°C.Generally more stable in the presence of thiols compared to DBCO.TCO can isomerize, which must be managed.
Hydrophobicity The dibenzofuran (B1670420) core is hydrophobic.Less hydrophobic than DBCO.Hydrophobicity is variable.
Primary Use Case Robust, widely used for ADCs, proteomics, and live-cell imaging.Preferred for applications requiring higher stability or lower hydrophobicity.Ideal for reactions requiring extremely rapid kinetics, such as in vivo imaging.

Note: Reaction rates are context-dependent and can vary based on the specific azide, solvent, and temperature.

Experimental Protocols & Workflow

The use of this compound typically involves a two-stage process: (1) activation of the carboxylic acid and conjugation to an amine-containing molecule (e.g., an antibody), and (2) the SPAAC reaction with an azide-modified molecule.

A. General Protocol for Antibody Conjugation

This protocol outlines the general steps for creating an antibody-drug conjugate (ADC) using this compound.

1. Activation of this compound to DBCO-PEG1-NHS Ester:

  • Objective: To convert the terminal carboxylic acid into an amine-reactive N-hydroxysuccinimide (NHS) ester.

  • Reagents: this compound, N-hydroxysuccinimide (NHS), and a carbodiimide (B86325) activator like N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

  • Procedure:

    • Dissolve this compound and NHS (1.2 molar excess) in anhydrous DMF or DMSO.

    • Add DCC (1.1 molar excess) to the solution.

    • Allow the reaction to proceed at room temperature to form the DBCO-PEG1-NHS ester.

2. Antibody Modification (DBCO-functionalization):

  • Objective: To attach the DBCO-PEG1-NHS ester to lysine residues on the antibody.

  • Procedure:

    • Prepare the antibody in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-5 mg/mL.

    • Add a 5 to 30-fold molar excess of the DBCO-PEG1-NHS ester solution to the antibody solution. The final concentration of organic solvent should not exceed 10% (v/v).

    • Incubate the reaction for 30-60 minutes at room temperature or overnight on ice.

    • (Optional) Quench the reaction by adding a small amount of Tris buffer.

    • Remove unreacted DBCO-linker using a desalting column or dialysis.

3. Payload Conjugation (SPAAC Reaction):

  • Objective: To conjugate the azide-modified payload (e.g., a cytotoxic drug) to the DBCO-functionalized antibody.

  • Procedure:

    • Add the azide-modified payload to the purified DBCO-antibody solution. A 1.5 to 5-fold molar excess of the azide-payload is typically used.

    • Incubate the reaction mixture. Reaction times can range from 2 to 24 hours at temperatures from 4°C to 37°C, depending on reactant concentration and reactivity.

    • Purify the final ADC product using methods like size-exclusion chromatography (SEC) or reverse-phase HPLC to remove excess payload.

B. Experimental Workflow Diagram

ADC_Workflow cluster_prep Preparation cluster_conjugation Conjugation Steps cluster_final Final Product A 1. Activate Linker: This compound → DBCO-PEG1-NHS D 2. Modify Antibody: Antibody + DBCO-PEG1-NHS A->D B Prepare Antibody (in amine-free buffer) B->D C Prepare Azide-Payload F 3. Click Reaction (SPAAC): DBCO-Ab + Azide-Payload C->F E Purify DBCO-Antibody (Desalting / Dialysis) D->E Remove excess linker E->F G Purify Final ADC (e.g., SEC) F->G Remove excess payload H Characterize ADC (e.g., DAR, Purity) G->H

Caption: Workflow for synthesizing an Antibody-Drug Conjugate (ADC).

Key Applications of this compound

The versatility of the DBCO-azide ligation has led to its adoption in numerous applications:

  • Antibody-Drug Conjugates (ADCs): DBCO linkers are widely used to attach potent cytotoxic drugs to monoclonal antibodies, enabling targeted delivery to cancer cells.

  • PROTACs: Used to link an E3 ubiquitin ligase ligand to a target protein ligand, hijacking the cell's degradation machinery to eliminate specific proteins.

  • Biomolecule Labeling: Enables the attachment of fluorescent dyes, biotin, or other probes to proteins, peptides, and nucleic acids for imaging and detection purposes.

  • Surface Modification: Used to immobilize biomolecules onto surfaces for applications in diagnostics and biomaterials.

  • Hydrogel Formation: Can be used to cross-link polymers for the creation of biocompatible hydrogels.

Conclusion

This compound is a powerful and versatile heterobifunctional linker essential for modern bioconjugation. Its primary advantage lies in facilitating the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a copper-free, bioorthogonal, and highly efficient click chemistry reaction. While alternatives like BCN and TCO/tetrazine systems offer advantages in specific contexts such as enhanced stability or faster kinetics, the DBCO-azide system provides a robust, well-characterized, and broadly applicable platform. For researchers in drug development and chemical biology, a thorough understanding of the comparative performance and experimental protocols associated with this compound is crucial for designing and executing successful conjugation strategies.

References

Safety Operating Guide

Proper Disposal of DBCO-PEG1-acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible handling and disposal of chemical reagents is paramount for laboratory safety and environmental stewardship. This guide outlines the recommended procedures for the proper disposal of DBCO-PEG1-acid, a bifunctional linker utilized in bioconjugation and other applications in chemical biology.

Immediate Safety and Handling Precautions

Before initiating any disposal protocol, it is crucial to be equipped with the appropriate personal protective equipment (PPE). Always work in a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhalation.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecific Item
Eye Protection Safety goggles
Hand Protection Chemical-resistant gloves
Body Protection Laboratory coat
Step-by-Step Disposal Procedure

The recommended primary method for the disposal of this compound is through a licensed chemical waste disposal service. This ensures that the material is managed in an environmentally safe and compliant manner.[1]

  • Waste Segregation and Collection:

    • Solid Waste: Collect unused or expired solid this compound in a clearly labeled and sealed container. The container must be compatible with the chemical and explicitly marked with its full chemical name: "this compound".

    • Liquid Waste (Solutions): If the compound is dissolved in a solvent such as DMSO, DMF, or DCM, it should be collected in a designated, labeled container for non-halogenated or halogenated organic solvent waste, depending on the solvent used. Do not mix with aqueous waste or other incompatible chemical waste streams.[1]

    • Contaminated Labware: Any materials that have come into direct contact with this compound, such as pipette tips, tubes, and weighing paper, should be disposed of in a designated solid chemical waste container.[1]

  • Storage Pending Disposal:

    • Store the sealed waste container in a designated, well-ventilated chemical waste storage area.

    • Ensure the storage area is away from incompatible materials.

  • Arrange for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to schedule a pickup.[1]

    • Provide them with the full chemical name and any available safety information.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G cluster_prep Preparation cluster_waste_id Waste Identification & Segregation cluster_final Final Disposal start Start: Handling this compound ppe Wear Appropriate PPE: - Safety Goggles - Lab Coat - Chemical-Resistant Gloves start->ppe fume_hood Work in a Ventilated Chemical Fume Hood ppe->fume_hood waste_form Identify Waste Form fume_hood->waste_form solid_waste Solid Waste: Unused/Expired Compound waste_form->solid_waste Solid liquid_waste Liquid Waste: Solutions in Solvents (DMSO, DMF, etc.) waste_form->liquid_waste Liquid labware Contaminated Labware: Pipette tips, tubes, etc. waste_form->labware Contaminated Labware collect_solid Collect in Labeled, Sealed Container for Solid Chemical Waste solid_waste->collect_solid collect_liquid Collect in Labeled, Sealed Container for Solvent Waste liquid_waste->collect_liquid collect_labware Dispose in Designated Solid Chemical Waste Container labware->collect_labware storage Store Waste Container in Designated Chemical Waste Storage Area collect_solid->storage collect_liquid->storage collect_labware->storage contact_ehs Contact Institutional EHS or Licensed Waste Disposal Contractor storage->contact_ehs end End: Professional Disposal contact_ehs->end

Disposal Workflow for this compound
Neutralization of Carboxylic Acid Group

For very small quantities of waste where the primary hazard is the carboxylic acid functionality and the compound is not dissolved in a hazardous solvent, neutralization may be considered only if permitted by your institution's EHS guidelines. This should only be performed by trained personnel.

Note: This procedure neutralizes the corrosivity (B1173158) of the acid but does not degrade the DBCO or PEG components. The resulting solution may still require disposal as chemical waste.

Experimental Protocol for Neutralization of Small Quantities:

  • Preparation: In a fume hood, prepare a dilute solution of the acidic waste in a large beaker, placed in an ice bath to manage heat generation.

  • Neutralization: While stirring, slowly add a weak base solution (e.g., 1M sodium bicarbonate) to the acidic solution.

  • pH Monitoring: Monitor the pH of the solution using a calibrated pH meter or pH strips.

  • Endpoint: Continue adding the base until the pH is between 5.5 and 9.0.[2]

  • Disposal of Neutralized Solution: Consult your EHS guidelines for the proper disposal of the neutralized solution. Drain disposal is generally not recommended without specific institutional approval.

Understanding the Components

ComponentChemical GroupDisposal Considerations
DBCO DibenzocyclooctyneBelongs to a class of strained alkynes. While not classified as acutely toxic, its reactivity warrants disposal as chemical waste.
PEG Polyethylene (B3416737) GlycolGenerally considered to have low toxicity and to be biodegradable. However, when part of a larger molecule, it should not be disposed of down the drain.
Acid Carboxylic AcidCorrosive in concentrated form. Can be neutralized, but the entire molecule should still be treated as chemical waste.

References

Safeguarding Your Research: A Guide to Handling DBCO-PEG1-acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical plans for the use and disposal of DBCO-PEG1-acid are critical for ensuring a safe laboratory environment. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to minimize risks associated with this compound.

This compound is a valuable tool in bioconjugation and drug development, utilized as a PEG-based PROTAC linker and a click chemistry reagent.[1][2] Its DBCO (dibenzocyclooctyne) group facilitates strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing azide (B81097) groups.[1] While specific toxicological properties of this compound have not been thoroughly investigated, data from analogous compounds suggest that it may cause skin, eye, and respiratory irritation.[3][4] Therefore, adherence to strict safety protocols is paramount.

Personal Protective Equipment (PPE) and Engineering Controls

When handling this compound, appropriate personal protective equipment is mandatory to prevent exposure. The use of engineering controls, such as a chemical fume hood, is also highly recommended to minimize inhalation risks.

OperationRequired Personal Protective Equipment (PPE)Engineering Control
Weighing and Aliquoting Powder Nitrile or neoprene gloves (double-gloving recommended), Lab coat or disposable gown, Safety glasses with side shields or chemical splash goggles, Face mask or respiratorChemical fume hood
Dissolving in Solvent Nitrile or neoprene gloves, Lab coat or disposable gown, Chemical splash gogglesChemical fume hood
Performing Reactions Nitrile or neoprene gloves, Lab coat or disposable gown, Chemical splash gogglesWell-ventilated area, preferably a chemical fume hood
Handling Waste Nitrile or neoprene gloves, Lab coat or disposable gown, Chemical splash gogglesN/A

A lab coat, protective eyewear, long pants, and closed-toe shoes are the minimum PPE required for any work in a laboratory with hazardous chemicals.

Experimental Protocols and Handling Procedures

Receiving and Storage: Upon receipt, visually inspect the container for any signs of damage or leaks. Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place. Recommended storage temperatures are -20°C for long-term storage (up to 3 years in powder form) and should be used within one month after opening if stored at -20°C. If dissolved in a solvent, store at -80°C for up to one year.

Handling:

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Wash hands thoroughly after handling.

  • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid contact with skin and eyes.

First-Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen and seek medical attention.

  • Skin Contact: Immediately wash the skin with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Get medical attention if irritation develops.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and get medical advice if irritation persists.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician. Never give anything by mouth to an unconscious person.

Disposal Plan

All waste containing this compound should be treated as hazardous chemical waste.

Step-by-Step Disposal Procedure:

  • Waste Collection and Segregation:

    • Solid Waste: Collect unused or expired solid this compound in a clearly labeled, sealed container.

    • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled, and sealed container for chemical waste. Do not mix with aqueous waste.

    • Contaminated Labware: Dispose of items such as pipette tips, tubes, and weighing paper that have been in direct contact with the compound in a designated solid chemical waste container.

  • Storage Pending Disposal:

    • Store the sealed waste container in a designated, well-ventilated chemical waste storage area, away from incompatible materials.

  • Arrange for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup.

    • Provide them with the full chemical name and any available safety data.

Handling Workflow for this compound

cluster_prep Preparation cluster_reaction Reaction cluster_disposal Waste Disposal Receive Receive & Inspect Store Store at -20°C Receive->Store PPE Wear Appropriate PPE (Gloves, Gown, Goggles) Receive->PPE Weigh Weigh in Fume Hood Store->Weigh Dissolve Dissolve in Solvent Weigh->Dissolve Collect Collect Waste Weigh->Collect Generate Waste Weigh->PPE FumeHood Use Chemical Fume Hood Weigh->FumeHood Reaction Perform Reaction Dissolve->Reaction Use in Experiment Dissolve->PPE Dissolve->FumeHood Purification Purify Product Reaction->Purification Reaction->PPE Reaction->FumeHood Purification->Collect Generate Waste Segregate Segregate Waste Streams Collect->Segregate Collect->PPE StoreWaste Store Waste Securely Segregate->StoreWaste Dispose Professional Disposal StoreWaste->Dispose

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
DBCO-PEG1-acid
Reactant of Route 2
Reactant of Route 2
DBCO-PEG1-acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.